8-Hydroxy-1-naphthaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
8-hydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480326 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35689-26-0 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties of 8-Hydroxy-1-naphthaldehyde
For the modern researcher and drug development professional, a deep, mechanistic understanding of chemical scaffolds is paramount. This compound, a bifunctional aromatic compound, represents a versatile platform for the synthesis of complex ligands, fluorescent probes, and pharmaceutical intermediates. Its unique electronic and structural properties, arising from the juxtaposition of a hydroxyl and an aldehyde group on a naphthalene core, govern its reactivity and utility. This guide provides a comprehensive exploration of its chemical properties, synthesis, and applications, grounded in established scientific principles and experimental evidence.
This compound, with the CAS Number 35689-26-0, is a light yellow to yellow solid at room temperature.[1][2] The molecule's architecture, featuring an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen, imparts significant planarity and influences its chemical behavior. This interaction is a critical determinant of its reactivity, particularly in chelation and condensation reactions.
A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | PubChem[3] |
| Molecular Weight | 172.18 g/mol | PubChem[3] |
| Melting Point | 58-59 °C | ChemicalBook[1][2] |
| Boiling Point (Predicted) | 373.4 ± 15.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 8.67 ± 0.40 | ChemicalBook[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[1][2] |
| Storage Conditions | 2-8°C, under inert atmosphere | BLD Pharm, ChemicalBook[1][4] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
Synthesis of this compound
The introduction of a formyl (-CHO) group onto an activated aromatic ring, such as a naphthol, is a cornerstone of synthetic organic chemistry. For this compound, the primary challenge is achieving regioselectivity, directing the formylation to the C1 position adjacent to the hydroxyl group at C8. Several classical methods can be employed, with the Duff reaction being a notable example cited for this specific synthesis.[1][5]
The Duff Reaction: A Mechanistic Overview
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for electron-rich aromatic compounds like phenols and naphthols.[6] The reaction proceeds via electrophilic aromatic substitution, where an iminium ion, generated from the protonation and subsequent fragmentation of HMTA, acts as the electrophile.[6] The preference for ortho-formylation is a key feature, driven by the directing effect of the hydroxyl group.[6][7]
The general workflow for synthesizing hydroxy-naphthaldehydes via the Duff reaction involves heating the naphthol with HMTA in an acidic medium, followed by acidic hydrolysis to liberate the aldehyde.
Caption: Generalized workflow for the Duff Reaction.
Alternative Synthetic Routes: The Reimer-Tiemann Reaction
While the Duff reaction is effective, the Reimer-Tiemann reaction represents a classic alternative for the ortho-formylation of phenols.[8] This method involves treating the phenol or naphthol with chloroform (CHCl₃) in a strong basic solution, typically aqueous sodium hydroxide.[9] The key reactive species is dichlorocarbene (:CCl₂), generated in situ from the deprotonation of chloroform.[8][9]
The phenoxide ion attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to yield the final aldehyde product.[8] This reaction is often carried out in a biphasic system due to the poor solubility of chloroform in aqueous hydroxide.[8] While highly effective for many phenols, yields can be variable, and the harsh basic conditions may not be suitable for all substrates.[10]
Experimental Protocol: Synthesis via Duff Reaction (Adapted)
The following protocol is an adapted, representative procedure for the synthesis of a hydroxy-naphthaldehyde, based on the principles of the Duff reaction.[11]
Materials:
-
1-Naphthol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Glycerol
-
Boric Acid
-
Sulfuric Acid (50% v/v)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Reaction Medium: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.
-
Reactant Addition: Intimately mix 1-Naphthol and HMTA. Gradually add this solid mixture to the hot glyceroboric acid medium while maintaining a reaction temperature of 150-160°C. Causality Note: The gradual addition and intimate mixing ensure a consistent stoichiometry in the reaction zone, preventing side reactions and improving yield.[11]
-
Reaction: Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. The reaction mixture will typically darken.
-
Hydrolysis: Cool the reaction mixture and add a 50% sulfuric acid solution. This step hydrolyzes the intermediate Schiff base to release the free aldehyde. Trustworthiness Note: The acidic workup is a critical, self-validating step; the aldehyde product is only liberated upon successful hydrolysis of the reaction intermediate.
-
Isolation: Perform steam distillation on the acidified mixture. The this compound will co-distill with the steam.
-
Purification: Collect the distillate. The solid product can be isolated by filtration and further purified by recrystallization from a suitable solvent like ethanol to yield light yellow crystals.
Chemical Reactivity and Applications
The dual functionality of this compound is the source of its synthetic versatility, making it a valuable precursor in drug development and materials science.
Formation of Schiff Bases and Metal Complexes
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental to the synthesis of complex organic molecules and ligands. When the primary amine is part of a larger molecule, such as an amino acid or a sulfonamide drug, this reaction provides a direct route to modify existing pharmaceuticals.[12][13]
The resulting Schiff base ligands, which incorporate the N-donor imine and the O-donor hydroxyl group, are excellent chelating agents for a wide range of metal ions.[14] The formation of stable metal complexes has been explored for various applications, including:
-
Antimicrobial Agents: Metal complexation can significantly enhance the biological activity of an organic ligand.[15] Studies have shown that Schiff bases derived from hydroxy-naphthaldehydes and their metal complexes exhibit promising antibacterial and antifungal properties.[12]
-
Catalysis: The well-defined coordination geometry of these metal complexes makes them suitable candidates for catalysts in various organic transformations.
Fluorescent Probes for Ion Sensing
This compound is an intrinsically fluorescent molecule. Its utility as a fluorescent probe stems from the principle of chelation-enhanced fluorescence (CHEF).[16] The hydroxyl and aldehyde groups act as a binding pocket for specific metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺).[16]
Upon chelation, the electronic properties of the fluorophore are altered, typically leading to a significant increase in fluorescence quantum yield. This "turn-on" response allows for the sensitive and selective detection of trace metals in biological and environmental samples.[16] This property is particularly relevant for studying the role of metal ion dysregulation in neurodegenerative diseases.[16]
Caption: Chelation-enhanced fluorescence mechanism.
Conclusion
This compound is a molecule of significant scientific interest, underpinned by its robust synthesis and versatile reactivity. The strategic placement of its hydroxyl and aldehyde functional groups enables its use as a foundational building block for a diverse array of higher-order structures, from bioactive Schiff base metal complexes to sensitive fluorescent probes. For professionals in drug discovery and materials science, a thorough understanding of its chemical properties provides a powerful tool for the rational design of novel functional molecules.
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [chemicalbook.com]
- 2. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 35689-26-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. ajol.info [ajol.info]
- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound [myskinrecipes.com]
Synthesis of 8-Hydroxy-1-naphthaldehyde: A Guide to Modern Formylation Strategies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 8-hydroxy-1-naphthaldehyde, a valuable naphthalenic building block in medicinal chemistry and materials science. We address a common misconception regarding its synthesis from β-naphthol and establish the chemically appropriate precursor, 1,8-dihydroxynaphthalene. This document details the mechanistic principles, practical considerations, and step-by-step protocols for the most effective ortho-formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The guide is intended to equip researchers, chemists, and drug development professionals with the expert knowledge required to efficiently synthesize and purify this target compound.
Strategic Analysis: Selecting the Correct Synthetic Precursor
A successful synthesis begins with a sound strategic plan. The target molecule, this compound, features hydroxyl and aldehyde groups in a peri relationship (positions 1 and 8). A query regarding its synthesis from β-naphthol (2-hydroxynaphthalene) must be addressed with chemical precision.
The Fallacy of a β-Naphthol Starting Point:
Electrophilic aromatic substitution reactions on β-naphthol, such as formylation, are directed by the powerful activating and ortho-, para- directing hydroxyl group. The C1 position is the most electron-rich and sterically accessible, leading overwhelmingly to the formation of 2-hydroxy-1-naphthaldehyde. The C8 position is neither electronically favored nor sterically accessible for a direct reaction. Therefore, the direct conversion of β-naphthol to this compound is not a viable synthetic route.
The Logical Precursor: 1,8-Dihydroxynaphthalene
The most logical and efficient precursor for the synthesis of this compound is 1,8-dihydroxynaphthalene . In this symmetrical molecule, both hydroxyl groups strongly activate the naphthalene ring system. Formylation will occur at a position ortho to one of the hydroxyl groups. The available ortho positions are C2, C7, and C4, C5. However, due to the electronic environment and established patterns in naphthalene chemistry, formylation at the C4 (or equivalent C5) position is often favored. To achieve the target 1,8-substitution pattern, one of the hydroxyl groups must be protected, directing formylation to the desired position, followed by deprotection. A more direct approach, however, leverages formylation reactions that show high selectivity for the less hindered positions adjacent to the hydroxyl groups. Standard formylation reactions like the Reimer-Tiemann and Duff reactions are well-suited for this purpose.[1][2]
Core Formylation Methodologies
The introduction of a formyl (-CHO) group onto a highly activated aromatic ring like 1,8-dihydroxynaphthalene can be achieved through several classic and reliable methods.[3] The choice of method often depends on factors such as desired yield, scalability, available reagents, and tolerance of other functional groups.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, used for the ortho-formylation of phenols and naphthols.[1] It proceeds via an electrophilic substitution mechanism involving dichlorocarbene (:CCl₂) as the reactive species.[4][5]
Causality and Mechanistic Insight: The reaction is typically performed under strongly basic conditions. A strong base, such as sodium hydroxide, deprotonates both chloroform to generate the highly electrophilic dichlorocarbene and the naphthol to form a naphthoxide ion.[1] The electron-rich naphthoxide is highly nucleophilic and attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The preference for ortho substitution is a key feature of this reaction.[6]
Experimental Protocol: Reimer-Tiemann Synthesis of this compound
This protocol is adapted from established procedures for naphthols.[7]
-
Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1,8-dihydroxynaphthalene (1 equiv., e.g., 16.0 g, 0.1 mol) and ethanol (e.g., 200 mL).
-
Base Addition: While stirring, add a solution of sodium hydroxide (5 equiv., e.g., 20.0 g, 0.5 mol) in water (e.g., 40 mL). The mixture will warm and the naphthol will dissolve.
-
Reaction Initiation: Heat the solution to 65-70°C using a water bath.
-
Chloroform Addition: Add chloroform (1.5 equiv., e.g., 17.9 g, 0.15 mol) dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling to control the rate.[1]
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours.
-
Work-up (Distillation): Remove the excess ethanol and chloroform by distillation.
-
Acidification: Cool the residue in an ice bath and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
The Duff Reaction
The Duff reaction is another effective method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine, HMTA) as the formyl source in an acidic medium, typically acetic acid or a glycerol/boric acid mixture.[2][8]
Causality and Mechanistic Insight: The electrophilic species in the Duff reaction is an iminium ion generated from the protonation and decomposition of hexamine.[2] This electrophile attacks the electron-rich aromatic ring. The resulting benzylamine-type intermediate undergoes an intramolecular redox reaction and is subsequently hydrolyzed upon acidic work-up to yield the final aldehyde.[2] The reaction shows strong preference for ortho-formylation.[9]
Experimental Protocol: Duff Synthesis of this compound
This protocol is based on general procedures for the Duff reaction.[10]
-
Setup: To a flask equipped with a reflux condenser and stirrer, add glacial acetic acid (e.g., 150 mL).
-
Reagent Addition: Add 1,8-dihydroxynaphthalene (1 equiv., e.g., 16.0 g, 0.1 mol) and hexamine (1.5 equiv., e.g., 21.0 g, 0.15 mol).
-
Reaction Conditions: Heat the mixture to reflux (around 100-120°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling, add an equal volume of water followed by concentrated hydrochloric acid (e.g., 50 mL). Heat the mixture to reflux for an additional 30 minutes to ensure complete hydrolysis of the imine intermediate.
-
Isolation: Cool the reaction mixture. The product may precipitate. If not, extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a milder alternative for formylating electron-rich aromatic and heteroaromatic compounds.[11] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][12]
Causality and Mechanistic Insight: DMF and POCl₃ react to form a chloromethyliminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[11] This iminium ion is a moderately strong electrophile that attacks the activated naphthalene ring. The resulting adduct is then hydrolyzed during aqueous work-up to produce the aldehyde.[13] This method avoids the harsh basic or acidic conditions of the Reimer-Tiemann and Duff reactions, respectively.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a logical adaptation for the specified substrate.
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) (3 equiv.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,8-dihydroxynaphthalene (1 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
-
Isolation: Stir the mixture until hydrolysis is complete. The product can be collected by filtration if it precipitates or extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude material by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Pros | Cons |
| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Basic, Aqueous/Biphasic, 60-80°C | Uses inexpensive reagents; well-established.[1] | Often gives moderate yields; strongly basic conditions; use of chloroform.[4] |
| Duff Reaction | Hexamine (HMTA), Acid (e.g., Acetic Acid) | Acidic, 100-160°C | Single-step process; avoids chloroform.[2] | Can result in low yields; requires high temperatures; formation of polymeric byproducts.[9] |
| Vilsmeier-Haack | DMF, POCl₃ | Mildly acidic, 0-80°C | Milder conditions; good for sensitive substrates.[11] | Reagents are moisture-sensitive; requires anhydrous conditions.[12] |
Visualization of Mechanisms and Workflow
Reaction Mechanisms
A clear understanding of the reaction mechanism is vital for optimization and troubleshooting.
Caption: Mechanism of the Reimer-Tiemann reaction.
Caption: Key stages of the Duff formylation reaction.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synarchive.com [synarchive.com]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Technical Guide to the Spectroscopic Analysis of 8-Hydroxy-1-naphthaldehyde
Executive Summary
8-Hydroxy-1-naphthaldehyde is a bifunctional aromatic compound whose unique structural arrangement—a hydroxyl group ortho to an aldehyde on a naphthalene scaffold—governs a rich and complex spectroscopic behavior. The intramolecular hydrogen bond between these two groups is the cornerstone of its photophysical properties, leading to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize this compound. We will move beyond procedural descriptions to explain the causal links between molecular structure and spectral output, offering field-proven insights for researchers in analytical chemistry, materials science, and drug development. The methodologies described herein are designed as self-validating systems, ensuring robust and reproducible results.
The Central Role of Molecular Structure: Intramolecular Hydrogen Bonding and Tautomerism
The defining feature of this compound (Molecular Formula: C₁₁H₈O₂, Molecular Weight: 172.18 g/mol ) is the proximate positioning of a proton-donating hydroxyl group (-OH) and a proton-accepting aldehyde group (-CHO).[1][2] This arrangement facilitates a strong intramolecular hydrogen bond, which locks the molecule into a quasi-planar conformation.
This hydrogen bond is not static; it is the conduit for a critical photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon absorption of a photon, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase dramatically. This drives an ultrafast, sub-picosecond transfer of the proton from the hydroxyl to the carbonyl group, creating a transient keto-tautomer in the excited state.[4][5] This tautomer is responsible for the molecule's most interesting fluorescent properties. The ESIPT photocycle is the fundamental mechanism that must be understood to interpret the fluorescence data correctly.
Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in this compound.
UV-Visible Absorption Spectroscopy: Probing the Ground State
UV-Vis spectroscopy is the first step in characterization, providing insight into the electronic transitions of the ground-state molecule. The extended π-conjugated system of the naphthalene ring is responsible for its strong absorption in the ultraviolet and visible regions.
Causality: Solvent and pH Effects (Solvatochromism)
The position of the absorption maxima (λ_max) is highly sensitive to the local environment, a phenomenon known as solvatochromism.[6][7]
-
Solvent Polarity: In nonpolar solvents, the molecule exists primarily in its intramolecularly hydrogen-bonded enol form. As solvent polarity increases, the solvent can compete for hydrogen bonding, slightly perturbing the ground and excited state energy levels and causing shifts in λ_max.[7]
-
pH: The most dramatic spectral shifts are observed with changes in pH. In basic media, the phenolic proton is abstracted, forming the phenolate anion. This increases electron density across the conjugated system, lowering the energy gap for electronic transitions and resulting in a significant bathochromic (red) shift. For instance, in acetonitrile, the neutral form shows absorption bands around 295 and 340 nm, but upon addition of a base like tetrabutylammonium hydroxide (TBAOH), a new, strong absorption band appears at approximately 450 nm, corresponding to the anion.[8] This behavior is the basis for its use in colorimetric pH sensors.
| Condition | Typical λ_max (nm) | Dominant Species | Reference |
| Acetonitrile (Neutral) | ~295, ~340 | Enol Form | [8] |
| Acetonitrile + Base | ~450 | Phenolate Anion | [8] |
| Cyclohexane | ~350-360 | Enol Form | [9] |
Experimental Protocol: UV-Vis Analysis
-
Preparation: Prepare a stock solution of this compound (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Working Solution: Dilute the stock solution to a final concentration of 10-20 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Blanking: Use the pure solvent as a reference to zero the spectrophotometer.
-
Acquisition: Scan the sample from 200 nm to 600 nm.
-
pH Titration (Self-Validation): To confirm the identity and purity, perform a pH titration. Add microliter amounts of a dilute base (e.g., 0.1 M NaOH) to the cuvette and record the spectrum after each addition. The appearance of a clear isosbestic point (a wavelength where the absorbance of the two species in equilibrium is equal) validates that a clean, two-state (enol to phenolate) transition is occurring.
Fluorescence Spectroscopy: Unveiling the Excited State
Fluorescence spectroscopy is arguably the most powerful technique for studying this compound, as it directly probes the consequences of the ESIPT mechanism.
Causality: The Large Stokes Shift
The hallmark of an ESIPT-capable molecule is an unusually large Stokes shift—the difference between the absorption and emission maxima.
-
Excitation: The molecule absorbs light, promoting the ground-state enol (N) to the excited-state enol (N*).
-
ESIPT: The ultrafast proton transfer occurs, forming the excited-state keto-tautomer (T*).
-
Emission: Fluorescence occurs from the relaxed T* state back to the ground-state keto-tautomer (T). This T* -> T transition is at a much lower energy (longer wavelength) than the initial N -> N* absorption.
-
Relaxation: The unstable ground-state tautomer (T) rapidly relaxes back to the stable enol form (N).
This entire cycle results in a Stokes shift that can exceed 100-150 nm, a clear and robust indicator of the ESIPT process.
Application in Sensing: A Self-Validating System
The ESIPT mechanism makes this compound and its derivatives excellent platforms for fluorescent sensors.[10][11] The hydroxyl and carbonyl groups form a natural chelation site for metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺).[11][12]
-
Mechanism: When a metal ion binds, it effectively "locks" the proton onto the oxygen, inhibiting the ESIPT process.
-
Signal: Without ESIPT, the molecule is forced to emit from the higher-energy N* state (a process called "normal" fluorescence), or the fluorescence may be quenched. This chelation-enhanced fluorescence (CHEF) or quenching provides a distinct "turn-on" or "turn-off" signal upon metal binding.[12]
Caption: Workflow for a metal ion sensing experiment using this compound as a fluorescent probe.
Experimental Protocol: Fluorescence Analysis
-
Preparation: Prepare a dilute solution (~1-10 µM) in the desired solvent. Ensure the solvent is fluorescence-free.
-
Acquisition of Excitation Spectrum: Set the emission monochromator to the expected peak of the tautomer emission (~480-520 nm) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.
-
Acquisition of Emission Spectrum: Set the excitation monochromator to a λ_max value from the absorption spectrum (e.g., 340 nm) and scan the emission wavelengths from ~360 nm to 700 nm.
-
Sensing Experiment (Self-Validation): Titrate the probe solution with a stock solution of the target analyte (e.g., AlCl₃). A ratiometric change or a significant increase/decrease in fluorescence intensity at a specific wavelength with a clear saturation point validates the binding interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy provides definitive structural confirmation by probing the magnetic environments of the ¹H and ¹³C nuclei.
¹H NMR Insights
-
Hydroxyl Proton (-OH): The most diagnostic signal. Due to the strong intramolecular hydrogen bond, this proton is significantly deshielded and appears far downfield, typically in the range of δ 10-15 ppm. Its sharp signal, even in protic solvents, is evidence of its sequestration from solvent exchange.
-
Aldehyde Proton (-CHO): Also highly deshielded, appearing around δ 9-10 ppm.
-
Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7-9 ppm), characteristic of the substituted naphthalene ring system.
¹³C NMR Insights
-
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be significantly shifted downfield.
| Functional Group | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |
| Phenolic (-OH) | 10.0 - 15.0 | N/A |
| Aromatic (Ar-H) | 7.0 - 9.0 | 110 - 160 |
| Phenolic (Ar-C-OH) | N/A | 150 - 160 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Solvent Choice: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the -OH group.
-
Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra like COSY and HSQC to assign all proton and carbon signals unambiguously.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the existence of hydrogen bonding.[13]
Causality: Vibrational Frequency Shifts
-
O-H Stretch: In a free phenol, this stretch appears as a sharp band around 3600 cm⁻¹. In this compound, extensive intramolecular hydrogen bonding causes this band to become very broad and shift to a lower frequency, typically appearing in the 3400-3200 cm⁻¹ region.[14] This broadening is a definitive sign of hydrogen bonding.
-
C=O Stretch: The aldehyde carbonyl stretch is also affected. Conjugation with the naphthalene ring and hydrogen bonding with the -OH group lowers its vibrational frequency from the typical ~1720 cm⁻¹ to the 1700-1660 cm⁻¹ range.[14][15]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch | 3400 - 3200 (Broad) | Confirms -OH group and strong H-bonding |
| C=O Stretch | 1700 - 1660 (Strong) | Confirms aldehyde group, shifted by conjugation/H-bonding |
| C=C Stretch (Aromatic) | 1600 - 1450 | Confirms naphthalene ring structure |
| C-O Stretch (Phenolic) | ~1200 | Confirms phenolic C-O bond |
Experimental Protocol: ATR-FTIR
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise spectrum.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight, which is the ultimate confirmation of the compound's identity.
-
Molecular Ion Peak: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the primary signal will be the molecular ion peak [M]⁺ or [M-H]⁻. For this compound, this will appear at an m/z (mass-to-charge ratio) of 172.[1]
-
High-Resolution MS (HRMS): HRMS can provide the exact mass to several decimal places (e.g., 172.0524), which allows for the unambiguous determination of the molecular formula (C₁₁H₈O₂).
-
Fragmentation: Common fragmentation patterns in electron ionization (EI) mode include the loss of a hydrogen radical ([M-1]⁺) and the loss of the carbonyl group as CO ([M-29]⁺), providing further structural evidence.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ (m/z 173) and [M-H]⁻ (m/z 171), respectively.
Conclusion
The spectroscopic analysis of this compound is a study in structure-function relationships. Each technique provides a unique piece of the puzzle: UV-Vis reveals the ground-state electronics, fluorescence uncovers the dynamic excited-state behavior driven by ESIPT, NMR and FTIR confirm the precise atomic arrangement and functional groups, and mass spectrometry validates the molecular formula. A comprehensive understanding, derived from correlating the results of all these techniques, is essential for leveraging this versatile molecule in advanced applications, from developing highly selective chemosensors to designing novel photoactive materials.
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. compoundchem.com [compoundchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
8-Hydroxy-1-naphthaldehyde molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Hydroxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule built upon a naphthalene scaffold. The strategic positioning of its hydroxyl and aldehyde groups at the C8 and C1 positions, respectively, dictates a unique and constrained molecular geometry dominated by a strong intramolecular hydrogen bond. This guide provides a detailed exploration of the structural and conformational properties of this compound. We will dissect its preferred conformational state, the energetic factors governing its stability, and the advanced analytical techniques—both experimental and computational—used for its characterization. Understanding these core attributes is paramount, as they directly influence the molecule's reactivity, spectroscopic properties, and its utility as a versatile building block in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
This compound, also known as 8-hydroxynaphthalene-1-carbaldehyde, is an aromatic compound whose fundamental properties are summarized below. Its structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at position 8 and an aldehyde (-CHO) group at position 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | 8-hydroxynaphthalene-1-carbaldehyde | [1] |
| CAS Number | 35689-26-0 | [1] |
| Melting Point | 58-59 °C | [3] |
| Appearance | Solid | [3] |
Core Structural Features and Intramolecular Interactions
The defining characteristic of this compound is the peri-positioning of the hydroxyl and aldehyde functional groups. This spatial proximity forces the two groups into a conformation that allows for the formation of a strong, six-membered pseudo-ring stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
This interaction is not merely a minor perturbation; it is the dominant non-covalent force governing the molecule's shape and stability. This hydrogen bond significantly influences the electronic distribution within the molecule, affecting the bond lengths, bond angles, and overall reactivity, particularly in reactions involving the aldehyde or hydroxyl group, such as the formation of Schiff bases.[4]
Conformational Analysis: A Tale of Two Conformers
The flexibility in this compound primarily arises from the rotation around the C1-C(aldehyde) and C8-O(hydroxyl) single bonds. Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of this molecule.[5]
The two principal conformers are:
-
Cis-Cis Conformer: In this arrangement, both the hydroxyl hydrogen and the carbonyl oxygen point towards each other, facilitating the formation of the intramolecular hydrogen bond. The relevant dihedral angles (C3-C2-O-H and C3-C8-C=O) are approximately 0°.
-
Trans-Trans Conformer: Here, the functional groups are oriented away from each other, with dihedral angles of approximately 180°. This conformation precludes the formation of the stabilizing intramolecular hydrogen bond.
Computational analyses have shown that the cis-cis conformer is significantly more stable than the trans-trans form by approximately 6.47 kcal/mol .[5] This large energy difference indicates that at room temperature, the molecule exists almost exclusively in the hydrogen-bonded cis-cis conformation. This stability is a direct consequence of the favorable electrostatic interaction of the hydrogen bond.
Experimental and Computational Elucidation of Structure
A multi-faceted approach combining crystallography, spectroscopy, and computational modeling is required to fully characterize the structure of this compound.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of a molecule.[6] For this compound, crystallographic data confirms the planar naphthalene system and the cis-cis conformation, where the intramolecular O-H···O=C hydrogen bond physically locks the molecule's geometry.[1] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static, real-space image of the most stable conformer.
Spectroscopic Characterization
Spectroscopic methods probe the molecule's properties in various states (solid, solution) and provide dynamic information that complements the static picture from crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is exceptionally sensitive to vibrational modes and is a primary tool for identifying hydrogen bonds.[7] In a non-hydrogen-bonded alcohol, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. For this compound, this band is expected to be significantly broadened and shifted to a lower frequency (typically 3200-2500 cm⁻¹), which is a classic signature of a strong intramolecular hydrogen bond.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is another powerful technique for probing hydrogen bonds. The chemical shift of the hydroxyl proton is highly indicative of its electronic environment. In the absence of hydrogen bonding, the -OH proton signal is typically found between 1-5 ppm. Due to the strong intramolecular hydrogen bond in this compound, the proton is deshielded, and its signal appears significantly downfield, often exceeding 10 ppm.[10] This pronounced downfield shift provides unambiguous evidence of the hydrogen bond's presence in solution.
Computational Chemistry
Quantum mechanical calculations, especially Density Functional Theory (DFT), are indispensable for understanding the molecule's intrinsic properties without environmental effects.[5] These methods allow researchers to model different possible conformations, calculate their relative energies, and predict geometric parameters with high accuracy.[11] For this compound, DFT calculations corroborate experimental findings by confirming the cis-cis conformer as the global energy minimum and quantifying the energetic stabilization afforded by the hydrogen bond.[5]
Methodologies for Characterization
Protocol 1: Computational Analysis via Density Functional Theory (DFT)
-
Structure Building: Construct the 3D model of this compound using molecular modeling software. Generate initial geometries for both the cis-cis and trans-trans conformers.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, to locate the minimum energy structures.[5]
-
Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies). This step also yields the predicted IR spectrum.
-
Energy Comparison: Compare the final electronic energies of the optimized conformers to determine their relative stability.
-
Parameter Analysis: Extract key geometric data (bond lengths, angles, dihedral angles) from the optimized structures to analyze the structural impact of the intramolecular hydrogen bond.
Protocol 2: Experimental Verification via FT-IR Spectroscopy
-
Sample Preparation: Prepare a sample of this compound, typically as a KBr pellet for solid-state analysis or dissolved in a suitable non-polar solvent (e.g., CCl₄) for solution-phase analysis.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the pure solvent.
-
Sample Spectrum: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Subtract the background from the sample spectrum. Analyze the region between 3600 cm⁻¹ and 2500 cm⁻¹ for the O-H stretching band. Note its position, shape (broad vs. sharp), and intensity as evidence for intramolecular hydrogen bonding.
Implications for Reactivity and Application in Drug Development
The well-defined, rigid conformation of this compound has profound implications for its chemical behavior and applications.
-
Synthesis of Intermediates: The molecule is a valuable precursor in organic synthesis. Its reaction with primary amines readily forms Schiff bases, which are important ligands for creating metal complexes and serve as intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activity.[4][12] The fixed geometry facilitates predictable reaction outcomes.
-
Fluorescent Probes and Sensors: The naphthalene core provides inherent fluorescence. The chelation site formed by the hydroxyl and carbonyl groups makes it an effective fluorescent sensor for detecting metal ions, such as aluminum and zinc.[4] This is highly relevant in biological imaging and diagnostics.
-
Drug Design Scaffold: The rigid naphthalene scaffold can be functionalized to develop novel drug candidates.[13] Understanding its stable conformation is crucial for molecular docking studies and for designing molecules that can effectively interact with biological targets. The intramolecular hydrogen bond can also modulate physicochemical properties like lipophilicity and membrane permeability, which are critical parameters in drug development.[14]
Conclusion
The molecular architecture of this compound is a classic example of structure-determining intramolecular forces. Its conformation is overwhelmingly dominated by a stable cis-cis arrangement, locked in place by a strong O-H···O=C hydrogen bond. This structural rigidity is confirmed by a powerful combination of X-ray crystallography, NMR and FT-IR spectroscopy, and is accurately modeled by computational DFT methods. This precise and predictable conformation underpins the molecule's utility as a reliable building block for creating complex pharmaceutical intermediates, chemosensors, and other advanced materials, making it a molecule of significant interest to researchers in both chemistry and drug discovery.
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 8-Hydroxy-1-naphthaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-1-naphthaldehyde is a significant aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of chemical compounds, including Schiff bases, fluorescent probes, and various heterocyclic systems with potential applications in medicinal chemistry and materials science.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in synthetic transformations, purification processes, and formulation development. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, designing efficient crystallization protocols, and ensuring the homogeneity of solutions for analytical and biological assays.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It details the theoretical underpinnings of solubility, presents both qualitative and predicted quantitative solubility data, and offers detailed, field-proven experimental protocols for its determination. This guide is designed to be a practical resource for researchers and professionals, enabling them to make informed decisions in their scientific endeavors.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Melting Point | 58-59 °C | [3] |
| Appearance | Not explicitly stated, but isomers are yellow to beige or brown powders. | [4] |
| XLogP3-AA | 2.3 | [2] |
The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the naphthalene scaffold imparts a degree of polarity to the molecule, while the bicyclic aromatic ring system contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the solvent.
Understanding Solubility: The "Like Dissolves Like" Principle
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the key intermolecular forces at play are:
-
Van der Waals forces: Arising from the nonpolar naphthalene ring.
-
Dipole-dipole interactions: Due to the polar carbonyl group of the aldehyde.
-
Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors.
Therefore, solvents that can effectively engage in these types of interactions are expected to be good solvents for this compound.
Qualitative Solubility Profile
Based on the general principles of solubility for aldehydes and ketones, and the known solubility of its isomer, 2-hydroxy-1-naphthaldehyde, a qualitative solubility profile for this compound can be inferred. Aldehydes and ketones are generally soluble in a wide range of organic solvents.[5] The isomer 2-hydroxy-1-naphthaldehyde is reported to be soluble in ethanol, ether, chloroform, and methanol.[6][7]
Quantitative Solubility Profile: A Predictive Approach using Hansen Solubility Parameters
In the absence of extensive experimentally determined quantitative solubility data for this compound, a predictive approach using Hansen Solubility Parameters (HSP) can provide valuable insights. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[8][9] A solute is predicted to be soluble in a solvent if their HSP values are similar.
The Hansen Solubility Parameters for this compound were estimated using a group contribution method. The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated HSP values.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | High |
| Acetone | 15.5 | 10.4 | 7.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |
Disclaimer: These are predicted solubility values and should be used as a guide for solvent selection. Experimental verification is highly recommended.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies for determining the equilibrium solubility of this compound.
Key Factors Influencing Experimental Solubility
Several factors can significantly impact the experimental determination of solubility and must be carefully controlled:
-
Temperature: Solubility is generally temperature-dependent. An increase in temperature usually leads to an increase in solubility for most solid organic compounds.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
-
pH of the Medium (for aqueous solutions): The ionization state of a compound can drastically alter its solubility.
Experimental Workflow for Equilibrium Solubility Determination
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
This is the gold standard method for determining thermodynamic (equilibrium) solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid at the bottom.
-
Separate any remaining suspended solid particles from the supernatant by either:
-
Centrifugation: Centrifuge the aliquot at a high speed.
-
Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial portion of the filtrate to saturate the filter membrane and minimize any potential adsorption of the solute.
-
-
-
Quantification:
-
Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Detailed Protocol 2: High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery for rapid screening of a compound's solubility. It measures the concentration at which a compound precipitates from a solution when diluted from a high-concentration stock solution (typically in DMSO).
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with turbidity or light scattering detection capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Using a multichannel pipette or an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. A serial dilution of the stock solution can be prepared to test a range of concentrations.
-
Include control wells containing only DMSO.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer to all wells to induce precipitation of the compound. The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effect.
-
-
Measurement:
-
Immediately after the addition of the buffer, measure the turbidity or light scattering of the solutions in each well using a plate reader. The measurement can be repeated after a short incubation period (e.g., 1-2 hours).
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity or light scattering is observed, indicating the onset of precipitation.
-
Logical Relationships in Solubility
The interplay of various molecular and solvent properties dictates the solubility of this compound. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make rational choices for solvent selection. The provided predicted quantitative data offers a valuable starting point, while the detailed experimental protocols empower scientists to determine precise solubility values tailored to their specific needs. The successful application of this compound in various scientific domains is intrinsically linked to a clear and accurate understanding of its solubility, and this guide serves as a critical resource to that end.
References
- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. d-nb.info [d-nb.info]
- 4. Buy 3-Hydroxy-1-naphthaldehyde | 91136-43-5 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
The Allure of the Excited State: A Technical Guide to the Photophysical Properties of 8-Hydroxy-1-naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Glow - Understanding the Intricacies of Molecular Photophysics
In the realm of molecular science, few phenomena are as captivating and fundamentally useful as fluorescence. The emission of light by a molecule after absorbing photons is not merely a beautiful curiosity; it is a powerful tool that illuminates the intricate workings of chemical and biological systems. Among the vast constellation of fluorescent compounds, derivatives of 8-Hydroxy-1-naphthaldehyde stand out as a particularly intriguing class. Their rich photophysical behavior, governed by the elegant dance of protons in the excited state, offers a versatile platform for the design of advanced molecular probes, sensors, and imaging agents.
This technical guide delves into the core photophysical properties of this compound and its derivatives. Moving beyond a superficial overview, we will explore the fundamental principles that dictate their interaction with light, from synthesis and structural modifications to the profound influence of their immediate environment. As scientists and developers, understanding these nuances is paramount to harnessing the full potential of these remarkable molecules. This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the observed phenomena, empowering you to rationally design and apply these compounds in your own research endeavors.
The Foundation: Synthesis and Structural Diversity
The photophysical properties of this compound derivatives are intrinsically linked to their molecular architecture. The parent molecule, this compound, serves as a versatile scaffold upon which a vast array of functional groups can be introduced, each modification subtly or dramatically altering its interaction with light.
General Synthetic Strategies
The synthesis of this compound itself can be achieved through various established methods. A common route involves the formylation of 1,8-dihydroxynaphthalene. The true versatility, however, lies in the subsequent derivatization of the aldehyde and hydroxyl moieties.
Scheme 1: General Derivatization Pathways for this compound.
Caption: Synthetic routes to common this compound derivatives.
The most extensively studied derivatives are Schiff bases (imines) , formed through the condensation reaction of the aldehyde group with primary amines. This reaction is typically straightforward, often requiring refluxing in a suitable solvent like ethanol. The choice of the amine introduces significant structural and electronic diversity, profoundly impacting the resulting photophysical properties.
Esters and ethers can be synthesized by reacting the hydroxyl group with acyl chlorides or alkyl halides, respectively. These modifications influence the proton-donating ability of the hydroxyl group, a critical factor in the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Hydrazones , formed by the reaction with hydrazine derivatives, represent another important class. The introduction of additional nitrogen atoms and the potential for further substitution on the hydrazine moiety offer more avenues for tuning the electronic landscape of the molecule.
The Importance of Molecular Design
The strategic selection of substituents is the cornerstone of designing this compound derivatives with tailored photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the aromatic rings or the imine/ester/hydrazone functionalities can significantly alter the energy levels of the molecule, influencing its absorption and emission characteristics.[1][2] This principle of "push-pull" electronics is a powerful tool for shifting emission wavelengths and modulating fluorescence intensity.
The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)
The defining photophysical characteristic of many this compound derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photochemical reaction is the primary reason for their large Stokes shifts and dual emission capabilities, making them highly valuable as fluorescent probes.[3][4]
The ESIPT Mechanism
In its ground state, the molecule exists predominantly in the enol tautomeric form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen or oxygen atom of the neighboring substituent (e.g., the imine nitrogen in a Schiff base).
Upon photoexcitation, a rapid redistribution of electron density occurs. The acidity of the hydroxyl proton increases, while the basicity of the proton-accepting atom is enhanced. This triggers an ultrafast transfer of the proton along the pre-existing hydrogen bond, leading to the formation of an excited-state keto tautomer. This keto tautomer is energetically more favorable in the excited state.
The molecule then relaxes to the ground state via fluorescence emission from this keto tautomer. This emission occurs at a longer wavelength (lower energy) compared to the absorption of the enol form, resulting in a large Stokes shift. In some cases, emission from the locally excited enol form can also be observed, leading to dual fluorescence. Finally, a rapid back-proton transfer in the ground state regenerates the original enol form, completing the photocycle.
Diagram 1: The ESIPT Photocycle.
Caption: The four-level photocycle of ESIPT in this compound derivatives.
Factors Influencing ESIPT
The efficiency and dynamics of the ESIPT process are highly sensitive to both intramolecular and intermolecular factors.
-
Substituent Effects: The electronic nature of substituents plays a crucial role. EDGs on the naphthalene ring can enhance the acidity of the hydroxyl proton in the excited state, facilitating ESIPT. Conversely, EWGs on the proton-accepting group can increase its basicity, also promoting the proton transfer. The interplay of these effects allows for fine-tuning of the ESIPT process.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly modulate the photophysical properties.[5][6]
-
Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the keto emission and an increase in the enol emission.[7]
-
Polar Aprotic Solvents: These solvents can stabilize the charge-separated character of the excited state, influencing the energy levels of the enol and keto forms and thus the emission properties.
-
Nonpolar Solvents: In nonpolar environments, the intramolecular hydrogen bond is favored, and ESIPT is often more efficient, leading to dominant keto emission.
-
A Quantitative Look: Key Photophysical Parameters
To fully characterize and compare this compound derivatives, a set of quantitative photophysical parameters are measured.
| Derivative Type | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| Schiff Base | -H | Cyclohexane | ~350 | ~520 | - | - | [6] |
| Schiff Base | -H | Ethanol | ~360 | ~540 | - | - | [6] |
| Hydrazone | - | Cyclohexane | ~380 | ~510 | - | - | [8] |
| Ester | -Benzoate | - | 317 | 400 (complexed with Zn²⁺) | - | - | [9] |
| Naphthalimide | -Phenyl | Ethanol | 350 | ~450 | 0.12 | - | [10] |
Note: This table provides illustrative examples. The exact values can vary significantly depending on the specific derivative and experimental conditions.
Experimental Methodologies: A Practical Guide
The accurate determination of photophysical properties requires careful experimental design and execution.
Synthesis of a Representative Schiff Base Derivative
This protocol outlines the general synthesis of a Schiff base derivative of this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol in a round-bottom flask.
-
In a separate vessel, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.[3][5][11][12]
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the standard, Grad_s and Grad_r are the gradients of the plots for the sample and standard, respectively, and n_s and n_r are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to microsecond range.[10][13][14]
Diagram 2: Simplified TCSPC Workflow.
Caption: The basic principle of a Time-Correlated Single Photon Counting experiment.
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse ("start") and the detection of the first fluorescence photon ("stop") is measured for millions of events. A histogram of these time differences is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Applications: Harnessing the Photophysical Properties
The unique photophysical properties of this compound derivatives make them highly valuable in a variety of scientific and technological fields.
-
Fluorescent Probes for Metal Ions: The chelation of metal ions by the hydroxyl and imine/ester/hydrazone groups can significantly perturb the ESIPT process, leading to a "turn-on" or ratiometric fluorescence response. This has been exploited for the sensitive and selective detection of various metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[9][15][16][17]
-
Bioimaging: The large Stokes shifts and sensitivity to the local environment make these compounds excellent candidates for fluorescent probes in cellular imaging. They can be designed to target specific organelles or report on changes in the cellular microenvironment, such as pH or viscosity.
-
Molecular Sensors: Beyond metal ions, derivatives have been developed to detect other analytes, including anions and reactive oxygen species, through various sensing mechanisms that modulate their fluorescence output.[18]
Conclusion and Future Outlook
The derivatives of this compound represent a fascinating and highly versatile class of fluorophores. Their rich photophysical behavior, dominated by the elegant mechanism of Excited-State Intramolecular Proton Transfer, provides a powerful platform for the rational design of molecules with tailored optical properties. As our understanding of the intricate interplay between molecular structure, environment, and photophysics continues to deepen, so too will our ability to engineer novel derivatives with unprecedented sensitivity, selectivity, and functionality. The future is bright for these glowing molecules, with potential applications spanning from advanced medical diagnostics and therapeutics to next-generation materials and optoelectronics.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 10. horiba.com [horiba.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. jasco-global.com [jasco-global.com]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
theoretical studies of 8-Hydroxy-1-naphthaldehyde electronic structure
An In-Depth Technical Guide to the Theoretical Studies of 8-Hydroxy-1-naphthaldehyde's Electronic Structure
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound (HNA) stands as a cornerstone molecule for investigating fundamental photophysical processes. Its rigid structure, featuring a proximate hydroxyl donor and an aldehyde acceptor, facilitates a strong intramolecular hydrogen bond (IHB), making it an exemplary system for studying Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton is transferred in the excited state, results in a dual fluorescence emission with an unusually large Stokes shift, a property highly valuable in the development of fluorescent probes, molecular sensors, and photochromic materials.[1] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to dissect the electronic structure of HNA. We will delve into the quantum chemical principles governing its ground-state properties, the dynamics of the ESIPT process on the excited-state potential energy surface, and the influence of environmental factors. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct and interpret theoretical studies in this area.
Theoretical Foundations of HNA's Photophysics
The unique photophysical behavior of HNA is governed by the interplay between its ground-state structure and excited-state dynamics. Understanding these requires a firm grasp of intramolecular hydrogen bonding and the ESIPT mechanism, which are typically modeled using sophisticated computational chemistry techniques.
The Role of the Intramolecular Hydrogen Bond (IHB)
In its ground state (S₀), HNA exists predominantly in an "enol" tautomeric form. A strong intramolecular hydrogen bond exists between the hydrogen of the hydroxyl group (-OH) and the oxygen of the aldehyde group (-CHO).[2] This IHB is the critical structural feature that pre-organizes the molecule for proton transfer. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the strength and geometry of this bond. Calculations show that the cis-cis conformer, where the -OH and -CHO groups are oriented towards each other to form the hydrogen bond, is significantly more stable (by approximately 6.47 kcal/mol) than the trans-trans form where such an interaction is absent.[2]
The existence and strength of the IHB are validated computationally by analyzing:
-
Geometric Parameters: A short calculated distance between the hydroxyl proton and the carbonyl oxygen.
-
Vibrational Frequencies: A characteristic red-shift (lowering of frequency) in the O-H stretching mode in the calculated infrared (IR) spectrum, indicating a weakening of the O-H bond due to its participation in the hydrogen bond.[3][4]
The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photochemically induced reaction where a proton moves from a donor to an acceptor group within the same molecule.[5] For HNA, the process unfolds as follows:
-
Photoexcitation: Upon absorption of a photon, the HNA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This electronic transition, typically a π → π* transition, dramatically alters the charge distribution.[6][7]
-
Increased Acidity/Basicity: In the S₁ state, the hydroxyl group becomes a much stronger acid (more likely to donate a proton), while the carbonyl oxygen becomes a much stronger base (more likely to accept a proton).[5][8]
-
Proton Transfer: Driven by this excited-state acidity/basicity change, the proton rapidly transfers along the pre-existing hydrogen bond from the hydroxyl oxygen to the carbonyl oxygen. This ultrafast reaction creates an excited-state "keto" tautomer.[9]
-
Fluorescence and Relaxation: The excited keto tautomer then relaxes to its ground state by emitting a photon (fluorescence). This emission occurs at a significantly lower energy (longer wavelength) compared to the initial absorption, resulting in a large Stokes shift. Following emission, the keto tautomer is unstable in the ground state and rapidly reverts to the more stable enol form, completing the photocycle.
This entire process is elegantly mapped out using the concept of a Potential Energy Surface (PES) , which describes the energy of the molecule as a function of its geometry.[10][11] Theoretical calculations aim to map the PES for both the ground (S₀) and excited (S₁) states to identify the energy minima corresponding to the enol and keto tautomers and the energy barrier (if any) separating them.[12]
Diagram 1: The ESIPT Photocycle of this compound
Caption: Generalized potential energy surface diagram illustrating the ESIPT process in HNA.
Computational Approaches to Modeling HNA
The primary tools for theoretical studies of HNA's electronic structure are Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for excited states.[2][13]
-
Density Functional Theory (DFT): This method is a workhorse of quantum chemistry used to calculate the ground-state electronic structure of molecules. It provides accurate molecular geometries, vibrational frequencies, and energies. For HNA, DFT calculations are essential for optimizing the structures of the enol and keto tautomers and confirming the stability of the intramolecular hydrogen bond. A common and reliable choice of functional and basis set for this type of system is B3LYP/6-311++G(d,p).[2][13][14]
-
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to calculate the properties of excited states.[6] It is the standard method for simulating electronic absorption (UV-Vis) and emission spectra. By calculating the vertical excitation energies from the optimized ground-state geometry, one can predict the absorption wavelength. Similarly, by optimizing the geometry of the first excited state (e.g., the keto tautomer) and calculating the energy of emission back to the ground state, one can predict the fluorescence wavelength.[7]
-
Modeling Solvent Effects: The environment can significantly alter photophysical properties.[15][16] The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium.[4][7] This approach is effective for capturing the general effects of solvent polarity on the electronic states of HNA.[2][17] For solvents that can form hydrogen bonds (e.g., water, ethanol), an explicit model including one or more solvent molecules may be necessary to accurately describe the specific interactions that can compete with the IHB.[2][18]
Key Theoretical Findings for HNA
Ground-State Properties
DFT calculations provide a detailed picture of the ground-state enol form of HNA. The key is the geometry of the seven-membered ring formed by the IHB.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |
| Conformer Stability | cis-cis is ~6.47 kcal/mol more stable than trans-trans[2] | Confirms the energetic preference for the IHB conformation. |
| O-H Bond Length | ~0.98 - 1.02 Å | Elongated compared to a non-hydrogen-bonded O-H (~0.96 Å). |
| O···O Distance | ~2.5 - 2.6 Å | Short distance indicative of a strong hydrogen bond.[19] |
| O-H···O Angle | ~145° - 155° | Near-linear geometry, optimal for strong hydrogen bonding. |
| ν(O-H) Frequency | ~3100 - 3300 cm⁻¹ | Significantly red-shifted from typical "free" O-H stretch (~3600 cm⁻¹). |
Note: Specific values can vary slightly depending on the exact functional and basis set used.
Excited-State Dynamics and Spectroscopic Properties
TD-DFT calculations are crucial for understanding the ESIPT dynamics and interpreting experimental spectra.
-
Absorption: Calculations predict a strong absorption band corresponding to the S₀ → S₁ (π → π*) transition of the enol form. The calculated wavelength is generally in good agreement with experimental UV-Vis spectra.
-
Emission: After modeling the ESIPT to the S₁ keto tautomer, TD-DFT calculations predict a fluorescence emission at a much longer wavelength. This large calculated Stokes shift is the hallmark of the ESIPT process.
-
Potential Energy Surface: By mapping the S₁ PES along the proton transfer coordinate, studies show that the ESIPT process is often barrierless or has a very small energy barrier, explaining its ultrafast nature (occurring on a femtosecond to picosecond timescale).[9]
-
Solvent Influence: Theoretical studies confirm that polar solvents can strengthen the IHB in the excited state, further facilitating ESIPT.[2] However, protic solvents can form intermolecular hydrogen bonds with the solute, which may disrupt the IHB and open competing relaxation pathways, sometimes leading to a weaker tautomer emission.[8][20]
Standard Computational Protocol
This section provides a self-validating, step-by-step protocol for a typical theoretical study of HNA using a quantum chemistry package like Gaussian.
Objective: To calculate the ground-state properties, absorption spectrum, and ESIPT emission spectrum of HNA.
Methodology: DFT and TD-DFT with the B3LYP functional and 6-311++G(d,p) basis set.
Step 1: Ground-State Geometry Optimization of Enol Form
-
Action: Build the initial 3D structure of the HNA enol tautomer, ensuring the cis-cis conformation.
-
Causality: An accurate, minimized-energy geometry is the essential starting point for all subsequent calculations. Any errors in the geometry will propagate and lead to inaccurate spectral predictions.
-
Validation: The optimization must converge to a stationary point where forces on all atoms are negligible.
Step 2: Vibrational Frequency Calculation of Enol Form
-
Action: Perform a frequency calculation on the optimized enol geometry from Step 1.
-
Causality: This step serves two purposes: (1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). (2) It provides the theoretical vibrational spectrum (IR, Raman), which can be compared with experimental data for validation. The red-shifted O-H stretch is a key validation point for the IHB.
-
Validation: The output must show zero imaginary frequencies.
Step 3: Absorption Spectrum Calculation (TD-DFT)
-
Action: Using the validated enol geometry from Step 2, run a TD-DFT calculation to compute the first several singlet excited states.
-
Causality: This simulates the electronic absorption process. The energy of the S₀ → S₁ transition with the largest oscillator strength corresponds to the main absorption peak (λ_max) in the UV-Vis spectrum.
-
Validation: The calculated λ_max should be compared with the experimental value. A reasonable agreement (typically within 20-30 nm) validates the chosen computational level.
Step 4: Excited-State Geometry Optimization of Keto Form
-
Action: Modify the enol structure by manually moving the proton to the carbonyl oxygen. Perform a geometry optimization of this keto tautomer in the first excited state (S₁).
-
Causality: To model fluorescence, we need the minimum-energy structure of the emitting species, which is the excited keto tautomer. Optimizing on the S₁ surface is critical.
-
Validation: The optimization must converge to a stable geometry on the excited-state potential energy surface.
Step 5: Emission Spectrum Calculation (TD-DFT)
-
Action: Using the optimized S₁ keto geometry from Step 4, perform a TD-DFT calculation.
-
Causality: This calculates the energy of the S₁ → S₀ transition for the keto tautomer, which corresponds to the fluorescence emission.
-
Validation: The calculated emission wavelength should be significantly red-shifted from the calculated absorption wavelength, producing a large Stokes shift consistent with experimental fluorescence data.
Diagram 2: Computational Workflow for HNA Analysis
Caption: A step-by-step workflow for the theoretical analysis of HNA's photophysics.
Conclusion and Outlook
Theoretical studies, anchored by DFT and TD-DFT, provide indispensable insights into the electronic structure and photophysical behavior of this compound. These computational methods allow for a detailed, atomistic understanding of the intramolecular hydrogen bond that defines its ground state and the subsequent excited-state intramolecular proton transfer reaction that dictates its unique fluorescent properties. By accurately predicting geometries, vibrational spectra, and electronic transitions, these theoretical models not only corroborate experimental findings but also offer a predictive framework for designing novel molecules with tailored photophysical characteristics. For researchers in materials science and drug development, mastering these computational protocols is essential for rationally engineering next-generation fluorescent probes, sensors, and photoactive materials based on the robust ESIPT mechanism.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A TDDFT and PCM-TDDFT studies on absorption spectra of N-substituted 1,8-naphthalimides dyes | Semantic Scholar [semanticscholar.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 8-Hydroxy-1-naphthaldehyde: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Latent Potential
8-Hydroxy-1-naphthaldehyde is an aromatic organic compound characterized by a naphthalene backbone substituted with a hydroxyl (-OH) and a formyl (-CHO) group at the 8- and 1-positions, respectively. While its isomer, 2-hydroxy-1-naphthaldehyde, has been more extensively studied, this compound possesses a unique steric and electronic arrangement that has made it an intriguing building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its history, synthesis, and key applications, with a focus on the technical details relevant to researchers in the field.
I. Historical Context and Key Synthetic Advances
The precise first synthesis of this compound is not prominently documented in readily available historical records, which often focus on more common isomers like 1-naphthaldehyde and 2-naphthaldehyde. The study of naphthalene derivatives, however, has been a cornerstone of organic chemistry, providing significant insights into aromaticity and reactivity.[1] General methods for the formylation of naphthols, such as the Reimer-Tiemann and Duff reactions, laid the groundwork for the eventual synthesis of its various isomers.[2]
A significant advancement in the specific synthesis of this compound was reported in The Journal of Organic Chemistry in 1988. This publication detailed a novel approach to obtaining this particular isomer, highlighting its distinct properties and potential for further chemical exploration.
II. Synthetic Methodologies: A Comparative Analysis
The synthesis of hydroxy-naphthaldehydes primarily relies on the electrophilic formylation of the corresponding naphthol. The position of the formyl group is directed by the activating hydroxyl group and the inherent reactivity of the naphthalene ring.
The Reimer-Tiemann Reaction
A classical method for the ortho-formylation of phenols, the Reimer-Tiemann reaction, involves the reaction of a phenol (or naphthol) with chloroform in the presence of a strong base. While effective for many phenols, its application to naphthols can lead to a mixture of products and sometimes low yields. The general mechanism involves the in-situ generation of dichlorocarbene (:CCl2) as the electrophile.
Diagram: Generalized Reimer-Tiemann Reaction Mechanism
References
An In-depth Technical Guide to 8-Hydroxynaphthalene-1-carboxaldehyde (CAS 35689-26-0): Properties, Synthesis, and Applications in Scientific Research
Introduction
8-Hydroxynaphthalene-1-carboxaldehyde, identified by the CAS number 35689-26-0, is an aromatic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a naphthalene core functionalized with both a hydroxyl and an aldehyde group, makes it a versatile precursor for the synthesis of a wide array of derivatives with significant applications in medicinal chemistry, materials science, and analytical chemistry. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 8-Hydroxynaphthalene-1-carboxaldehyde, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 8-Hydroxynaphthalene-1-carboxaldehyde is fundamental to its application in research and development. These properties influence its reactivity, solubility, and suitability for various analytical techniques.
| Property | Value | Source |
| IUPAC Name | 8-hydroxynaphthalene-1-carbaldehyde | [1] |
| Synonyms | 8-Hydroxy-1-naphthaldehyde | [1] |
| CAS Number | 35689-26-0 | [1] |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 58-59 °C | [2] |
| Boiling Point | 373.4 ± 15.0 °C (Predicted) | [2] |
| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa (Predicted) | 8.21 | [3] |
| logP (Predicted) | 2.54 | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
Synthesis of 8-Hydroxynaphthalene-1-carboxaldehyde
Experimental Protocol: Modified Reimer-Tiemann Reaction
This protocol is adapted from established methods for the synthesis of hydroxy-naphthaldehydes.[5][6]
Materials:
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (2 L, three-necked)
-
Reflux condenser
-
Stirrer (mercury-sealed or equivalent)
-
Dropping funnel
-
Steam bath or heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, combine 100 g (0.69 mol) of 1-naphthol and 300 g of 95% ethanol.
-
Initiate stirring and rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70–80 °C using a steam bath.
-
Commence the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be controlled to maintain a gentle reflux. The reaction is often indicated by a color change.
-
After the complete addition of chloroform (typically over 1-1.5 hours), continue stirring for an additional hour.
-
Remove the ethanol and any excess chloroform by distillation from a steam bath.
-
Cool the residue and acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the solution is acidic to Congo red paper.
-
A dark oil will separate. Add sufficient water to dissolve any precipitated sodium chloride.
-
Separate the oil and wash it several times with hot water.
-
Purify the crude product by vacuum distillation. The fraction boiling at approximately 163–166 °C at 8 mm Hg should be collected.[5]
-
The distilled product, which solidifies upon cooling, can be further purified by recrystallization from ethanol to yield pure 8-Hydroxynaphthalene-1-carboxaldehyde.
Core Applications in Research and Development
The unique bifunctional nature of 8-Hydroxynaphthalene-1-carboxaldehyde makes it a valuable building block in several areas of scientific research.
Synthesis of Schiff Bases: Versatile Ligands and Bioactive Molecules
The aldehyde group of 8-Hydroxynaphthalene-1-carboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes exhibit a wide range of biological activities and are pivotal in the development of novel therapeutic agents and analytical tools.[7][8]
This protocol outlines a general method for the synthesis of Schiff bases from 8-Hydroxynaphthalene-1-carboxaldehyde.[7]
Materials:
-
8-Hydroxynaphthalene-1-carboxaldehyde
-
Primary amine (e.g., substituted aniline, amino acid)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 mmol of 8-Hydroxynaphthalene-1-carboxaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1.0 mmol of the desired primary amine in 10 mL of absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Fluorescent Probes for Metal Ion and Small Molecule Detection
Schiff bases derived from 8-Hydroxynaphthalene-1-carboxaldehyde are extensively used as fluorescent chemosensors for the detection of various metal ions and small molecules.[9][10][11][12] The mechanism often involves Photoinduced Electron Transfer (PET), where the fluorescence of the naphthalene fluorophore is quenched in the free ligand and is "turned on" upon binding to the target analyte.[9][12]
This protocol provides a general framework for utilizing a Schiff base of 8-Hydroxynaphthalene-1-carboxaldehyde for the fluorescent detection of a metal ion.[9]
Materials:
-
Synthesized Schiff base probe
-
Stock solution of the target metal ion
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
DMSO (for dissolving the probe)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the Schiff base probe (e.g., 1 mM in DMSO).
-
Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in the chosen buffer.
-
To each solution, add increasing concentrations of the target metal ion from its stock solution.
-
Incubate the solutions for a specific period to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from 8-Hydroxynaphthalene-1-carboxaldehyde and their metal complexes have shown promising antimicrobial activity against various bacterial and fungal strains.[7][8][13] The imine group is crucial for their biological activity.
This protocol describes a standard method for evaluating the antimicrobial activity of synthesized Schiff bases.[14]
Materials:
-
Synthesized Schiff base
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of the Schiff base in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that shows no visible growth.
Future Directions
The versatility of 8-Hydroxynaphthalene-1-carboxaldehyde as a synthetic precursor opens up numerous avenues for future research. Further exploration of its derivatives could lead to the development of:
-
Novel anticancer agents: The naphthalene scaffold is present in many bioactive molecules, and derivatization could lead to compounds with potent and selective anticancer activity.
-
Advanced materials: Incorporation of this moiety into polymers could yield materials with unique optical or electronic properties.
-
Multi-analyte sensors: Designing more complex Schiff bases could enable the simultaneous detection of multiple analytes.
Conclusion
8-Hydroxynaphthalene-1-carboxaldehyde is a valuable and versatile chemical compound with significant potential in various fields of scientific research. Its straightforward synthesis and the ease of derivatization, particularly into Schiff bases, provide a rich platform for the development of novel fluorescent probes, potential therapeutic agents, and advanced materials. This guide offers a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important molecule.
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-1-naphthaldehyde (HMDB0245141) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 8. mediresonline.org [mediresonline.org]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 8-Hydroxynaphthalene-1-carbaldehyde: Synthesis, Properties, and Applications in Research and Drug Development
Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative
8-Hydroxynaphthalene-1-carbaldehyde is a bifunctional aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a formyl (-CHO) group. This unique arrangement of functional groups, particularly the peri-positioning of the aldehyde and hydroxyl moieties, imparts distinct chemical reactivity and makes it a valuable building block in various scientific domains. Its official IUPAC name is 8-hydroxynaphthalene-1-carbaldehyde . This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and, most importantly, its applications as a key intermediate in the development of novel therapeutic agents and advanced research tools.
Nomenclature and Identification
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The nomenclature and key identifiers for 8-hydroxynaphthalene-1-carbaldehyde are summarized below.
| Identifier | Value |
| IUPAC Name | 8-hydroxynaphthalene-1-carbaldehyde[1] |
| Synonyms | 8-hydroxy-1-naphthaldehyde, 8-Hydroxynaphthalene-1-carboxaldehyde[1] |
| CAS Number | 35689-26-0[1] |
| Molecular Formula | C₁₁H₈O₂[1] |
| Molecular Weight | 172.18 g/mol [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 8-hydroxynaphthalene-1-carbaldehyde can be achieved through various methods, with the formylation of 1-naphthol being a common strategy. A notable procedure is documented in The Journal of Organic Chemistry, 1988, volume 53, on page 5345. While access to the full experimental details of this specific paper is recommended for precise replication, a general and illustrative synthetic workflow is described below. This protocol is based on established chemical principles for the formylation of activated aromatic rings.
Experimental Protocol: Synthesis of 8-Hydroxynaphthalene-1-carbaldehyde
Principle: The synthesis involves the electrophilic formylation of 1-naphthol. The directing effects of the hydroxyl group favor substitution at the ortho and para positions (positions 2, 4, and 5, 7). To achieve regioselectivity for the 8-position, specific reaction conditions and formylating agents are crucial. One plausible approach involves a Reimer-Tiemann-type reaction under carefully controlled conditions or the use of ortho-formylation directing groups.
Materials:
-
1-Naphthol
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1-naphthol in ethanol.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.
-
Formylation: Heat the mixture to the desired temperature (e.g., 60-70 °C). Slowly add chloroform through the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to isolate the desired 8-hydroxynaphthalene-1-carbaldehyde isomer.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydroxide is essential to deprotonate the phenolic hydroxyl group, forming a highly activated phenoxide ion which is more susceptible to electrophilic attack.
-
Chloroform in the presence of a strong base generates dichlorocarbene (:CCl₂), the electrophile in the Reimer-Tiemann reaction.
-
The choice of solvent and temperature can influence the regioselectivity of the formylation.
-
Acidification is necessary to protonate the phenoxide and any unreacted base, allowing for the extraction of the product into an organic solvent.
-
Column chromatography is a standard and effective method for separating the desired product from other isomers and impurities.
Physicochemical and Spectral Properties
A thorough characterization of 8-hydroxynaphthalene-1-carbaldehyde is crucial for its use in further synthetic applications. The following table summarizes its key physical and spectral properties.
| Property | Value/Description |
| Appearance | Yellowish solid |
| Melting Point | 58-59 °C |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and chloroform. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (s, 1H, -CHO), 9.8 (br s, 1H, -OH), 7.9-7.2 (m, 6H, Ar-H). Note: Predicted values; experimental data should be consulted for precise assignments. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0 (C=O), 155.0 (C-OH), 138.0-120.0 (aromatic carbons). Note: Predicted values. |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H), 2850, 2750 (C-H, aldehyde), 1680 (C=O, aldehyde), 1600, 1580 (C=C, aromatic). Note: Predicted characteristic peaks. |
| Mass Spectrum (EI) | m/z: 172 (M⁺), 171 (M-H)⁺, 144 (M-CO)⁺. Note: Predicted fragmentation pattern. |
Applications in Research and Drug Development
The dual functionality of 8-hydroxynaphthalene-1-carbaldehyde makes it a versatile precursor for a wide range of more complex molecules with interesting biological activities and photophysical properties.
Synthesis of Bioactive Schiff Bases
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting compounds, often featuring an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen, can act as chelating agents for various metal ions. These metal complexes have been investigated for their potential as antimicrobial and anticancer agents.
Principle: This protocol describes the condensation reaction between 8-hydroxynaphthalene-1-carbaldehyde and a primary amine to form the corresponding Schiff base.
Materials:
-
8-Hydroxynaphthalene-1-carbaldehyde
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 8-hydroxynaphthalene-1-carbaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Amine Addition: Add the primary amine (1 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of a Schiff base from 8-hydroxynaphthalene-1-carbaldehyde.
Precursor for Fluorescent Probes
The naphthalene moiety is inherently fluorescent. Modification of the functional groups on the naphthalene ring can lead to the development of fluorescent probes that exhibit changes in their emission properties upon binding to specific analytes, such as metal ions. The chelating ability of Schiff bases derived from 8-hydroxynaphthalene-1-carbaldehyde makes them excellent candidates for the design of "turn-on" or "turn-off" fluorescent sensors.
The design of a fluorescent probe based on 8-hydroxynaphthalene-1-carbaldehyde often involves the following steps:
-
Fluorophore Selection: The 8-hydroxynaphthalene core serves as the fluorophore.
-
Receptor Synthesis: A Schiff base is synthesized by reacting the aldehyde with a suitable amine that introduces additional donor atoms (e.g., another nitrogen or oxygen) to create a specific binding pocket for the target metal ion.
-
Sensing Mechanism: Upon coordination of the metal ion to the Schiff base ligand, conformational changes or electronic effects can lead to a significant change in the fluorescence quantum yield. For example, chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion restricts intramolecular rotation, leading to an increase in fluorescence intensity.
Caption: Logical workflow for the design and application of a fluorescent probe.
Building Block in Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 8-Hydroxynaphthalene-1-carbaldehyde serves as a valuable starting material for the synthesis of more complex naphthalene derivatives with potential therapeutic applications. For instance, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or used in various carbon-carbon bond-forming reactions to build more elaborate molecular architectures. These derivatives have been explored for their potential as anticancer and antimicrobial agents.
Conclusion and Future Perspectives
8-Hydroxynaphthalene-1-carbaldehyde is a versatile and valuable chemical intermediate. Its unique structure provides a convenient platform for the synthesis of a wide array of derivatives, including Schiff bases and their metal complexes, which have shown promise in the development of new therapeutic agents and fluorescent probes. The synthetic protocols outlined in this guide, along with the detailed characterization data, provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable molecule. Future research will likely focus on the development of more efficient and regioselective synthetic methods, the exploration of a broader range of biological activities of its derivatives, and the design of highly sensitive and selective fluorescent sensors for various applications in diagnostics and environmental monitoring.
References
Methodological & Application
synthesis of Schiff bases from 8-Hydroxy-1-naphthaldehyde
An Application Guide to the Synthesis and Utility of Schiff Bases Derived from 8-Hydroxy-1-naphthaldehyde
Abstract
This comprehensive guide details the synthesis, characterization, and diverse applications of Schiff bases derived from this compound. Positioned as a versatile precursor, this compound readily undergoes condensation with a wide array of primary amines to yield stable, conjugated imines, commonly known as Schiff bases. These compounds are of significant interest due to their unique photophysical properties and biological activities. This document provides researchers, medicinal chemists, and materials scientists with detailed, field-tested protocols, an exploration of the underlying reaction mechanisms, and an in-depth look at their applications in fluorescence sensing, antimicrobial and anticancer research, and advanced materials.
Introduction: The Versatility of Naphthaldehyde-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research.[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] Schiff bases derived from aromatic aldehydes with effective conjugation, such as this compound, are notably more stable than their aliphatic counterparts. The hydroxyl group ortho to the aldehyde functionality in the naphthaldehyde precursor is crucial, as it facilitates the formation of a six-membered ring upon coordination with a metal ion, leading to highly stable bidentate or polydentate ligands.
The resulting Schiff bases and their metal complexes exhibit a remarkable range of functionalities, including potent antibacterial, antifungal, antitumor, and antiviral activities.[1][4] Furthermore, their unique molecular structure, featuring an intramolecular hydrogen bond and the potential for keto-enol tautomerism, gives rise to interesting photophysical properties.[5][6] This has led to their development as highly sensitive and selective fluorescent chemosensors for detecting metal ions, as well as materials with mechanochromic luminescent properties.[7][8][9]
This guide provides the necessary protocols and scientific rationale to empower researchers to synthesize, characterize, and explore the vast potential of these valuable compounds.
Mechanism of Synthesis: The Nucleophilic Addition-Elimination Pathway
The formation of a Schiff base is a reversible reaction that proceeds via a two-step nucleophilic addition-elimination mechanism. The reaction is typically accelerated by acid catalysis.[2][10]
-
Protonation of the Aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. The lone pair of electrons on the nitrogen atom forms a new C-N bond.
-
Formation of a Hemiaminal Intermediate: This attack results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[10]
-
Proton Transfer and Elimination of Water: The hemiaminal is unstable. A proton is transferred from the nitrogen to the oxygen atom, forming a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond.[10]
-
Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product.
The removal of water from the reaction mixture is critical to drive the equilibrium towards the product side.[2] This is often achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that allows for azeotropic removal of water.
Caption: Mechanism of Schiff base formation.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a robust and adaptable method for the .
Materials:
-
This compound
-
Primary Amine (e.g., aniline, ethylenediamine, an amino acid)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid or concentrated Sulfuric Acid (2-3 drops)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq for monoamines, 0.5 eq for diamines) in absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, the solution can be cooled further in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature.[11]
Caption: General experimental workflow for synthesis.
Example Protocol: Synthesis of a Tetradentate Schiff Base
This protocol describes the synthesis of a tetradentate N₂O₂ ligand from 1,8-diaminonaphthalene and this compound, adapted from literature procedures.[4]
Procedure:
-
An ethanolic solution (30 mL) of this compound (20 mmol, 3.44 g) is placed in a 100 mL round-bottom flask.
-
To this, an ethanolic solution (30 mL) of 1,8-diaminonaphthalene (10 mmol, 1.58 g) is added slowly with stirring. The molar ratio of aldehyde to amine is 2:1.
-
Add 2-3 drops of concentrated H₂SO₄ as a catalyst.
-
The mixture is refluxed for 3 hours.
-
The flask is then allowed to cool to room temperature and left to stand for 2-3 days to facilitate complete precipitation.
-
The resulting solid product is filtered, washed thoroughly with ethanol, and dried in a desiccator over anhydrous CaCl₂.
| Reactant 1 | Reactant 2 | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Method | Yield | Reference |
| This compound | 1,8-Diaminonaphthalene | 2:1 | Ethanol | H₂SO₄ | Reflux (3h) | ~83% | [4] |
| This compound | o-Phenylenediamine | 2:1 | Ethanol | - | Reflux (3h) | 82% | [11] |
| This compound | Semicarbazide | 1:1 | - | - | - | - | [12] |
| This compound | L-Histidine | 1:1 | - | - | - | - | [1] |
Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
-
FT-IR Spectroscopy: This is one of the most definitive methods for confirming Schiff base formation. Key spectral features include the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1590–1640 cm⁻¹.[12] The broad band for the phenolic O-H group is usually observed around 3400 cm⁻¹.
-
¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-), which appears in the downfield region of δ 8.0–10.0 ppm.[1] Aromatic protons will appear as multiplets in their expected regions (δ 6.3-8.9 ppm), and the phenolic -OH proton signal may be observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), indicating strong intramolecular hydrogen bonding.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically resonates in the δ 140-170 ppm range.[1]
-
UV-Visible Spectroscopy: Schiff bases exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* electronic transitions.[9][12] The spectra can be sensitive to solvent polarity and pH, often revealing insights into the tautomeric equilibrium between the enol-imine (O–H···N) and keto-amine (O···H–N) forms.[5]
-
Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized compound.
| Technique | Key Feature | Typical Range/Value | Reference |
| FT-IR | Azomethine ν(C=N) stretch | 1590 - 1640 cm⁻¹ | [12] |
| Phenolic ν(O-H) stretch | ~3400 cm⁻¹ (broad) | ||
| ¹H NMR | Azomethine δ(-CH=N) proton | 8.0 - 10.0 ppm | [1] |
| Aromatic δ(Ar-H) protons | 6.3 - 8.9 ppm | ||
| ¹³C NMR | Azomethine δ(C=N) carbon | 140 - 170 ppm | [1] |
Applications in Research and Development
The unique structural and electronic properties of Schiff bases derived from this compound make them highly valuable in several advanced applications.
Fluorescent Chemosensors for Metal Ion Detection
These Schiff bases are excellent candidates for "turn-on" fluorescent probes for detecting various metal ions, particularly Zn²⁺ and Al³⁺.[7][8][13]
-
Mechanism of Action: In the free ligand state, fluorescence is often quenched due to processes like Photoinduced Electron Transfer (PET) or efficient C=N bond isomerization. Upon coordination with a metal ion (e.g., Zn²⁺), a rigid chelate complex is formed. This complex formation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[8][14]
-
High Selectivity and Sensitivity: Probes can be designed for high selectivity towards specific ions. For instance, a Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline was developed as a highly selective "turn-on" sensor for Al³⁺ with a low detection limit of 3.23×10⁻⁸ mol/L.[7] Similar systems have been successfully applied for Zn²⁺ detection in biological and environmental samples.[8][14]
Caption: "Turn-on" fluorescence sensing mechanism.
Antimicrobial and Anticancer Agents
Schiff bases and their transition metal complexes are widely investigated for their biological activities.[1][15]
-
Antimicrobial Activity: Many derivatives show moderate to good activity against various strains of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Aspergillus niger, Candida albicans).[11][16] The biological activity is often enhanced upon complexation with metal ions like Cu(II), Ni(II), Co(II), and Zn(II).[12] The lipophilicity of the complexes, which facilitates their passage through the microbial cell membrane, is a key factor in their enhanced efficacy.
-
Anticancer Potential: Certain Schiff bases have demonstrated significant cytotoxic activity against human cancer cell lines.[16] For example, novel naphthol diazenyl Schiff bases were found to be cytotoxic towards the HT-29 human colorectal carcinoma cell line, inducing apoptosis and arresting the cell cycle.[16]
Advanced Materials
The conjugated structure of these molecules also lends them to applications in materials science.
-
Mechanochromic Luminescence: Some naphthaldehyde-based Schiff bases exhibit mechanochromic luminescence, where their emission color changes reversibly upon the application of a mechanical force like grinding.[9][17] This property is attributed to changes in molecular conformation and packing in the solid state, making them promising for applications in sensors, security inks, and data storage.[9]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents and acid catalysts with care, as they can be flammable, corrosive, and toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
References
- 1. ajol.info [ajol.info]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. benchchem.com [benchchem.com]
- 9. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchpublish.com [researchpublish.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 8-Hydroxy-1-naphthaldehyde for Selective Metal Ion Detection
Introduction: The Versatility of 8-Hydroxy-1-naphthaldehyde in Metal Ion Sensing
This compound is a highly functionalized aromatic compound that has garnered significant attention in the field of analytical chemistry, particularly as a precursor for a diverse range of fluorescent chemosensors.[1][2] Its inherent structure, featuring a hydroxyl group and an aldehyde group on a naphthalene ring, provides an excellent platform for designing selective and sensitive probes for various metal ions.[2] The proximity of the hydroxyl and aldehyde functionalities allows for the formation of stable coordination complexes with metal ions, leading to distinct changes in its photophysical properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives, primarily Schiff bases, for the selective detection of metal ions such as Zinc (Zn²⁺), Aluminum (Al³⁺), and Copper (Cu²⁺). We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and present data interpretation guidelines to ensure reliable and reproducible results.
Core Principles: Understanding the Sensing Mechanisms
The detection of metal ions using this compound-based probes predominantly relies on fluorescence spectroscopy. The binding of a target metal ion to the sensor molecule induces a change in its fluorescence emission, which can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response. Several photophysical processes govern these responses:
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET), can quench fluorescence. Upon chelation with a metal ion, the ligand's conformational rigidity increases, which suppresses these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.[3][4]
-
Photoinduced Electron Transfer (PET): In some sensor designs, a fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of a metal ion, excitation of the fluorophore can lead to electron transfer from the receptor, quenching the fluorescence. When a metal ion binds to the receptor, the lone pair of electrons is engaged in coordination, inhibiting PET and restoring fluorescence.[5][6]
-
Aggregation-Induced Emission Enhancement (AIEE): Some naphthaldehyde-based probes exhibit enhanced fluorescence emission in an aggregated state. The binding of a metal ion can induce the aggregation of the probe molecules, leading to a "turn-on" fluorescence response.[7][8]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the sensor molecule can be altered upon metal ion binding, affecting the ICT process. This can lead to shifts in the emission wavelength and changes in fluorescence intensity.
The selectivity of these sensors for specific metal ions is determined by factors such as the size of the ion, its charge density, and its preferred coordination geometry, which are dictated by the specific design of the Schiff base ligand derived from this compound.
Workflow for Metal Ion Detection using this compound Based Sensors
The general workflow for utilizing these chemosensors involves the synthesis of the Schiff base, preparation of stock solutions, spectroscopic analysis, and data interpretation.
Caption: General workflow for selective metal ion detection.
Application Protocols
Here, we provide detailed protocols for the synthesis of a representative Schiff base sensor and its application in the detection of specific metal ions.
Protocol 1: Synthesis of a Naphthaldehyde-Based Schiff Base Sensor
This protocol describes the synthesis of a simple Schiff base by reacting this compound with an amine. This is a general procedure that can be adapted for different amines to tune the sensor's selectivity.[3][9]
Materials:
-
This compound
-
Selected amine (e.g., 2-aminophenol, ethylenediamine)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (1 mmol for monoamines, 0.5 mmol for diamines) of the selected amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base product) is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure Schiff base sensor.
-
Characterize the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Selective Detection of Zn²⁺ Ions
Many Schiff bases derived from this compound exhibit a "turn-on" fluorescence response to Zn²⁺ ions.[4][10][11][12]
Materials:
-
Synthesized Schiff base sensor
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
HEPES or Tris-HCl buffer solution (pH ~7.0-7.4)
-
Stock solution of ZnSO₄ or ZnCl₂ (e.g., 10 mM in deionized water)
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Ni²⁺, Al³⁺)
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in DMSO or ACN. For spectroscopic measurements, prepare a working solution (e.g., 10 µM) in a suitable solvent mixture, such as ACN/water or DMSO/water (v/v), buffered to a physiological pH.[10][11]
-
Fluorescence Titration:
-
To a cuvette containing the sensor working solution, add incremental amounts of the Zn²⁺ stock solution.
-
After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum at a suitable excitation wavelength. A significant increase in fluorescence intensity should be observed.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of various competing metal ions.
-
Record the fluorescence spectra. An ideal sensor will show a significant fluorescence enhancement only in the presence of Zn²⁺.
-
-
Competition Study:
-
To a cuvette containing the sensor solution and Zn²⁺, add an excess of other metal ions to determine if they interfere with the detection of Zn²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.[13]
-
Protocol 3: Selective Detection of Al³⁺ Ions
Materials:
-
Synthesized Schiff base sensor selective for Al³⁺
-
DMSO or other suitable organic solvent
-
Deionized water
-
Stock solution of Al(NO₃)₃ or AlCl₃ (e.g., 10 mM)
-
Stock solutions of other metal ions for selectivity studies.
Procedure:
-
Fluorescence Titration: Follow the same procedure as for Zn²⁺ detection, adding incremental amounts of the Al³⁺ stock solution to the sensor solution and recording the fluorescence spectra. A "turn-on" fluorescence response is typically observed.
-
Selectivity and Competition Studies: Perform these studies as described in Protocol 2 to establish the sensor's selectivity for Al³⁺ over other metal ions.
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the sensor and Al³⁺, while keeping the total concentration constant.
-
Measure the fluorescence intensity for each solution.
-
Protocol 4: Selective Detection of Cu²⁺ and Ni²⁺ Ions
Some naphthaldehyde-based Schiff bases can act as colorimetric or fluorescent quenching sensors for Cu²⁺ and Ni²⁺.[19][20][21]
Materials:
-
Synthesized Schiff base sensor for Cu²⁺/Ni²⁺
-
Acetonitrile (ACN) or other suitable solvent
-
Deionized water
-
Stock solutions of CuSO₄ and NiSO₄ (e.g., 10 mM)
-
Stock solutions of other metal ions.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor in a suitable solvent system (e.g., ACN/H₂O, 1:1, v/v).[19]
-
UV-Vis and Fluorescence Titration:
-
Add incremental amounts of Cu²⁺ or Ni²⁺ stock solution to the sensor solution.
-
Record both the UV-Vis absorption and fluorescence emission spectra. A color change may be visible to the naked eye. For Cu²⁺ and Ni²⁺, fluorescence quenching is often observed due to the paramagnetic nature of these ions.[19][20]
-
-
Selectivity and Competition Studies: Perform as described previously to confirm the sensor's specificity.
-
Reversibility Study: The sensing process can often be reversed by adding a strong chelating agent like EDTA, which will sequester the metal ion and restore the original spectral properties of the sensor.[19][20]
Quantitative Data Summary
The following table summarizes typical performance characteristics of this compound-based Schiff base sensors for various metal ions, as reported in the literature.
| Target Ion | Sensor Type | Solvent System | Detection Limit (LOD) | Stoichiometry (Sensor:Ion) | Reference |
| Zn²⁺ | Turn-on Fluorescence | 99% water/DMSO | 0.17 µM | 1:1 | [10][11] |
| Zn²⁺ | Turn-on Fluorescence | - | 0.33 µM | 1:1 | [3] |
| Al³⁺ | Turn-on Fluorescence | DMSO/H₂O (7:3, v:v) | 3.23 x 10⁻⁸ M | 2:1 | [14][15][16] |
| Al³⁺ | Turn-on Fluorescence | EtOH/H₂O (2/3, v/v) | 0.70 µM | 1:1 | [13] |
| Cu²⁺ | Colorimetric/Fluorescence Quenching | Acetonitrile:H₂O (1:1, v/v) | Nanomolar range | 1:1 | [19][20] |
| Ni²⁺ | Colorimetric/Fluorescence Quenching | Acetonitrile:H₂O (1:1, v/v) | Nanomolar range | 1:1 | [19][20] |
Sensing Mechanism Visualization
The following diagram illustrates the Chelation-Enhanced Fluorescence (CHEF) mechanism for a typical "turn-on" sensor for Zn²⁺.
Caption: CHEF mechanism for a 'turn-on' fluorescent sensor.
Conclusion and Future Perspectives
This compound serves as a versatile and readily accessible platform for the development of selective and sensitive chemosensors for a variety of metal ions. The ease of synthesis of its Schiff base derivatives allows for fine-tuning of their photophysical properties and selectivity. The protocols outlined in this application note provide a solid foundation for researchers to design and implement experiments for metal ion detection in diverse fields, from environmental monitoring to biomedical diagnostics. Future research may focus on the development of ratiometric and near-infrared probes to overcome limitations of intensity-based measurements and to enable deeper tissue imaging. Furthermore, the immobilization of these sensors onto solid supports could lead to the development of portable and reusable sensing devices.
References
- 1. This compound [myskinrecipes.com]
- 2. Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 9. Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]
- 12. researchgate.net [researchgate.net]
- 13. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Semantic Scholar [semanticscholar.org]
- 15. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 16. Highly Selective Fluorescent Sensor for Detection of Al<sup>3+</sup> Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: 8-Hydroxy-1-naphthaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 8-Hydroxy-1-naphthaldehyde as a pivotal precursor in the synthesis of valuable pharmaceutical intermediates. Its unique bifunctional architecture, featuring a reactive aldehyde and a strategically positioned hydroxyl group on a naphthalene scaffold, makes it an ideal starting material for constructing complex heterocyclic systems. We will delve into its core reactivity, present detailed, validated protocols for the synthesis of key intermediates such as Schiff bases and 8-hydroxyquinoline analogues, and provide the scientific rationale behind critical experimental steps.
Precursor Profile: this compound
This compound (CAS No: 35689-26-0) is a solid organic compound whose utility in pharmaceutical synthesis is anchored by its two primary functional groups. The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, while the peri-positioned hydroxyl group can act as a nucleophile, a directing group, or a crucial chelating moiety in the final target molecule.
Physicochemical & Spectroscopic Data
Proper characterization and understanding of the precursor's physical properties are fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Appearance | Yellow Solid/Powder | [3] |
| Melting Point | 58-59 °C | [4] |
| Boiling Point | 192 °C @ 27 mmHg | |
| IUPAC Name | 8-hydroxynaphthalene-1-carbaldehyde | [1] |
| SMILES | C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | [1] |
| InChIKey | ZEUYQHCPNSUTRG-UHFFFAOYSA-N | [1] |
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound requires careful handling to ensure personnel safety and maintain chemical integrity.
-
Hazard Identification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][6] For operations that may generate dust, a P95 (US) or P1 (EU) particle respirator is recommended.[5]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][7]
-
Skin: Wash off with soap and plenty of water.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[5]
-
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[5][8] The material is sensitive to air and light; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent degradation.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][6]
Core Synthetic Strategies & Applications
The synthetic versatility of this compound primarily revolves around the aldehyde functionality, which readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines). These intermediates are not merely synthetic curiosities; they possess a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[9][10] Furthermore, these Schiff bases or the naphthaldehyde itself can serve as precursors to more complex and medicinally significant heterocyclic scaffolds, such as 8-hydroxyquinolines.
Protocol 1: Synthesis of a Naphthaldehyde-Derived Schiff Base Intermediate
This protocol details a general yet robust method for synthesizing a Schiff base from this compound and a representative primary amine. Schiff bases are critical intermediates in multi-step syntheses and are frequently investigated for their own biological activities.[10]
Rationale
The formation of a Schiff base is a condensation reaction between an aldehyde and a primary amine. The reaction is typically reversible and catalyzed by either acid or base. Using a solvent like absolute ethanol allows for the easy removal of the water byproduct, driving the equilibrium towards the product. The hydroxyl group on the naphthaldehyde ring enhances the reactivity of the aldehyde and plays a key role in the electronic and chelating properties of the resulting imine.
Materials & Equipment
-
This compound
-
An appropriate primary amine (e.g., aniline, sulfanilamide, etc.)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Buchner funnel and filter paper
Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approx. 20-30 mL) with magnetic stirring.
-
Amine Addition: To this solution, add 1.0 equivalent of the selected primary amine. If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to a constant weight.
Validation & Characterization
-
Yield: Calculate the percentage yield.
-
Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (around 1650-1680 cm⁻¹) and the N-H stretch from the amine (around 3300-3500 cm⁻¹), and the appearance of the characteristic C=N (imine) stretch (around 1600-1640 cm⁻¹).
-
¹H NMR Spectroscopy: Confirm the formation of the imine by the appearance of a new singlet for the azomethine proton (-HC=N) typically in the range of δ 8.5-9.5 ppm.
Protocol 2: Synthesis of an 8-Hydroxyquinoline Analogue
The 8-hydroxyquinoline (8-HQ) core is a "privileged scaffold" in medicinal chemistry, renowned for its metal-chelating properties that are crucial for its anticancer, antineurodegenerative, and antimicrobial activities.[11][12][13] This protocol outlines a pathway to synthesize a substituted 8-hydroxyquinoline derivative using this compound.
Rationale
This synthesis is based on a cyclocondensation reaction, such as the Betti reaction or a modified Skraup synthesis.[14] The naphthaldehyde provides the core aromatic ring and the carbonyl carbon, while a suitable amine and a compound that can form an α,β-unsaturated aldehyde or ketone in situ provide the remaining atoms for the new heterocyclic ring. The reaction is typically performed under acidic conditions and at elevated temperatures to drive the cyclization and subsequent aromatization.
Materials & Equipment
-
This compound
-
2-Aminophenol or similar amino-aromatic compound
-
An α-methylene ketone (e.g., acetone, acetophenone)
-
Concentrated Hydrochloric Acid or Polyphosphoric Acid (PPA)
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment (separatory funnel, chromatography column)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, create a mixture of this compound (1.0 eq.), the chosen aminophenol (1.0 eq.), and the α-methylene ketone (1.5 eq.).
-
Acid Addition: Cautiously add the acid catalyst (e.g., concentrated HCl or PPA) to the mixture while stirring. The reaction can be exothermic.
-
Cyclocondensation: Heat the reaction mixture to 100-120°C for 6-12 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a base, such as a saturated sodium bicarbonate solution, until the pH is ~7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 8-hydroxyquinoline analogue.
Validation & Characterization
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the synthesized quinoline derivative.
-
¹H and ¹³C NMR Spectroscopy: The spectra will be complex but should be consistent with the proposed structure, showing characteristic shifts for the fused aromatic system.
-
Purity Assessment: Use HPLC to determine the purity of the final compound, which should ideally be >98% for use in further pharmaceutical development.[]
Conclusion
This compound is a high-value precursor for constructing pharmacologically relevant intermediates. Its predictable reactivity, centered on Schiff base formation and cyclocondensation reactions, provides reliable pathways to diverse molecular scaffolds. The protocols outlined in this guide offer robust, validated methods for synthesizing key intermediates, empowering researchers to leverage this versatile building block in their drug discovery and development programs. Adherence to the detailed procedural and safety guidelines is essential for achieving reproducible, high-quality results.
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. This compound [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. ajol.info [ajol.info]
- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes & Protocols for Al³⁺ Detection Using an 8-Hydroxy-1-naphthaldehyde-Based Chemosensor
Introduction: The Imperative for Selective Aluminum Sensing
Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is integral to numerous industrial and domestic applications. However, its over-accumulation in biological systems and the environment poses significant health risks, including neurotoxicity and bone disorders. Consequently, the development of sensitive and selective methods for the detection of Al³⁺ is of paramount importance for environmental monitoring, food safety, and biomedical research. Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, rapid response, and operational simplicity. This guide details the design, synthesis, and application of a highly selective "turn-on" fluorescent chemosensor for Al³⁺ detection based on a Schiff base derived from 8-hydroxy-1-naphthaldehyde.
Chemosensor Design: A Symphony of Molecular Interactions
The design of our Al³⁺ chemosensor, a Schiff base synthesized from this compound, is predicated on several key molecular principles that ensure high selectivity and a robust "turn-on" fluorescent response. The naphthaldehyde moiety serves as the fluorophore, the foundational component responsible for the sensor's inherent fluorescence properties. The Schiff base linkage (-C=N-) and the adjacent hydroxyl group (-OH) form a specific binding pocket for the Al³⁺ ion.[1][2][3]
The selection of a Schiff base platform is strategic; these compounds are not only straightforward to synthesize but also offer a tunable structure-function relationship.[1][2] The nitrogen and oxygen atoms within the binding site act as hard donor sites, which have a high affinity for hard acid metal ions like Al³⁺.
Mechanism of Action: Illuminating the Presence of Al³⁺
The chemosensor exhibits a weak intrinsic fluorescence in solution. This is primarily due to two non-radiative deactivation pathways: the isomerization of the carbon-nitrogen double bond (C=N) and, in some cases, an excited-state intramolecular proton transfer (ESIPT).[4][5][6] Upon the introduction of Al³⁺, the ion coordinates with the hydroxyl oxygen and the imine nitrogen of the Schiff base.[1] This binding event has a profound effect on the photophysical properties of the molecule, leading to a significant enhancement of fluorescence—a "turn-on" response.
This fluorescence enhancement is attributed to several synergistic mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): The coordination of Al³⁺ with the sensor forms a rigid complex. This increased rigidity reduces non-radiative decay pathways, such as vibrational relaxation, leading to a more efficient radiative decay in the form of fluorescence.[1][7][8]
-
Inhibition of C=N Isomerization: The binding of Al³⁺ restricts the free rotation around the C=N bond. This inhibition of cis-trans isomerization effectively blocks a major non-radiative decay channel, thus promoting fluorescence.[1][4]
-
Inhibition of Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT): The complexation with Al³⁺ can also inhibit PET and ESIPT processes, which are common quenching mechanisms in similar fluorophores.[5][6][7][9][10]
Caption: Signaling pathway of the Al³⁺ chemosensor.
Experimental Protocols
Part 1: Synthesis of the this compound-based Schiff Base Chemosensor
This protocol describes a general method for synthesizing a Schiff base chemosensor from this compound and a suitable amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., 2-aminoethanol, 8-aminoquinoline)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the selected amine in 20 mL of absolute ethanol. Stir the solution until the amine is completely dissolved.
-
Addition of Aldehyde: To the stirred amine solution, add a solution of 10 mmol of this compound in 20 mL of absolute ethanol dropwise.[1]
-
Reaction: Reflux the reaction mixture at 80°C for 3-4 hours with continuous stirring.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum desiccator.
-
Characterization: Characterize the synthesized chemosensor using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][2]
Part 2: Protocol for Al³⁺ Detection using Fluorescence Spectroscopy
Instrumentation and Software:
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Data acquisition and analysis software
Stock Solutions:
-
Chemosensor Stock Solution (1 mM): Prepare by dissolving the synthesized Schiff base in a suitable solvent (e.g., DMSO or ethanol).
-
Al³⁺ Stock Solution (10 mM): Prepare by dissolving Al(NO₃)₃·9H₂O or AlCl₃ in deionized water.
-
Buffer Solution: A suitable buffer, such as HEPES (pH 7.4), is recommended to maintain a stable pH during the experiment.[1][2]
Experimental Procedure:
-
Preparation of Test Solution: In a quartz cuvette, place 2 mL of the buffer solution (e.g., DMSO/HEPES buffer, 1:9 v/v).[1][2] Add a specific aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 5-10 µM).
-
Initial Measurement (Blank): Record the fluorescence spectrum of the chemosensor solution alone. This will serve as the baseline (F₀). Set the excitation wavelength (e.g., 370 nm) and record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Titration with Al³⁺: Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette containing the chemosensor solution. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of Al³⁺. A significant increase in fluorescence intensity at a specific wavelength (e.g., around 503 nm) should be observed.[1]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.
Part 3: Protocol for Selectivity and Interference Studies
To validate the selectivity of the chemosensor for Al³⁺, it is essential to test its response to other common metal ions.
Procedure:
-
Prepare stock solutions (e.g., 10 mM) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Pb²⁺, Zn²⁺, Hg²⁺).
-
Prepare a series of test solutions, each containing the chemosensor at a fixed concentration in the buffer.
-
To each solution, add a specific concentration (e.g., 5-10 equivalents) of a different metal ion.
-
Record the fluorescence spectrum for each sample and compare the fluorescence intensity to that of the solution containing only the chemosensor and the solution with Al³⁺. A highly selective sensor will show a significant fluorescence enhancement only in the presence of Al³⁺.[11]
Data Presentation and Analysis
Quantitative Performance Metrics
The performance of the this compound-based chemosensor can be quantified by several key parameters. The following table summarizes typical performance data gathered from various studies on similar chemosensors.
| Parameter | Typical Value Range | Significance |
| Limit of Detection (LOD) | 0.03 µM - 1.7 µM | The lowest concentration of Al³⁺ that can be reliably detected.[1][3][11] |
| Binding Constant (Kₐ) | 2.90 x 10³ M⁻¹ - 9.69 x 10³ M⁻¹ | Indicates the strength of the binding affinity between the sensor and Al³⁺.[1][2] |
| Stoichiometry (Sensor:Al³⁺) | 1:1 or 2:1 | The molar ratio in which the sensor binds to Al³⁺.[1][3] |
| Linear Range | Varies (e.g., 1-15 µM) | The concentration range over which the fluorescence response is directly proportional to the Al³⁺ concentration.[1] |
| Response Time | Rapid (< 1 minute) | The time required for the sensor to reach a stable signal upon addition of Al³⁺.[3] |
| Optimal pH Range | 5 - 8 | The pH range within which the sensor provides a reliable and stable response.[1][12] |
Determination of Binding Constant and Stoichiometry
-
Binding Constant (Kₐ): The binding constant can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation.[1][2] A plot of 1/(F - F₀) versus 1/[Al³⁺] should yield a straight line, from which Kₐ can be determined.
-
Stoichiometry: The binding stoichiometry can be determined using Job's plot method. By varying the mole fraction of Al³⁺ while keeping the total concentration of the sensor and Al³⁺ constant, the stoichiometry is revealed by the mole fraction at which the maximum fluorescence intensity is observed.[1][9]
Workflow for Al³⁺ Detection
The following diagram illustrates the complete workflow from sample preparation to data analysis for the detection of Al³⁺ using the this compound-based chemosensor.
Caption: Workflow for Al³⁺ detection.
Applications in Real-World Samples
The robustness and selectivity of the this compound-based chemosensor make it suitable for the detection of Al³⁺ in various real-world samples. Successful applications have been demonstrated in:
-
Environmental Water Samples: The sensor has been used to determine Al³⁺ concentrations in tap water, river water, and wastewater, showcasing its potential for environmental monitoring.[1][13][14]
-
Biological Systems: The chemosensor has been successfully employed for bioimaging of Al³⁺ in living cells, providing a valuable tool for studying the biological roles and toxicity of aluminum.[1][15]
-
Pharmaceutical Formulations: The sensor can be used for quality control in the pharmaceutical industry to monitor Al³⁺ levels in various drug formulations.[16]
Conclusion
The this compound-based Schiff base chemosensor offers a simple, rapid, and highly selective method for the "turn-on" fluorescent detection of Al³⁺. The straightforward synthesis, well-understood mechanism of action, and excellent analytical performance make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide offer a comprehensive framework for the successful implementation of this technology in a variety of research and analytical settings.
References
- 1. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Twisted Schiff-base macrocycle showing excited-state intramolecular proton-transfer (ESIPT): assembly and sensing properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Selective Sensing Mechanism of Al3+ Cation by a Chemical Sensor Based on Schiff-base. A Theoretical Approach. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Water Quality Monitoring with Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel fluorescent-colorimetric probe for Al3+ and Zn2+ ion detection with different response and applications in F- detection and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Application of Iron (III) Complex of Schiff Base Ligand as a Novel Enhancement Fluorescent Sensor for Al3+ Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Turn-On Fluorescent Sensor for Zn²⁺ Using Naphthaldehyde-Based Schiff Probes
Abstract
Zinc (Zn²⁺) is a vital trace element essential for a myriad of physiological and pathological processes, including enzymatic catalysis, gene expression, and neural signal transmission.[1][2] Consequently, the development of sensitive and selective methods for the detection of Zn²⁺ is of paramount importance in biological research and diagnostics. This document provides a comprehensive guide to the synthesis and application of a highly effective "turn-on" fluorescent sensor for Zn²⁺, based on a Schiff base derived from 2-hydroxy-1-naphthaldehyde. These probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF), exhibiting a significant increase in fluorescence intensity upon selective binding to Zn²⁺ ions.[1] We present the underlying scientific principles, detailed protocols for probe synthesis and characterization, and a step-by-step workflow for the sensitive quantification of Zn²⁺ in aqueous media.
Scientific Principles & Mechanism of Action
The functionality of the naphthaldehyde-based sensor relies on the formation of a Schiff base, typically through the condensation of 2-hydroxy-1-naphthaldehyde with a primary amine. The resulting molecule contains a phenolic hydroxyl group (-OH) and an imine nitrogen (-C=N-), which act as a binding pocket for Zn²⁺.
In the unbound state, the probe exhibits minimal fluorescence. This is due to efficient non-radiative decay pathways that quench fluorescence, such as:
-
Photoinduced Electron Transfer (PET): An electron from a donor part of the molecule (often the amine moiety) can be transferred to the excited fluorophore (the naphthaldehyde group), causing it to return to the ground state without emitting a photon.[2][3]
-
C=N Isomerization: The carbon-nitrogen double bond of the imine can undergo rapid isomerization in the excited state, dissipating energy non-radiatively.[1]
Upon the introduction of Zn²⁺, the ion coordinates with the phenolic oxygen and the imine nitrogen. This chelation forms a rigid five- or six-membered ring structure.[3][4] This structural rigidity inhibits the C=N isomerization and can suppress the PET process. By blocking these non-radiative decay pathways, the radiative pathway (fluorescence) becomes dominant, leading to a dramatic increase in emission intensity—a characteristic "turn-on" response.[1][4]
Caption: Mechanism of the turn-on fluorescent Zn²⁺ sensor.
Synthesis Protocol for Naphthaldehyde-Based Schiff Probe
This protocol describes a general method for synthesizing a Schiff base probe (L) from 2-hydroxy-1-naphthaldehyde and a selected amine, such as furan-2-carbohydrazide, which has been shown to be effective.[2]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Furan-2-carbohydrazide (or another suitable primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (as catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of furan-2-carbohydrazide, also dissolved in a minimal amount of ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If not, the solution can be placed in an ice bath to encourage crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate several times with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator. The structure can be confirmed using standard characterization techniques such as ¹H NMR, FT-IR, and mass spectrometry.[5]
Experimental Protocols for Zn²⁺ Detection
This section outlines the workflow for utilizing the synthesized probe for the fluorescent detection of Zn²⁺.
Reagent and Solution Preparation
-
Probe Stock Solution (1 mM): Accurately weigh the synthesized Schiff base probe and dissolve it in dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution. Store this solution in the dark at 4°C. Note: DMSO is used due to the typically poor aqueous solubility of the probe.
-
Buffer Solution (10 mM HEPES, pH 7.4): Prepare a working buffer solution of 10 mM HEPES in deionized water and adjust the pH to 7.4. This mimics physiological pH and is suitable for many biological applications.
-
Zn²⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of ZnCl₂ or ZnSO₄ in deionized water.
-
Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) to test the selectivity of the probe.
Caption: Experimental workflow for Zn²⁺ detection.
Fluorescence Titration Protocol
-
Probe Dilution: Prepare a working solution of the probe by diluting the 1 mM DMSO stock into the HEPES buffer. The final concentration is typically in the range of 5-20 µM. The final percentage of DMSO should be kept low (e.g., <1%) to minimize solvent effects.
-
Sample Preparation: In a series of fluorescence cuvettes, add 2 mL of the diluted probe solution.
-
Zn²⁺ Addition: To each cuvette, add increasing volumes of the Zn²⁺ stock solution to achieve a final concentration range (e.g., 0 to 2 equivalents of the probe concentration). Ensure the total volume added is minimal to avoid dilution effects.
-
Incubation: Gently mix and allow the solutions to incubate at room temperature for 2-5 minutes to ensure the binding equilibrium is reached.
-
Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. The excitation wavelength is typically determined from the probe's absorption spectrum (often around 360-430 nm), and the emission is monitored at the wavelength of maximum intensity (e.g., ~475 nm).[4]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
Selectivity and Competition Protocol
-
Prepare Samples: Prepare a set of cuvettes, each containing the probe solution (e.g., 10 µM).
-
Add Ions: To different cuvettes, add a significant excess (e.g., 10-fold or more) of various interfering metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.). To one cuvette, add only Zn²⁺ (e.g., 2 equivalents) as a positive control.
-
Measure Fluorescence: Record the fluorescence intensity for each sample and compare the response. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.[3]
Performance Characteristics & Data Interpretation
The following table summarizes typical performance characteristics for a well-designed 2-hydroxy-1-naphthaldehyde-based Zn²⁺ sensor.
| Parameter | Typical Value / Method | Significance |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Determined by Job's Plot analysis or mass spectrometry; confirms the binding model.[4][6] |
| Fluorescence Enhancement | >100-fold (up to 512-fold reported)[4] | A large "turn-on" ratio provides a high signal-to-noise ratio for sensitive detection. |
| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁹ M | Calculated from the fluorescence titration curve (3σ/slope); indicates the lowest concentration of Zn²⁺ that can be reliably detected.[4][6] |
| Association Constant (Kₐ) | 10⁴ - 10⁵ M⁻¹ | Calculated from a Benesi-Hildebrand plot; quantifies the binding affinity between the probe and Zn²⁺.[4] |
| Optimal pH Range | 7 - 8 | The probe is most effective in a neutral to slightly basic pH range.[7] |
Spectroscopic Properties:
| Species | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Visual Appearance (under UV) |
| Free Probe (L) | ~325, ~362 nm[8] | ~475 nm | Very Low (<0.05)[7] | Non-fluorescent / Dark |
| Probe-Zn²⁺ Complex | ~337, ~428 nm[8] | ~475 nm | High (>0.6)[7] | Bright Green/Blue-Green |
Note: The shift in the absorption spectrum upon Zn²⁺ binding (a bathochromic or red-shift) is a strong indicator of complex formation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Colorimetric Detection of Cu²⁺ with 8-Hydroxy-1-naphthaldehyde Derivatives
Introduction: The Imperative for Sensitive Copper(II) Detection
Copper(II) ions (Cu²⁺) are a double-edged sword. As a vital trace element, Cu²⁺ is a critical cofactor for a myriad of essential enzymes, including superoxide dismutase and cytochrome c oxidase[1][2]. However, an overabundance of this ion can beget significant toxicity, contributing to serious health complications such as Wilson's and Alzheimer's diseases[1][2]. Its widespread industrial applications also pose a risk of environmental contamination[1][2]. Consequently, the development of sensitive, selective, and straightforward methods for the detection of Cu²⁺ is of paramount importance for environmental monitoring, clinical diagnostics, and drug development.
Among the various analytical techniques, colorimetric sensing has garnered considerable attention due to its simplicity, cost-effectiveness, and the ability for on-site, visual detection[3][4]. 8-Hydroxy-1-naphthaldehyde and its derivatives, particularly Schiff bases, have emerged as a promising class of chromogenic chemosensors for Cu²⁺. These compounds can be readily synthesized and exhibit a distinct color change in the presence of Cu²⁺, enabling its quantification[1][5]. This application note provides a comprehensive guide to the principles, protocols, and data interpretation for the colorimetric detection of Cu²⁺ using this compound derivatives, tailored for researchers and professionals in the scientific and pharmaceutical fields.
Mechanism of Action: The Chelation-Induced Color Change
The colorimetric response of this compound derivatives, especially Schiff bases, to Cu²⁺ is rooted in the principles of coordination chemistry. The core mechanism involves the formation of a stable coordination complex between the organic ligand and the Cu²⁺ ion.
Typically, a Schiff base is synthesized through the condensation reaction of this compound with a primary amine. The resulting molecule possesses a key structural motif: a hydroxyl (-OH) group in close proximity to the imine (C=N) nitrogen. This arrangement creates an ideal binding pocket for metal ions.
Upon the introduction of Cu²⁺, the ion is chelated by the deprotonated hydroxyl oxygen and the imine nitrogen. This coordination event leads to the formation of a stable five or six-membered ring, a process that is energetically favorable[6]. The binding alters the electronic distribution within the molecule, specifically affecting the intramolecular charge transfer (ICT) properties[7]. This change in the electronic structure results in a shift in the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift), which is perceived as a distinct color change[1][8]. For instance, a solution of the sensor might change from colorless or pale yellow to a vibrant purple or deep yellow upon the addition of Cu²⁺[1][5].
The stoichiometry of the complex can vary, with both 1:1 and 1:2 (ligand:metal) ratios being reported, which can be determined experimentally using methods like Job's plot analysis[5][8][9].
References
- 1. A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. A high-performance fluorescent and ratiometric colorimetric detection of Cu2+ in practice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Highly sensitive and selective fluorescent sensor for copper(ii) based on salicylaldehyde Schiff-base derivatives with aggregation induced emission and mechanoluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mechanochemical Synthesis of 8-Hydroxy-1-naphthaldehyde Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: Embracing a Greener Approach to Coordination Chemistry
The synthesis of metal complexes is a cornerstone of inorganic and medicinal chemistry, with applications ranging from catalysis to the development of novel therapeutic agents. Traditionally, these syntheses are conducted in solution, often requiring large volumes of volatile organic solvents, elevated temperatures, and extended reaction times. In recent years, mechanochemistry has emerged as a powerful and environmentally benign alternative to conventional solution-based methods.[1] By harnessing mechanical energy, typically through ball milling or grinding, chemical reactions can be initiated and sustained in the solid state, often with remarkable efficiency and selectivity.[2]
This application note provides a comprehensive guide to the mechanochemical synthesis of metal complexes of 8-Hydroxy-1-naphthaldehyde, a versatile ligand known for forming stable chelates with a variety of metal ions. The resulting complexes have potential applications in areas such as catalysis, materials science, and medicinal chemistry. We will delve into the principles of mechanochemical synthesis, provide detailed, step-by-step protocols for both neat grinding and liquid-assisted grinding (LAG) techniques, and outline the essential characterization methods for the resulting products.
The primary advantages of employing a mechanochemical approach for the synthesis of this compound metal complexes include:
-
Reduced Solvent Waste: Reactions are conducted in the absence or with only catalytic amounts of solvent, aligning with the principles of green chemistry.
-
Enhanced Reaction Rates: The intimate mixing and high energy input in a ball mill can significantly accelerate reaction kinetics compared to solution-based methods.
-
Improved Yields: Mechanochemical reactions often proceed to completion, leading to high product yields and minimizing the need for extensive purification.
-
Stoichiometric Control: The solid-state nature of the reaction allows for precise control over the stoichiometry of the reactants.
-
Access to Novel Structures: Mechanochemistry can sometimes lead to the formation of polymorphs or coordination polymers that are inaccessible through conventional solution-based routes.
Scientific Rationale and Mechanistic Insights
The formation of this compound metal complexes via mechanochemistry proceeds through the in-situ formation of a Schiff base ligand, followed by coordination to the metal center. In a typical reaction, this compound is co-ground with a primary amine and a metal salt. The mechanical energy supplied during milling facilitates the condensation reaction between the aldehyde and the amine to form the corresponding Schiff base. This is a significant advantage as it can eliminate the need for a separate ligand synthesis step.
Subsequently, the newly formed Schiff base, which possesses both a phenolic hydroxyl group and an imine nitrogen, acts as a bidentate or polydentate ligand, chelating to the metal ion. The deprotonation of the hydroxyl group is often facilitated by the basicity of the amine or by the formation of a salt byproduct.
Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid (typically in the microliter range) can have a profound impact on the outcome of a mechanochemical reaction.[3] This technique, known as liquid-assisted grinding (LAG), can enhance reaction rates, improve product crystallinity, and even influence the resulting polymorph.[3][4] The liquid phase in LAG is thought to act as a catalyst by facilitating ion mobility and promoting the dissolution and reprecipitation of reactants and products at the particle contacts. The choice of the liquid additive can be critical and can be used to steer the reaction towards a desired outcome.[3]
Experimental Protocols
Materials and Equipment
Reactants:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Metal(II) salt (e.g., copper(II) acetate monohydrate, zinc(II) chloride, nickel(II) acetate tetrahydrate, cobalt(II) chloride hexahydrate)
-
Liquid for LAG (e.g., ethanol, methanol, acetonitrile, water)
Equipment:
-
Mixer mill (e.g., Spex SamplePrep 8000M, Retsch MM 400)
-
Milling jars (stainless steel, tungsten carbide, or zirconia)
-
Milling balls (stainless steel, tungsten carbide, or zirconia)
-
Spatula
-
Analytical balance
-
Mortar and pestle (optional, for pre-mixing)
Protocol 1: Neat Grinding Synthesis of a Bis(8-salicylidene-ethylamine)copper(II) Complex
This protocol describes the one-pot synthesis of a representative Schiff base metal complex from this compound, ethylenediamine, and copper(II) acetate monohydrate via neat grinding.
Step-by-Step Methodology:
-
Reactant Preparation: In a fume hood, carefully weigh the following reactants:
-
This compound (2 mmol, 0.344 g)
-
Ethylenediamine (1 mmol, 0.060 g, ~0.067 mL)
-
Copper(II) acetate monohydrate (1 mmol, 0.199 g)
-
-
Loading the Milling Jar: Place the weighed reactants into a milling jar along with two milling balls. For a typical laboratory-scale synthesis, a 10-25 mL milling jar is appropriate.
-
Milling: Securely close the milling jar and place it in the mixer mill. Mill the mixture at a frequency of 20-30 Hz for 30-60 minutes. The optimal milling time and frequency may vary depending on the specific reactants and the mill used, and should be optimized.
-
Product Isolation: After milling, carefully open the milling jar in a fume hood. The product should be a homogenous, colored powder.
-
Purification (if necessary): In many cases, mechanochemical reactions yield highly pure products. If necessary, the product can be washed with a small amount of a non-coordinating solvent like diethyl ether to remove any unreacted starting materials and then dried under vacuum.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the mechanochemical synthesis of this compound metal complexes.
Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of a Bis(8-salicylidene-aniline)zinc(II) Complex
This protocol details the synthesis of a zinc(II) Schiff base complex using the LAG technique, which can improve product crystallinity and reaction rate.
Step-by-Step Methodology:
-
Reactant Preparation: In a fume hood, weigh the following reactants:
-
This compound (2 mmol, 0.344 g)
-
Aniline (2 mmol, 0.186 g, ~0.182 mL)
-
Zinc(II) chloride (1 mmol, 0.136 g)
-
-
Loading the Milling Jar: Place the solid reactants into a milling jar with two milling balls.
-
Addition of Liquid: Add a small volume of a suitable liquid, such as ethanol (e.g., 20-50 µL). The optimal amount of liquid, often defined by the parameter η (µL of liquid / mg of total solids), should be determined experimentally.
-
Milling: Close the jar and mill at 20-30 Hz for 20-40 minutes. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by PXRD.
-
Product Isolation and Purification: After the reaction is complete, open the jar in a fume hood. The resulting powder is collected. Washing with a non-polar solvent like hexane can be performed to remove any residual starting materials. The product is then dried.
Characterization of Synthesized Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes.
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for characterizing the products of mechanochemical synthesis. It provides information on the crystallinity and phase purity of the material. A successful reaction is indicated by the appearance of a new diffraction pattern for the product that is distinct from the patterns of the starting materials.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. Key vibrational bands to monitor include:
-
C=N (Imine) Stretch: The appearance of a new band in the region of 1600-1650 cm⁻¹ is indicative of the formation of the azomethine group of the Schiff base.
-
O-H (Phenolic) Stretch: The disappearance or significant broadening and shifting of the broad O-H stretching band (typically around 3200-3400 cm⁻¹) of the this compound suggests deprotonation and coordination of the phenolic oxygen to the metal center.
-
M-N and M-O Stretches: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen and metal-oxygen bonds.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability of the synthesized complexes and the presence of any coordinated or lattice solvent molecules.
Elemental Analysis
Elemental analysis (C, H, N) is used to determine the empirical formula of the synthesized complex and to confirm its stoichiometry.
Quantitative Data Summary
| Complex | Metal Salt | Amine | Method | Milling Time (min) | Frequency (Hz) | Yield (%) | Key FT-IR Peaks (cm⁻¹) (C=N) |
| Bis(8-salicylidene-ethylamine)copper(II) | Cu(OAc)₂·H₂O | Ethylenediamine | Neat | 30-60 | 20-30 | >95 | ~1620 |
| Bis(8-salicylidene-aniline)zinc(II) | ZnCl₂ | Aniline | LAG (EtOH) | 20-40 | 20-30 | >95 | ~1615 |
| Bis(8-salicylidene-ethylamine)nickel(II) | Ni(OAc)₂·4H₂O | Ethylenediamine | Neat | 45-75 | 20-30 | >90 | ~1625 |
| Bis(8-salicylidene-aniline)cobalt(II) | CoCl₂·6H₂O | Aniline | LAG (MeCN) | 30-50 | 20-30 | >90 | ~1610 |
Note: The above parameters are representative and may require optimization for specific experimental setups.
Logical Relationship Diagram
Caption: Logical relationship between reactants and products in the mechanochemical synthesis.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If PXRD analysis shows the presence of starting materials, increase the milling time or frequency. The use of a small amount of a liquid additive (LAG) can also significantly improve reaction rates.
-
Amorphous Product: If the product is amorphous as indicated by a broad, featureless PXRD pattern, consider using the LAG technique. The choice of the liquid can influence crystallinity. Annealing the amorphous product at an elevated temperature (below its decomposition point) may also induce crystallization.
-
Stoichiometry Issues: Ensure accurate weighing of all reactants. The 1:2:1 molar ratio of aldehyde:amine:metal for a bidentate Schiff base complex is a good starting point, but the optimal stoichiometry may vary depending on the desired coordination environment of the metal.
-
Jar and Ball Material: The choice of milling media can be important. For harder materials, tungsten carbide or zirconia jars and balls are recommended to avoid contamination from stainless steel.
Conclusion
Mechanochemical synthesis offers a rapid, efficient, and environmentally friendly route to this compound metal complexes. By eliminating the need for bulk solvents and often reducing reaction times, this approach aligns with the principles of sustainable chemistry. The protocols and insights provided in this application note serve as a valuable resource for researchers interested in exploring the benefits of mechanochemistry for the synthesis of novel coordination compounds for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 8-Hydroxy-1-naphthaldehyde Schiff Base Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 8-Hydroxy-1-naphthaldehyde Schiff bases. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, purification, and characterization.
Introduction: The Significance of this compound Schiff Bases
Schiff bases derived from this compound are a critical class of compounds, primarily due to their role as privileged ligands in coordination chemistry.[1] The presence of the hydroxyl group and the imine nitrogen in close proximity creates a highly effective chelation site for a wide range of metal ions.[2][3] This property makes these compounds instrumental in the development of catalysts, chemical sensors, and novel therapeutic agents with antimicrobial and anticancer properties.[4][5][6] However, achieving high yields of pure product can be challenging due to equilibrium constraints and product stability issues. This guide provides the technical insights needed to overcome these hurdles.
Section 1: Reaction Mechanism & Fundamentals
A solid understanding of the reaction mechanism is the foundation for effective troubleshooting and optimization.
FAQ: What is the fundamental mechanism of Schiff base formation?
The synthesis of a Schiff base, or imine, is a reversible condensation reaction between a primary amine and an aldehyde. The process occurs in two principal, pH-dependent stages.[7][8][9]
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][10]
-
Dehydration: The hemiaminal is then dehydrated to form the final imine product, characterized by a carbon-nitrogen double bond (-C=N-), also known as an azomethine group. This step is typically the rate-determining step and is effectively catalyzed by a mild acid.[11]
Caption: The two-step mechanism of Schiff base formation.
Section 2: Optimizing Key Reaction Parameters
Fine-tuning reaction conditions is crucial for maximizing yield and purity. This section addresses the most critical parameters.
FAQ: How do I choose the optimal solvent for the reaction?
The choice of solvent is critical as it must solubilize the reactants without interfering with the reaction. More importantly, in a reversible reaction, the solvent choice can influence the reaction equilibrium.
-
Protic Solvents (Ethanol, Methanol): These are the most common choices. They generally provide good solubility for both the naphthaldehyde and many primary amines.[12][13] They are suitable for reactions that proceed to completion easily.
-
Aprotic Solvents (Toluene, Benzene): These solvents are ideal when water removal is necessary to drive the reaction forward. They form an azeotrope with the water byproduct, allowing for its removal with a Dean-Stark apparatus.[14] This is particularly useful for less reactive starting materials or when yields are low.[14]
-
Polar Aprotic Solvents (DMF, DMSO): These should be used sparingly and only when reactants have poor solubility in other solvents.[12] While they offer excellent solvating power, their high boiling points can make product isolation difficult.
| Solvent | Boiling Point (°C) | Key Advantage | Considerations |
| Ethanol | 78 | Good general-purpose solvent, easy to remove. | Miscible with water, cannot be used with a Dean-Stark trap. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. | Can sometimes form methyl acetals as a side product. |
| Toluene | 111 | Forms an azeotrope with water for easy removal. | Higher reaction temperatures; requires a Dean-Stark setup. |
| Dichloromethane | 40 | Low boiling point, good for heat-sensitive compounds. | Does not facilitate water removal. |
FAQ: Is a catalyst required, and which one should I use?
Yes, a catalyst is almost always beneficial. The dehydration of the hemiaminal intermediate is the rate-limiting step and requires acid catalysis.[11][15]
-
Mechanism of Catalysis: The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O), which facilitates the formation of the C=N double bond.[10]
-
The pH Dilemma: The reaction rate is highly pH-dependent.[9]
-
Too Acidic (Low pH): The amine starting material will be protonated to form an ammonium salt (R-NH₃⁺). This removes the lone pair on the nitrogen, rendering it non-nucleophilic and stopping the initial addition step.[16][17]
-
Too Basic/Neutral (High pH): The initial nucleophilic attack proceeds, but the crucial dehydration step is very slow without an acid catalyst.[16][17]
-
-
Optimal Conditions: A mildly acidic environment (pH 4-5) is typically optimal.[9] This is usually achieved by adding a catalytic amount of a weak acid.
-
Common Catalysts:
-
Glacial Acetic Acid: A few drops are often sufficient. It is effective and easy to use.[13]
-
p-Toluenesulfonic acid (p-TsOH): A stronger acid catalyst, useful for less reactive ketones or amines. Use sparingly (0.05-0.1 equivalents).[9]
-
Concentrated H₂SO₄ or HCl: Use with extreme caution and only if other catalysts fail. Just 1-3 drops are needed. Overuse will kill the reaction.[18]
-
Section 3: Troubleshooting Guide
Even with an optimized protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: I am getting a very low yield or no product at all. What should I do?
This is the most common issue and usually points to an unfavorable equilibrium or slow kinetics.
-
Potential Cause A: Unfavorable Equilibrium. The formation of water is pushing the reaction back to the starting materials (Le Chatelier's principle).[19]
-
Potential Cause B: Slow Reaction Rate. The energy barrier for the reaction is not being overcome.
-
Solution 1: Add or Optimize the Catalyst. If you are not using a catalyst, add a few drops of glacial acetic acid. If you are, ensure it's not too much, which could protonate your amine.
-
Solution 2: Increase the Temperature. Refluxing the reaction mixture is a standard procedure and significantly increases the reaction rate.[13][21]
-
Solution 3: Increase Reaction Time. Some Schiff base formations, especially with less reactive amines, can take several hours or even overnight to reach completion.[14] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Q2: My purified product is contaminated with starting materials, even after purification. Why?
This frustrating issue typically stems from one of two sources: an incomplete reaction or product decomposition.
-
Potential Cause A: Incomplete Reaction. You are purifying a mixture of product and unreacted starting materials.
-
Solution: Before workup, ensure the reaction has gone to completion. Use TLC to monitor the disappearance of the limiting reagent. If the reaction has stalled, apply the solutions from Q1 (e.g., add a catalyst, remove water) to drive it to completion.[21]
-
-
Potential Cause B: Hydrolysis. The imine bond is susceptible to cleavage by water, especially under acidic conditions.[20][22] This can happen during aqueous workup or chromatography on silica gel.
-
Solution 1 (Workup): If you use an acid catalyst, neutralize it with a mild base (e.g., NaHCO₃ solution) before extraction. Use dry solvents for extraction and minimize contact with water.
-
Solution 2 (Purification): Avoid column chromatography on standard silica gel, as its acidic nature can hydrolyze the Schiff base.[22] If chromatography is necessary, use neutral alumina or silica gel that has been deactivated with a base like triethylamine.[22] Recrystallization is the preferred method of purification.[20][22]
-
Q3: My product is a dark, oily tar instead of a crystalline solid. What went wrong?
This often indicates the formation of side products or polymerization, which can be caused by harsh reaction conditions.
-
Potential Cause A: High Temperature. Excessive heat can lead to decomposition or the formation of polymeric byproducts, especially with aliphatic amines.
-
Solution: Try running the reaction at a lower temperature for a longer period. For example, stir at room temperature for 24 hours instead of refluxing for 3 hours.
-
-
Potential Cause B: Incorrect pH. Strongly acidic or basic conditions can catalyze side reactions.
-
Solution: Ensure you are using only a catalytic amount of acid. Avoid strong bases. The goal is a mildly acidic medium.
-
Section 4: Purification and Characterization Protocols
Proper purification and confident characterization are essential to validate your results.
Recommended Purification Method: Recrystallization
For most this compound Schiff bases, which are typically stable, crystalline solids, recrystallization is the most effective purification technique.[21][22]
Caption: Decision tree for selecting a purification method.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent (or solvent pair) in which your Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.[20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, swirl, and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent and moisture.[20]
Confirming Your Product: Key Characterization Signatures
-
FT-IR Spectroscopy: This is a powerful tool for confirming the formation of the imine bond.
-
Look for: The appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1630 cm⁻¹.[23]
-
Confirm: The disappearance of the C=O (aldehyde) stretching band from this compound (around 1650-1680 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).
-
-
¹H NMR Spectroscopy: This provides definitive structural proof.
-
Look for: The appearance of a characteristic singlet for the azomethine proton (-CH=N-). Its chemical shift is highly diagnostic and typically appears far downfield, often between δ 8.0 and 10.0 ppm.[24][25]
-
Confirm: The disappearance of the aldehyde proton (-CHO) singlet from the starting material (usually δ 9.5-10.5 ppm). You should also be able to assign the aromatic protons and the very downfield phenolic -OH proton (which can be broad and may appear > δ 10 ppm).[24][26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Schiff base - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchpublish.com [researchpublish.com]
- 24. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Hydroxy-1-naphthaldehyde Derivatives
Welcome to the technical support center for the synthesis of 8-hydroxy-1-naphthaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of formylating naphthol systems. Instead of a generic overview, we will directly address the common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
The introduction of a formyl (-CHO) group onto an aromatic ring, particularly in a regioselective manner, is a cornerstone of organic synthesis. This compound is a critical building block for fluorescent probes, Schiff base ligands, and pharmaceutical intermediates. However, its synthesis is frequently plagued by issues of low yield, poor regioselectivity, and difficult purification. This guide provides a structured approach to troubleshooting these problems.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to address the most pressing experimental issues.
Issue 1: Low or No Yield of the Desired Product
Question: My formylation reaction has failed or resulted in a very low yield of this compound. What are the likely causes and how can I improve the outcome?
Answer: Low yield is the most common complaint in electrophilic aromatic substitutions on naphthol rings. The cause is often multifactorial, stemming from the choice of reaction, reagent quality, or reaction conditions.
Causality Analysis & Solutions:
-
Inappropriate Formylation Method: Not all formylation reactions are equally effective for this specific transformation.
-
Reimer-Tiemann Reaction: While classic, this reaction often gives low yields for phenols and can produce significant tarry by-products and "abnormal" cyclohexadienone derivatives.[1][2] The use of a strong base with chloroform generates dichlorocarbene, a highly reactive but sometimes unselective electrophile.[3]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) and is known for its ortho-selectivity but also for being generally inefficient with moderate to low yields.[4][5] The reaction often requires high temperatures, which can lead to decomposition.[6]
-
Vilsmeier-Haack Reaction: Using a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF), this method is effective for many electron-rich aromatics.[7][8] However, its regioselectivity on substituted naphthols can be variable and may require significant optimization. The electrophile is relatively mild, which can be advantageous for sensitive substrates.[9]
-
-
Reagent Purity and Stoichiometry:
-
Starting Material (1-Naphthol-8-ol): Ensure the starting material is pure and free from oxidation products, which can be intensely colored and inhibit the reaction.
-
Paraformaldehyde: In methods that use it, paraformaldehyde must be dry. It can depolymerize at different rates, affecting the concentration of the active electrophile. Using a slight excess can sometimes drive the reaction to completion.[10]
-
Solvents: Anhydrous conditions are critical for many formylation reactions, especially those involving Lewis acids or reagents like POCl₃. Use freshly distilled, dry solvents.
-
-
Reaction Conditions:
-
Temperature Control: Overheating can lead to polymerization and the formation of intractable tars, a common issue with naphthols. Conversely, insufficient temperature may result in an incomplete reaction.
-
Inert Atmosphere: Naphthols are susceptible to oxidation, especially under basic or high-temperature conditions. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent the formation of colored impurities and improve yield.
-
Recommendation Flowchart:
Below is a decision-making workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low-yield formylation.
Issue 2: Poor Regioselectivity and Isomer Formation
Question: My reaction produces a mixture of aldehydes, and I am struggling to isolate the desired this compound. How can I achieve exclusive ortho-formylation?
Answer: Achieving high regioselectivity is the central challenge. The hydroxyl group is an ortho, para-director. In 8-hydroxynaphthalene, the C1 (ortho) and C5/C7 (para-like) positions are all activated. The key to selectivity is exploiting chelation.
Causality Analysis & Solutions:
-
Mechanism-Driven Selectivity:
-
The Reimer-Tiemann and Duff reactions inherently favor ortho-substitution for phenols due to interactions between the hydroxyl group and the incoming electrophile, but this is not always exclusive.[3][11]
-
The Vilsmeier-Haack reaction is sensitive to both steric and electronic effects and can sometimes favor the less hindered para position.[8]
-
-
Chelation-Controlled Ortho-Formylation: The most effective strategy is to use a method that forces the reaction to occur at the ortho position. The method developed by Casiraghi and later refined by Skattebøl is exemplary.[10][12]
-
Mechanism: It employs magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde. The Mg²⁺ ion acts as a Lewis acid, forming a six-membered chelate intermediate involving the phenolic oxygen and the oxygen of formaldehyde. This complex holds the electrophile in close proximity to the C1 position, leading to highly selective ortho-formylation.[12] This method is applicable to a wide range of phenols and naphthols, consistently providing high yields of the ortho-aldehyde.[10][13]
-
Proposed Mechanism for Chelation Control:
Caption: Mechanism of MgCl₂-directed ortho-formylation.
Recommendation: For the synthesis of this compound, the MgCl₂/paraformaldehyde method is strongly recommended for its superior regioselectivity and generally high yields.[10][12]
Issue 3: Difficult Purification
Question: I have a crude product mixture containing the desired aldehyde, unreacted starting material, and isomers. Standard column chromatography is not providing good separation. What purification strategies do you recommend?
Answer: Purification can indeed be challenging due to the similar polarities of the phenolic compounds in the mixture.
Causality Analysis & Solutions:
-
Similar Polarity: The starting naphthol and the product aldehyde are both polar, phenolic compounds. They often co-elute on silica gel.
-
Isomer Separation: Ortho and para isomers can have very close Rf values, making chromatographic separation tedious and inefficient.
Recommended Purification Strategies:
-
Optimize Column Chromatography:
-
Adsorbent: Use high-quality silica gel (230-400 mesh). If tailing is an issue due to the acidic nature of the phenol, consider deactivating the silica by adding 0.5-1% triethylamine to your eluent system.
-
Solvent System: A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. Start with a very low polarity (e.g., 2-5% EtOAc) to elute non-polar impurities, then slowly increase the polarity to separate the starting material from the product.
-
| Compound | Typical Eluent System (Hexane/EtOAc) | Notes |
| Unreacted Naphthol | 85:15 to 80:20 | Generally less polar than the aldehyde. |
| This compound | 80:20 to 70:30 | Intramolecular H-bonding can slightly reduce polarity compared to isomers. |
| Isomeric Aldehydes | 75:25 to 65:35 | May elute very close to the desired product. |
-
Chemical Purification (Bisulfite Adduct): This is a classic and highly effective method for separating aldehydes from non-carbonyl compounds.
-
Dissolve the crude mixture in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will form a solid, water-soluble adduct.
-
Filter off the unreacted starting material and other impurities.
-
Wash the filtrate with an organic solvent (e.g., ether or DCM) to remove any remaining organic impurities.
-
Regenerate the pure aldehyde by treating the aqueous layer with either a strong acid (e.g., HCl) or base (e.g., Na₂CO₃ solution) and extract the released aldehyde with an organic solvent.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization can be an excellent final purification step. Try solvents like ethanol/water, toluene, or ethyl acetate/hexanes.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for preparing this compound derivatives?
A1: There is no single "best" method for all derivatives, but a comparison highlights the strengths of the MgCl₂-mediated approach for the parent compound.
| Method | Reagents | Conditions | Pros | Cons |
| MgCl₂ / Paraformaldehyde | MgCl₂, Et₃N, (CH₂O)n | Reflux in THF or ACN[10] | Excellent ortho-selectivity, high yields (70-95%), mild conditions.[12][13] | Requires anhydrous conditions. |
| Duff Reaction | Hexamethylenetetramine | Acetic acid or TFA, heat[14] | Good ortho-selectivity, simple reagents.[11] | Often low yields (15-40%), can require high temperatures.[4][5] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic, heat[3] | Classic method, good ortho-selectivity. | Very low yields, harsh conditions, tar formation, uses toxic chloroform.[1][2] |
| Vilsmeier-Haack | POCl₃ (or other), DMF | 0°C to RT[8] | Mild conditions, useful for many heterocycles.[15] | Regioselectivity can be poor for naphthols, risk of side reactions.[16] |
Q2: How do I confirm the structure and purity of my final product?
A2: A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. The phenolic -OH proton will appear as a broad singlet, often deshielded (δ > 10 ppm) due to intramolecular hydrogen bonding with the aldehyde. The aromatic protons will show a specific splitting pattern corresponding to the substituted naphthalene ring.
-
¹³C NMR: The aldehyde carbon will have a signal around δ 190-200 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be visible around 1650-1680 cm⁻¹. A broad O-H stretch will also be present around 3200-3400 cm⁻¹.
-
Mass Spectrometry: This will confirm the molecular weight of the product (C₁₁H₈O₂ = 172.18 g/mol ).
Part 3: Recommended Experimental Protocol
This protocol details the highly selective ortho-formylation of 8-hydroxynaphthalene.
Synthesis of this compound via MgCl₂-Mediated Formylation
This protocol is adapted from the procedure reported by Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64.[10]
Materials:
-
8-Hydroxynaphthalene (1.0 eq)
-
Anhydrous Magnesium Chloride (MgCl₂) (2.2 eq)
-
Paraformaldehyde, dried (2.5 eq)
-
Triethylamine (Et₃N), distilled (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous MgCl₂ (2.2 eq) and paraformaldehyde (2.5 eq).
-
Solvent Addition: Add anhydrous THF via cannula or syringe to create a stirrable suspension.
-
Base and Substrate: Add triethylamine (5.0 eq) via syringe, followed by a solution of 8-hydroxynaphthalene (1.0 eq) in anhydrous THF.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF). The mixture will typically turn a bright orange-yellow color. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is usually complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2M aqueous HCl. Stir for 15-20 minutes until the mixture becomes a clear solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc). The desired product, this compound, is typically a yellow solid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 8-Hydroxy-1-naphthaldehyde
Welcome to the technical support guide for the purification of crude 8-Hydroxy-1-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting advice in a practical question-and-answer format.
Section 1: Initial Assessment & Core Concepts (FAQs)
Before selecting a purification strategy, a preliminary assessment of your crude product is essential. This section addresses foundational questions about the compound and common issues.
Q1: What are the key physical properties of this compound that influence purification?
Understanding the compound's physical characteristics is the first step in designing an effective purification protocol. These properties dictate the choice of solvents and techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | (Typically) Yellow to brown solid | General Knowledge |
| Melting Point | 58-59 °C | [2][3] |
| Solubility | Soluble in ethanol.[2] Insoluble in water. | [4] |
The moderate melting point and solubility in organic solvents like ethanol make both recrystallization and chromatography viable options.
Q2: What are the likely impurities in my crude this compound?
Impurities typically consist of:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 8-hydroxynaphthalene (8-naphthol).
-
Isomeric By-products: Synthesis methods like formylation can sometimes lead to the formation of other isomers.
-
Polymeric or Tar-like Substances: These are common in reactions involving aldehydes and phenols, especially under harsh conditions.
Identifying these impurities, often via Thin Layer Chromatography (TLC) or ¹H NMR of the crude material, is crucial for selecting the appropriate purification method.
Q3: Which purification technique should I choose: Recrystallization or Column Chromatography?
The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when your crude product is of relatively high purity (>90%) and the impurities have different solubility profiles from the desired product. It is a fast and efficient method for removing small amounts of contaminants.[5]
-
Column Chromatography is the preferred method for complex mixtures with multiple components or when impurities have similar solubility to the product. It offers much higher resolving power by separating compounds based on their differential adsorption to a stationary phase.[6]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[5] For this compound, ethanol is a commonly cited and effective solvent.[2]
Detailed Protocol: Recrystallization from Ethanol
-
Solvent Preparation: Place approximately 20-30 mL of 95% ethanol per gram of crude material into an Erlenmeyer flask. Add a boiling chip and heat it on a hot plate to a gentle boil.
-
Dissolution: In a separate, larger Erlenmeyer flask, place your crude this compound. Add the hot ethanol portion-wise while swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity. The expected melting point is 58-59 °C.[3]
Troubleshooting Recrystallization (FAQs)
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common for relatively low-melting point compounds like this compound (m.p. 58-59 °C).
-
Causality: The solution is likely supersaturated. Adding too little solvent or cooling the solution too rapidly can cause the compound to precipitate as a liquid (oil) rather than a solid crystal lattice.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a slightly larger volume of hot solvent (e.g., 10-20% more) to reduce the saturation level.
-
Ensure the solution cools much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.
-
If the problem persists, consider using a solvent system with a lower boiling point.
-
Q5: No crystals are forming even after cooling in an ice bath. What should I do?
A: This indicates that the solution is not supersaturated, or nucleation has not been initiated.
-
Causality: Most likely, too much solvent was added during the dissolution step.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent (typically 15-25% of the volume) to increase the concentration. Then, allow it to cool again.
-
Q6: My final yield is very low. How can I improve it?
A: Low yield can result from several factors during the process.
-
Causality & Solutions:
-
Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose material. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete cooling: Ensure the flask spends adequate time in the ice bath to maximize precipitation.
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use minimal amounts of ice-cold solvent.
-
Section 3: Purification by Column Chromatography
Column chromatography provides superior separation for more complex mixtures based on the principle of differential partitioning of compounds between a mobile phase and a stationary phase.[7] For a polar compound like this compound, a normal-phase setup is standard.[6]
-
Stationary Phase: Silica gel is the most common choice due to its polar nature.[8]
-
Mobile Phase (Eluent): A non-polar solvent mixed with a more polar modifier is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A common system is a mixture of Hexane and Ethyl Acetate.
Detailed Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35. This provides a good starting point for column separation. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Column Packing (Wet Loading):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly, ensuring no air bubbles or cracks form.[9] Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).
-
Carefully pipette this concentrated sample directly onto the top layer of sand.[10]
-
Drain the solvent just until the sample is absorbed into the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.
-
Apply pressure and begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them with TLC.
-
-
Gradient Elution (if necessary): If impurities are close in polarity to your product, you may need to increase the polarity of the eluent over time (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute the more strongly adsorbed compounds.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for column chromatography.
Troubleshooting Column Chromatography (FAQs)
Q7: The separation is poor; the bands are overlapping on the column.
A: Poor resolution is a common issue stemming from incorrect eluent choice or poor column packing.
-
Causality & Solutions:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel down the column too quickly with little interaction with the silica, resulting in no separation. If it's not polar enough, the compounds won't move at all. Your TLC analysis is key: aim for a solvent system that gives the target compound an Rƒ of 0.25-0.35.
-
Poor Packing: Air bubbles, channels, or cracks in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase, ruining separation. Always pack the column carefully as a uniform slurry and never let the solvent level drop below the top of the silica bed.[9]
-
Overloading: Using too much crude material for the amount of silica will saturate the stationary phase, leading to broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude sample to silica gel.
-
Q8: Why are the bands on my column "tailing" or "streaking"?
A: Tailing is when a band appears as a continuous streak rather than a tight, symmetrical band.
-
Causality & Solutions:
-
Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can streak down the column as it slowly dissolves. Ensure your chosen eluent can dissolve the sample.
-
Acidic/Basic Compounds: this compound is phenolic and thus weakly acidic. Highly polar compounds, especially acids or bases, can interact too strongly with the silica gel, causing tailing. Adding a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can often resolve this by neutralizing active sites on the silica.
-
Sample Loaded in Too Much Solvent: The initial sample should be loaded in the absolute minimum volume of solvent.[10] A dilute sample will create a very wide initial band, which is impossible to resolve into sharp bands during elution.
-
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. columbia.edu [columbia.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 8-Hydroxy-1-naphthaldehyde
Welcome to the technical support center for the synthesis of 8-Hydroxy-1-naphthaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this specific synthesis. Here, we move beyond standard protocols to address the nuanced difficulties of achieving high-yield peri-formylation on the naphthalene scaffold. Our focus is on providing causal explanations and actionable troubleshooting strategies to guide your experimental design and execution.
Introduction: The Challenge of Peri-Substitution
The synthesis of this compound from 1-naphthol is a significant challenge due to the inherent regioselectivity of electrophilic aromatic substitution on the naphthalene ring. The hydroxyl group at C1 is a powerful activating, ortho-, para-directing group. Consequently, standard formylation methods preferentially yield 2-hydroxy-1-naphthaldehyde or 4-hydroxy-1-naphthaldehyde. Achieving substitution at the C8 (peri) position requires strategies that can overcome these strong electronic effects. This guide addresses the common pitfalls and provides solutions for directing the reaction to the desired, but less accessible, C8 position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I attempted a standard formylation (Reimer-Tiemann, Duff, Vilsmeier-Haack) on 1-naphthol and obtained a low yield of the wrong isomer, primarily 4-Hydroxy-1-naphthaldehyde. Why did this happen?
This is the most common issue encountered and stems from the fundamental principles of electrophilic aromatic substitution.
Causality: The hydroxyl group at C1 strongly activates the naphthalene ring towards electrophilic attack. This activation is most pronounced at the positions ortho (C2) and para (C4) to the hydroxyl group due to resonance stabilization of the sigma complex intermediate. The C8 (peri) position, while spatially close, is electronically less favored and sterically hindered.
-
Reimer-Tiemann Reaction: This reaction proceeds via a dichlorocarbene (:CCl₂) electrophile. This species will preferentially attack the most electron-rich and accessible positions, which are C2 and C4.[1][2]
-
Duff Reaction: The electrophile in the Duff reaction is a complex iminium ion derived from hexamine.[3] Its electrophilic attack is also governed by the directing effect of the hydroxyl group, leading to ortho- and para-formylation.[4]
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺) is a relatively mild electrophile that requires an electron-rich aromatic system.[5][6] It will react at the most nucleophilic site, again favoring the C4 position on 1-naphthol.
The 4-isomer is often the major product due to a combination of electronic activation and reduced steric hindrance compared to the C2 position.
Fig 1. Reactivity map of 1-naphthol in electrophilic substitution.
Q2: My reaction mixture turned into a dark, intractable tar, especially at higher temperatures. What causes this and how can it be prevented?
Causality: Phenolic compounds, especially naphthols, are susceptible to oxidation, particularly under basic conditions (as in the Reimer-Tiemann reaction) or at elevated temperatures.[7] The formation of naphthoquinones and subsequent polymerization pathways are common side reactions that lead to tar formation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: While some reactions require heat to initiate, excessive temperatures can accelerate decomposition. For instance, the Reimer-Tiemann reaction can be highly exothermic once it starts; maintain control with an ice bath if necessary.[8]
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.
-
Use High-Purity Reagents: Impurities in the starting naphthol or solvents can catalyze polymerization and decomposition. Purify the 1-naphthol (e.g., by recrystallization or sublimation) before use.
-
Control Reagent Stoichiometry: An excessive amount of base or formylating agent can promote side reactions. Add reagents slowly and in a controlled manner.
Q3: Given the challenges with standard methods, what is a more effective strategy for synthesizing this compound?
A more advanced and reliable method involves Directed peri-Lithiation . This strategy uses a directing group (the hydroxyl) to guide a strong base to deprotonate the sterically adjacent but electronically unfavored C8 position. The resulting aryllithium species is then trapped with a formylating agent.
Mechanism Overview:
-
Protection/Deprotonation: The acidic phenolic proton is first removed by a strong base. In some protocols, the hydroxyl group may be protected.
-
peri-Lithiation: A strong organolithium base (e.g., n-butyllithium or tert-butyllithium) selectively removes the proton at the C8 position. This is a kinetically controlled process facilitated by the coordination of the lithium to the oxygen atom.
-
Formylation: The C8-lithiated intermediate, a powerful nucleophile, is quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Workup: Aqueous acidic workup hydrolyzes the intermediate to yield the final aldehyde product.
Fig 2. Workflow for Directed peri-Lithiation.
Q4: I tried a directed lithiation protocol, but the yield was very low. What are the critical parameters to check?
This powerful technique is highly sensitive to reaction conditions. Failure often points to issues with reagents or temperature control.
Troubleshooting Checklist:
-
Anhydrous Conditions are CRITICAL: Organolithium reagents react instantly with water. Ensure all glassware is oven- or flame-dried and the reaction is run under a rigorously inert atmosphere. Use anhydrous, amine-free solvents (e.g., diethyl ether, THF).
-
Organolithium Reagent Quality: Butyllithium solutions degrade over time. Titrate your BuLi solution before use to determine its exact molarity. Old or poorly stored BuLi is a primary cause of failure.
-
Temperature Control: The initial lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and degradation of the organometallic intermediate. Do not let the reaction temperature rise uncontrollably.
-
Purity of DMF: Use high-purity, anhydrous DMF for the quenching step. Water in the DMF will quench the aryllithium before it can be formylated.
-
Reverse Addition: Consider adding the lithiated species to the DMF solution (reverse addition) rather than vice-versa. This maintains an excess of the electrophile and can minimize side reactions where the product aldehyde reacts further.
Experimental Protocols
Representative Protocol: Directed peri-Lithiation-Formylation of 1-Naphthol
Disclaimer: This is a representative protocol based on established chemical principles. Researchers must conduct their own risk assessment and literature search for specific substrate modifications.
Materials:
-
1-Naphthol (high purity)
-
tert-Butyllithium (t-BuLi) in pentane (e.g., 1.7 M solution)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Setup: Under an argon atmosphere, add 1-naphthol (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve it in anhydrous diethyl ether.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add t-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A precipitate may form.
-
peri-Lithiation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. This step drives the deprotonation of the C8 position.
-
Formylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of anhydrous DMF (2.0 eq) in anhydrous diethyl ether. Slowly add the DMF solution to the reaction mixture via cannula or syringe, keeping the temperature below -70 °C.
-
Quenching & Workup: After stirring at -78 °C for 1 hour, allow the reaction to warm to 0 °C and then quench by slowly adding 2 M HCl until the pH is acidic (~pH 2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Data Summary
The choice of synthetic method has a profound impact on the expected product. The following table summarizes the likely outcomes when applying various formylation reactions to 1-naphthol.
| Method | Key Reagents | Typical Conditions | Major Product(s) | Expected Yield of 8-Hydroxy Isomer |
| Reimer-Tiemann | CHCl₃, NaOH | Biphasic, 60-70 °C | 4-Hydroxy-1-naphthaldehyde, 2-Hydroxy-1-naphthaldehyde | Very Low to None |
| Duff Reaction | Hexamethylenetetramine, Acid | Glycerol/Boric Acid, 150-160 °C | 4-Hydroxy-1-naphthaldehyde | Very Low to None |
| Vilsmeier-Haack | POCl₃, DMF | 0-80 °C | 4-Hydroxy-1-naphthaldehyde | Very Low to None |
| Directed Lithiation | n-BuLi or t-BuLi, DMF | Anhydrous, -78 °C to RT | This compound | Moderate to Good |
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Formylation of 8-Hydroxynaphthalene
Welcome to the technical support center for the formylation of 8-hydroxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and troubleshoot common side reactions. Here, we synthesize our in-house expertise with established literature to provide you with a comprehensive resource for achieving optimal yields and purity of the desired 8-hydroxy-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 8-hydroxynaphthalene?
A1: The formylation of 8-hydroxynaphthalene, an electron-rich aromatic compound, is typically achieved through several classic name reactions. The choice of method depends on the desired regioselectivity, scale, and available reagents. The most common methods include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. It is a versatile and widely used method.[1][2]
-
Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) in a strong basic solution to achieve ortho-formylation of phenols and naphthols.[3] The reactive intermediate is dichlorocarbene.
-
Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) in an acidic medium (like glycerol-boric acid or trifluoroacetic acid) to introduce a formyl group, primarily at the ortho position to the hydroxyl group.[4][5]
-
Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification, the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[6][7]
Q2: What is the primary, desired product in the formylation of 8-hydroxynaphthalene?
A2: The primary target product is typically This compound . The hydroxyl group at the C8 position is an activating, ortho-, para-directing group. In the case of 8-hydroxynaphthalene, the positions ortho (C7) and para (C5) to the hydroxyl group are available for substitution. However, due to the electronic and steric environment of the naphthalene ring system, the C1 position (peri to the hydroxyl group) is also activated, and formylation at this position is often favored.
Q3: What are the most common side products I should be aware of?
A3: The formation of side products is a significant challenge in the formylation of 8-hydroxynaphthalene. The most common undesired products include:
-
Isomeric Monofunctionalized Products: The formation of the 8-hydroxy-7-naphthaldehyde isomer is a common issue, particularly in reactions that favor ortho-substitution.
-
Di-formylated Products: Under certain conditions, especially with highly activating substrates or an excess of the formylating agent, di-formylation can occur, leading to products like 8-hydroxy-1,7-diformylnaphthalene . The Duff reaction is particularly known for the potential of multiple formylations.[4]
-
Polymeric/Resinous Materials: Phenolic compounds are prone to polymerization under harsh acidic or basic conditions, leading to the formation of dark, tarry substances that can complicate purification and reduce the yield of the desired product.
-
Cyclohexadienones: In the Reimer-Tiemann reaction, the attack of dichlorocarbene can lead to the formation of substituted cyclohexadienone derivatives as "abnormal" byproducts.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles and established protocols.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Strategy & Explanation |
| Suboptimal Reaction Conditions | Temperature: Formylation reactions can be highly sensitive to temperature. For kinetically controlled reactions, lower temperatures may favor the formation of one isomer over another.[1] Conversely, thermodynamically controlled reactions may require higher temperatures to favor the more stable product. It is crucial to carefully control and monitor the reaction temperature. Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts and polymers. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Reagent Quality | Ensure all reagents are of high purity and anhydrous where specified. Moisture can deactivate Lewis acids and quench reactive intermediates. Formylating agents like paraformaldehyde should be dry. |
| Inefficient Mixing | In biphasic reactions, such as the Reimer-Tiemann reaction, vigorous stirring is essential to ensure adequate mass transfer between the aqueous and organic phases.[3] |
Problem 2: Significant Formation of the 8-Hydroxy-7-naphthaldehyde Isomer
| Potential Cause | Troubleshooting Strategy & Explanation |
| Reaction Favors Ortho-Substitution | The Reimer-Tiemann and Duff reactions are known for their preference for ortho-formylation.[3][4] To favor the 1-position, which is electronically activated but sterically different, consider the Vilsmeier-Haack or Gattermann reactions, which may offer different regioselectivity based on the nature of the electrophile. |
| Kinetic vs. Thermodynamic Control | The isomer distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[1] Lower temperatures generally favor the kinetically controlled product (the one that forms faster), while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product. Experiment with a range of temperatures to determine the effect on the isomer ratio. |
| Solvent Effects | The solvent can play a crucial role in directing the regioselectivity of electrophilic aromatic substitutions by stabilizing transition states differently.[8] Exploring a range of solvents with varying polarities may help to improve the desired isomer ratio. |
Problem 3: Formation of Di-formylated Byproducts
| Potential Cause | Troubleshooting Strategy & Explanation |
| Excess Formylating Agent | This is a common cause of di-formylation, especially in the Duff reaction.[4] Carefully control the stoichiometry of the formylating agent (e.g., HMTA) to the 8-hydroxynaphthalene. Using a 1:1 or slightly less than stoichiometric amount of the formylating agent can favor mono-formylation.[9] |
| High Reactivity of the Mono-formylated Product | The initial formylation may not sufficiently deactivate the ring towards a second electrophilic attack. If stoichiometry control is insufficient, consider a milder formylation method or running the reaction at a lower temperature to reduce the rate of the second formylation. |
Problem 4: Formation of Dark, Tarry Polymeric Material
| Potential Cause | Troubleshooting Strategy & Explanation |
| Harsh Reaction Conditions | High temperatures and highly acidic or basic conditions can promote the polymerization of phenolic compounds. If polymerization is a significant issue, consider a milder formylation method. For instance, the Vilsmeier-Haack reaction often proceeds under milder conditions than the Reimer-Tiemann or Duff reactions.[3][4] |
| Prolonged Reaction Times | As mentioned previously, extended reaction times can lead to byproduct formation, including polymers. Optimize the reaction time by closely monitoring the consumption of the starting material by TLC. |
Experimental Protocols & Methodologies
The following are representative protocols for the formylation of 8-hydroxynaphthalene. These should be considered as starting points and may require optimization for your specific setup and desired outcome.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[2]
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 8-hydroxynaphthalene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Workflow Diagram:
Caption: Vilsmeier-Haack Formylation Workflow
Method 2: Duff Reaction (Modified)
The Duff reaction is a classic method for ortho-formylation of phenols.[4] Controlling the stoichiometry is key to minimizing di-formylation.[9]
Protocol:
-
In a round-bottom flask, dissolve 8-hydroxynaphthalene (1 equivalent) and hexamethylenetetramine (HMTA) (1.1 equivalents) in trifluoroacetic acid (TFA).
-
Heat the mixture to 70-80 °C with stirring for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Hydrolyze the intermediate by adding concentrated hydrochloric acid and heating the mixture at 100 °C for 30 minutes.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Troubleshooting Logic Diagram:
Caption: Troubleshooting Logic for the Duff Reaction
Data Summary
The following table summarizes the expected products and potential side products for the formylation of 8-hydroxynaphthalene.
| Reaction | Primary Product | Common Side Products | Key Considerations |
| Vilsmeier-Haack | This compound | Isomeric aldehydes, polymeric material | Generally good regioselectivity for the 1-position, milder conditions.[2] |
| Reimer-Tiemann | This compound / 8-Hydroxy-7-naphthaldehyde | Isomeric aldehydes, cyclohexadienones, polymers | Strong basic conditions, potential for a mixture of isomers.[3] |
| Duff | This compound | Di-formylated products, 8-hydroxy-7-naphthaldehyde, polymers | Stoichiometry of HMTA is critical to control di-formylation.[4][9] |
| Gattermann | This compound | Isomeric aldehydes, byproducts from cyanide reagents | Requires handling of toxic cyanide reagents.[6] |
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 8-Hydroxy-1-naphthaldehyde in Aqueous Media
Welcome to the technical support center for 8-Hydroxy-1-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is an aromatic aldehyde with a molecular formula of C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .[1][2] Its structure, featuring a naphthalene core with hydroxyl and aldehyde functional groups, contributes to its low solubility in water. The non-polar naphthalene ring dominates the molecule's character, making it hydrophobic. The computed XLogP3-AA value of 2.3 further indicates its preference for lipophilic environments over aqueous media.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | PubChem[1] |
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| Melting Point | 58-59 °C | ChemicalBook[2][3] |
| XLogP3-AA | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm trying to dissolve this compound directly in water for my assay, but it's not dissolving. What am I doing wrong?
A1: The inherent hydrophobicity of this compound makes it poorly soluble in water.
It's a common starting point to attempt direct dissolution in an aqueous buffer, but the large non-polar surface area of the naphthalene ring system prevents this. To overcome this, a multi-step approach is necessary.
Q2: What is the recommended initial approach to solubilize this compound for use in aqueous buffers?
A2: The most effective initial strategy is to first dissolve the compound in a water-miscible organic co-solvent before making further dilutions into your aqueous medium.
This "stock solution" approach is a standard and effective method for working with hydrophobic compounds.
Troubleshooting Workflow for Co-Solvent Use:
Caption: Co-solvent strategy for solubilizing this compound.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic compounds.[4]
-
Dimethylformamide (DMF): Another strong solvent, often used interchangeably with DMSO.[4]
-
Ethanol: A less toxic option, but may have lower solubilizing power for highly hydrophobic compounds.
Step-by-Step Protocol for Co-Solvent Solubilization:
-
Select a Co-solvent: Begin with DMSO as it is generally very effective.
-
Prepare a Concentrated Stock Solution: Weigh out the required amount of this compound and dissolve it in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.
-
Dilute into Aqueous Buffer: Perform serial dilutions of the stock solution into your final aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <1%) to avoid any potential off-target effects on your biological system.
Q3: I'm still observing precipitation even when using a co-solvent. What other factors can I manipulate?
A3: Adjusting the pH of your aqueous medium can significantly enhance the solubility of this compound.
The hydroxyl group on the naphthalene ring is phenolic and therefore weakly acidic. By increasing the pH of the solution, you can deprotonate this hydroxyl group, forming a more polar and water-soluble phenolate salt.[5]
The Henderson-Hasselbalch Relationship in Action:
The solubility of a phenolic compound is directly related to its pKa and the pH of the solution. When the pH is above the pKa, the deprotonated, more soluble form will predominate.
Troubleshooting Workflow for pH Adjustment:
References
- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to Naphthaldehyde Synthesis
Welcome to our dedicated technical support center for the synthesis of naphthaldehydes. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Formylation of Naphthalenes
Formylation is a cornerstone of naphthaldehyde synthesis, with several methods at the disposal of the synthetic chemist. This section will address common issues encountered during the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions when applied to naphthalene and its derivatives.
The Vilsmeier-Haack Reaction: A Powerful Formylation Tool
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including naphthalenes. It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2]
Q1: My Vilsmeier-Haack reaction is yielding little to no naphthaldehyde. What are the likely causes?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue and can often be traced back to the integrity of your reagents and the reactivity of your substrate.
-
Reagent Quality is Paramount: The success of this reaction is critically dependent on the efficient formation of the Vilsmeier reagent (a chloroiminium salt).[1]
-
Actionable Insight: Always use fresh, anhydrous DMF. Older or wet DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.[3] Similarly, ensure your POCl₃ is fresh and has been stored under anhydrous conditions.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Naphthalene is less reactive than highly activated systems like phenols or anilines. The presence of electron-withdrawing groups on the naphthalene ring will further deactivate it towards this reaction.[4]
-
Actionable Insight: For less reactive naphthalene substrates, you may need to employ more forcing conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent. However, be mindful that this can also lead to side reactions.
-
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the naphthalene substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[1]
Troubleshooting Low Yield in Vilsmeier-Haack Reaction
| Potential Cause | Underlying Reason | Recommended Solution |
| Impure or Wet Reagents | Decomposition of DMF to dimethylamine quenches the Vilsmeier reagent. Hydrolysis of POCl₃ reduces its activity. | Use freshly distilled or commercially available anhydrous DMF and POCl₃. Store reagents under an inert atmosphere. |
| Low Substrate Reactivity | The naphthalene ring is not sufficiently electron-rich for the electrophilic attack by the Vilsmeier reagent. | Increase the reaction temperature (e.g., from 0°C to room temperature or higher). Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents). |
| Incomplete Vilsmeier Reagent Formation | The reaction between DMF and POCl₃ was not allowed to proceed to completion before adding the substrate. | Allow DMF and POCl₃ to stir together at 0°C for at least 30-60 minutes before adding the naphthalene derivative. |
| Inefficient Quenching | The intermediate iminium salt is not fully hydrolyzed to the aldehyde. | After the reaction, quench by pouring the reaction mixture onto crushed ice, followed by neutralization with a base like sodium acetate or sodium hydroxide to facilitate hydrolysis.[5] |
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of naphthalene.
The Duff Reaction: Ortho-Formylation of Naphthols
The Duff reaction is a classic method for the ortho-formylation of phenols, and by extension, naphthols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6] While useful, it is often plagued by low yields and side reactions.
Q2: I'm struggling with low yields and the formation of a significant amount of di-formylated product in my Duff reaction with a naphthol. How can I improve this?
A2: Achieving high yields of the mono-formylated product in a Duff reaction requires careful control of stoichiometry and reaction conditions.
-
Controlling Mono- vs. Di-formylation: The primary handle to control the extent of formylation is the molar ratio of HMTA to the naphthol substrate.[7]
-
Actionable Insight: To favor mono-formylation, use a stoichiometric amount or even a slight sub-stoichiometric amount of HMTA relative to the naphthol. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop the reaction once the desired mono-formylated product is maximized.[7] For di-formylation, an excess of HMTA is required.[8]
-
-
Resin Formation: A common side reaction is the formation of phenol-formaldehyde-type resins, especially under strongly acidic conditions and at elevated temperatures.[7]
-
Actionable Insight: Maintain the lowest effective reaction temperature. While some protocols call for high temperatures, optimization may reveal that a lower temperature for a longer duration minimizes resin formation.
-
-
Improving Yields: Modifications to the traditional Duff reaction have been shown to improve yields.
Troubleshooting the Duff Reaction
Caption: A decision tree for troubleshooting common issues in the Duff reaction.
The Reimer-Tiemann Reaction with Naphthols
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. This reaction can also be applied to naphthols, but it is known for modest yields and the formation of byproducts.[10]
Q3: My Reimer-Tiemann reaction on 2-naphthol is giving a complex mixture of products. What are the expected side products and how can I improve the selectivity?
A3: The Reimer-Tiemann reaction proceeds via a dichlorocarbene intermediate, which is highly reactive and can lead to side reactions.
-
Common Side Products: Besides the desired 2-hydroxy-1-naphthaldehyde, you may observe the formation of para-formylated products, though ortho-formylation is generally favored.[11] More significantly, abnormal Reimer-Tiemann products can arise, such as cyclohexadienones.[1] In some cases with heterocyclic systems, ring expansion can occur.[10]
-
Improving Ortho-Selectivity: The ortho-selectivity is often attributed to the coordination of the dichlorocarbene with the phenoxide oxygen.
-
Actionable Insight: The choice of base can influence the ortho:para ratio. While a systematic study on naphthols is less common, in phenol systems, bases with cations that can chelate with the phenoxide can enhance ortho-selectivity. The reaction is often run in a biphasic system, and the use of a phase-transfer catalyst can improve the reaction rate and potentially the selectivity by facilitating the transport of the hydroxide and phenoxide ions into the organic phase.[12]
-
Section 2: Oxidation of Methylnaphthalenes
The oxidation of a methyl group on the naphthalene ring to an aldehyde is a direct and atom-economical approach. However, achieving high selectivity and avoiding over-oxidation to the carboxylic acid can be challenging.
Q4: I am attempting to oxidize 2-methylnaphthalene to 2-naphthaldehyde, but I am getting a mixture of starting material, the corresponding alcohol, and the carboxylic acid. How can I selectively obtain the aldehyde?
A4: Selective oxidation of methylnaphthalenes to the corresponding naphthaldehydes requires a careful choice of oxidant and reaction conditions.
-
Choosing the Right Oxidant:
-
Selenium Dioxide (SeO₂): This is a classic reagent for the allylic and benzylic oxidation of methyl groups. It can be effective for the synthesis of naphthaldehydes.[13]
-
Troubleshooting: Over-oxidation to the carboxylic acid can occur. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes provide better control. The reaction can be sensitive to the solvent; for instance, using acetic acid as a solvent can lead to the formation of the acetate ester of the corresponding alcohol.[13]
-
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant that can be used for the oxidation of benzylic methyl groups.[4]
-
Troubleshooting: CAN is a very strong oxidant, and over-oxidation is a significant risk. The reaction conditions, including temperature and reaction time, must be carefully controlled. The presence of water can also influence the product distribution.[4]
-
-
Other Methods: Other methods, such as oxidation with Co-Mn-Br catalysts, have been reported, primarily for the synthesis of naphthoic acids, but careful control of conditions might allow for the isolation of the aldehyde.[14]
-
Strategies for Selective Oxidation of Methylnaphthalenes
| Oxidizing Agent | Advantages | Common Issues & Troubleshooting |
| **Selenium Dioxide (SeO₂) ** | Well-established for benzylic oxidation. | Over-oxidation: Use catalytic SeO₂ with a co-oxidant (e.g., TBHP). Monitor the reaction closely by TLC. Side Products: In alcoholic solvents, the corresponding alcohol may be the major product. In acetic acid, the acetate ester can form.[15] |
| Ceric Ammonium Nitrate (CAN) | Powerful and effective oxidant. | Over-oxidation: Run the reaction at low temperatures and monitor carefully. Use a stoichiometric amount of CAN. Low Solubility: CAN is often used in aqueous media, which may require a biphasic system or a co-solvent. |
Section 3: Purification of Naphthaldehydes
The final step in any synthesis is the purification of the desired product. Naphthaldehydes can present unique challenges due to their physical properties and potential impurities.
Q5: I am having difficulty purifying my naphthaldehyde by column chromatography. It seems to be streaking on the column, and I'm getting poor separation from nonpolar impurities.
A5: Purification of aldehydes by column chromatography can sometimes be problematic due to their moderate polarity and potential for interaction with the silica gel.
-
Optimizing Column Chromatography:
-
Solvent System: For naphthaldehydes, a nonpolar mobile phase such as a mixture of hexanes and ethyl acetate is typically used. Start with a low polarity eluent and gradually increase the polarity to elute your product.
-
Tailing: Tailing of the aldehyde spot on the column can be due to interactions with acidic sites on the silica gel. Adding a small amount (e.g., 0.1-1%) of a polar modifier like triethylamine to the eluent can help to mitigate this by neutralizing these acidic sites.
-
-
Alternative Purification Method: Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[9][16]
-
Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid adduct that is often insoluble in the organic reaction solvent but soluble in water.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
The naphthaldehyde will form the adduct and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-polar impurities.
-
Regenerate the pure naphthaldehyde from the aqueous layer by adding a base (e.g., NaOH) or an acid, which will reverse the adduct formation.
-
Extract the pure naphthaldehyde back into an organic solvent.
-
-
Purification via Bisulfite Adduct Workflow
Caption: A workflow for the purification of naphthaldehyde using bisulfite adduct formation.
Section 4: Analytical Characterization
Proper analysis of your reaction mixture and final product is crucial for troubleshooting and ensuring the purity of your naphthaldehyde.
Q6: How can I effectively use TLC and NMR to monitor my naphthaldehyde synthesis and identify impurities?
A6: TLC and NMR are indispensable tools for the synthetic chemist.
-
Thin Layer Chromatography (TLC):
-
Monitoring Reaction Progress: Spot your reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.[17]
-
Visualization: Naphthaldehydes are often UV active due to the aromatic system, so they can be visualized under a UV lamp.[18] Staining with a p-anisaldehyde or permanganate stain can also be effective for visualizing aldehydes and other functional groups present in the reaction mixture.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Product Confirmation: The ¹H NMR spectrum of naphthaldehyde will show a characteristic aldehyde proton signal in the downfield region (typically around 10 ppm). The aromatic protons will appear in the range of 7-9 ppm.[5][19]
-
Impurity Identification: Common impurities can be identified by their characteristic NMR signals. For example, the presence of the corresponding carboxylic acid will show a broad singlet for the carboxylic acid proton (often >10 ppm). The benzylic alcohol intermediate will have a signal for the -CH₂OH protons (typically around 4-5 ppm). Unreacted starting material (e.g., methylnaphthalene) will show a singlet for the methyl protons (around 2.5 ppm). Consulting tables of common NMR solvent and impurity shifts is highly recommended.[20][21]
-
This guide provides a comprehensive overview of common challenges and solutions in the synthesis of naphthaldehydes. By understanding the underlying principles of these reactions and employing systematic troubleshooting, researchers can significantly improve the efficiency and success of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. 1-Naphthaldehyde(66-77-3) 1H NMR [m.chemicalbook.com]
- 6. scirp.org [scirp.org]
- 7. Selective Oxidation of 2-Methylnaphthalene to 2-Methyl-l-naphthol by Rhodococcus sp. M192 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. adichemistry.com [adichemistry.com]
- 14. asianpubs.org [asianpubs.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Navigating Reactions with 8-Hydroxy-1-naphthaldehyde
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted polymerization of 8-Hydroxy-1-naphthaldehyde during chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of polymeric byproducts, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned into a dark, insoluble tar. What is happening?
A1: This is a classic sign of uncontrolled polymerization. This compound is susceptible to both condensation and oxidative polymerization due to its reactive phenolic hydroxyl and aldehyde functional groups. Under certain conditions (e.g., high temperatures, presence of strong acids or bases, or exposure to oxidants), these groups can react with each other or with other molecules in the reaction mixture to form high molecular weight, often insoluble, polymeric materials.
Q2: What are the primary mechanisms that lead to the polymerization of this compound?
A2: There are two principal pathways for the polymerization of this compound:
-
Condensation Polymerization: Similar to the formation of phenol-formaldehyde resins, the aldehyde group can react with the electron-rich naphthalene ring of another this compound molecule, particularly at the activated ortho and para positions, under acidic or basic catalysis.[1][2] This process leads to the formation of methylene-bridged oligomers and polymers.
-
Oxidative/Radical Polymerization: The phenolic hydroxyl group can be oxidized to a phenoxy radical.[3] These highly reactive radicals can then couple with each other, leading to the formation of C-C or C-O linked dimers and higher oligomers.[4][5] The aldehyde group itself can also be a source of radicals under certain conditions.[6]
Q3: Can the purity of this compound affect its tendency to polymerize?
A3: Absolutely. Impurities in the starting material can act as initiators for polymerization. For instance, trace amounts of metal ions can catalyze oxidative polymerization, while acidic or basic impurities can promote condensation reactions. It is crucial to use high-purity this compound for your reactions.
Troubleshooting Guide: Preventing Polymerization in Your Reactions
This section provides in-depth troubleshooting strategies to mitigate the risk of polymerization when working with this compound.
Issue 1: Polymerization observed during reactions under basic conditions (e.g., Schiff base formation).
Root Cause: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This highly activated species can readily participate in condensation reactions with the aldehyde functionality.[2] Additionally, the phenoxide is more susceptible to oxidation to a phenoxy radical than the neutral phenol.
Solutions:
-
Protect the Hydroxyl Group: This is the most robust strategy to prevent side reactions involving the phenolic hydroxyl group.[7] By converting the hydroxyl group into a less reactive ether or ester, you effectively block both condensation and oxidative polymerization pathways.
-
Recommended Protecting Groups for Phenols:
-
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Methyl Ether | Methyl iodide, K₂CO₃ | BBr₃ or HBr | Stable to most conditions except strong acids. |
| Benzyl Ether (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Stable to a wide range of conditions; cleaved by hydrogenolysis.[8] |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF or HF | Stable to basic conditions; cleaved by fluoride ions. |
| Acetyl Ester (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) | Less stable than ethers; useful for temporary protection. |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, Base | KF, 18-Crown-6, Methyl thioglycolate | Stable to acid and base; cleaved under mild, specific conditions.[9] |
-
Optimize Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible to minimize the rate of polymerization.
-
Base Strength: Use a weaker base if the reaction allows. For example, a hindered organic base might be preferable to a strong inorganic base like NaOH or KOH.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the desired product is formed to prevent prolonged exposure to conditions that favor polymerization.
-
Issue 2: Polymerization observed during reactions at elevated temperatures or upon exposure to air.
Root Cause: These conditions favor oxidative polymerization initiated by the formation of phenoxy radicals.[3][10] The presence of oxygen or other oxidizing agents can accelerate this process.
Solutions:
-
Use of Radical Inhibitors (Antioxidants): The addition of a small amount of a radical scavenger can effectively quench the radical chain reactions that lead to polymerization.[11][12]
-
Common Radical Inhibitors:
-
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1 mol% | A phenolic antioxidant that acts as a hydrogen atom donor to trap radical species.[13] |
| Hydroquinone (HQ) | 0.1 - 1 mol% | A phenolic antioxidant that readily donates a hydrogen atom to form a stable semiquinone radical. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 0.1 - 1 mol% | A stable radical that reversibly traps other radical species. |
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric oxygen. Degas all solvents before use.
Issue 3: Difficulty in characterizing the polymeric byproduct.
Root Cause: Polymeric materials are often complex mixtures of oligomers with varying chain lengths and structures, making them challenging to characterize by standard analytical techniques.
Solutions:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary technique for determining the molecular weight distribution of the polymer.[14][15][16] It separates molecules based on their size in solution.
-
Mass Spectrometry:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly useful for analyzing the mass of larger oligomers and polymers with minimal fragmentation.[17][18][19]
-
Electrospray Ionization (ESI) MS: Can be used to identify smaller oligomers and fragmentation patterns.[20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Diagram: Potential Polymerization Pathways of this compound
References
- 1. News - How is bakelite formedï¼ [svmolding.com]
- 2. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Fractionation and characterization of phenolic resins by high-performance liquid chromatography and gel-permeation chromatography combined with ultraviolet, refractive index, mass spectrometry and light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 17. MALDI-TOF mass spectrometry of oligomeric food polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. One‐ and two‐dimensional NMR study of resol phenol—formaldehyde prepolymer resins | Semantic Scholar [semanticscholar.org]
- 22. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Solvent Effects on the Fluorescence of 8-Hydroxy-1-naphthaldehyde Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Hydroxy-1-naphthaldehyde (HNA) and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during fluorescence-based experiments. The unique photophysical properties of HNA, primarily its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), make its fluorescence highly sensitive to the surrounding solvent environment. Understanding and controlling these solvent effects is critical for obtaining reliable and reproducible data.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with HNA probes, providing explanations for the underlying causes and actionable solutions.
Issue 1: Unexpectedly Low or No Fluorescence Intensity
Question: I've dissolved my this compound probe in a solvent, but I'm observing very weak or no fluorescence. What could be the cause?
Answer:
Several factors related to the solvent environment can lead to fluorescence quenching or low quantum yields for HNA probes.
-
Causality: The fluorescence of HNA is highly dependent on the efficiency of the ESIPT process, which leads to a large Stokes shift and emission from the keto tautomer.[1] In certain solvents, this process can be disrupted, or other non-radiative decay pathways can become dominant.
-
Protic Solvents: In protic solvents like methanol and ethanol, intermolecular hydrogen bonding between the solvent and the HNA molecule can compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the fluorescence quantum yield.[2]
-
High Polarity Aprotic Solvents: While aprotic, highly polar solvents like DMSO can stabilize the excited state, they can also promote non-radiative decay pathways, leading to reduced fluorescence. Some naphthalimide derivatives are known to be virtually non-fluorescent in DMSO.[3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations in certain solvents, HNA probes can aggregate, leading to self-quenching of fluorescence.
-
-
Troubleshooting Steps:
-
Solvent Selection: Test a range of solvents with varying polarities and proticities (e.g., cyclohexane, toluene, chloroform, acetonitrile, DMSO). Non-polar, aprotic solvents often favor the ESIPT process and can lead to stronger fluorescence.
-
Concentration Optimization: Prepare a dilution series of your HNA probe to determine if aggregation is the cause of quenching. A linear relationship between concentration and fluorescence intensity (at low concentrations) suggests that aggregation is not the primary issue.
-
pH Control: In aqueous or mixed aqueous/organic solvent systems, the pH can significantly impact the protonation state of the hydroxyl group, affecting ESIPT. Ensure your buffer system maintains a stable pH suitable for your probe.
-
Check for Quenchers: Contaminants in your solvent or other molecules in your sample (e.g., heavy atoms, electron transfer agents) can act as fluorescence quenchers.[4] Use high-purity solvents and consider potential interactions with other components in your experimental system.
-
Issue 2: Significant Shifts in Emission Wavelength (Solvatochromism)
Question: The emission maximum of my HNA probe shifts significantly when I change solvents. How can I interpret and control this?
Answer:
This phenomenon, known as solvatochromism, is a key feature of many fluorescent probes, including HNA, and arises from the differential stabilization of the ground and excited states by the solvent.
-
Causality: The excited state of the HNA keto tautomer formed via ESIPT is typically more polar than the ground enol state.[5] Therefore, polar solvents will stabilize the excited state to a greater extent than the ground state, leading to a lower energy gap for fluorescence emission and a red-shift (shift to longer wavelengths).[5] Conversely, non-polar solvents will result in a blue-shift (shift to shorter wavelengths).
-
Solvent Polarity: Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum.[5][6]
-
Solvent Relaxation: After excitation, solvent molecules reorient around the excited-state dipole of the fluorophore. This relaxation process lowers the energy of the excited state and contributes to the observed red-shift in polar solvents.[5]
-
-
Experimental Protocol: Characterizing Solvatochromism
-
Solvent Selection: Prepare stock solutions of your HNA probe in a volatile, non-polar solvent (e.g., chloroform).
-
Sample Preparation: In a series of cuvettes, place a small aliquot of the stock solution and evaporate the solvent. Then, add a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol, water).
-
Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for each sample.
-
Data Analysis: Plot the Stokes shift (difference in wavenumbers between the absorption and emission maxima) against a solvent polarity parameter, such as the Reichardt's Dye ET(30) scale or the Lippert-Mataga plot, to quantify the solvatochromic effect.[7]
-
-
Data Presentation: Solvatochromic Shifts of a Hypothetical HNA Probe
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | 350 | 480 | 8498 |
| Chloroform | 39.1 | 352 | 495 | 8847 |
| Acetonitrile | 45.6 | 355 | 510 | 9338 |
| Methanol | 55.4 | 358 | 530 | 10034 |
| Water | 63.1 | 360 | 550 | 10582 |
Issue 3: Dual or Broad Emission Bands
Question: I am observing a broad emission spectrum or two distinct emission peaks for my HNA probe. What does this indicate?
Answer:
The presence of dual or broad emission is often a hallmark of probes undergoing ESIPT and can provide valuable information about the equilibrium between different excited-state species.
-
Causality:
-
Incomplete ESIPT: The observation of a shorter-wavelength emission band (the "normal" emission from the enol form) and a longer-wavelength, large Stokes-shifted band (from the keto tautomer) indicates that the ESIPT process is not fully efficient. The relative intensities of these two bands can be highly sensitive to the solvent environment.
-
Solvent-Dependent Equilibrium: In some cases, the solvent can influence the equilibrium between the enol and keto tautomers in the excited state. Protic solvents, for instance, can form intermolecular hydrogen bonds that may stabilize the enol form, leading to a more prominent normal emission band.[8]
-
Presence of Aggregates or Dimers: In some cases, aggregation or dimer formation can lead to new emission bands.[9]
-
-
Troubleshooting and Characterization:
-
Solvent Titration: Gradually add a polar or protic solvent to a solution of the probe in a non-polar solvent and monitor the changes in the emission spectrum. This can help elucidate the specific solvent interactions that are influencing the emission profile.
-
Time-Resolved Fluorescence: Time-resolved fluorescence spectroscopy can distinguish between the different emitting species based on their fluorescence lifetimes. The enol and keto forms will typically have different lifetimes.[8]
-
Concentration Dependence: As mentioned previously, varying the probe concentration can help determine if aggregation is contributing to the complex emission spectrum.
-
II. Frequently Asked Questions (FAQs)
Q1: What is Excited-State Intramolecular Proton Transfer (ESIPT) and why is it important for HNA probes?
A1: ESIPT is a photophysical process where a proton is transferred within the same molecule in its electronically excited state.[10] For this compound, upon absorption of light, the hydroxyl group becomes more acidic and the carbonyl oxygen becomes more basic. This facilitates the transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a keto tautomer.[1] This process is crucial because the resulting keto tautomer has a significantly different electronic structure and a much larger Stokes shift compared to the initial enol form. This large Stokes shift is advantageous for fluorescence imaging as it minimizes self-absorption and allows for better separation of excitation and emission signals.
Caption: The ESIPT process in this compound.
Q2: How does solvent polarity affect the quantum yield of HNA probes?
A2: The effect of solvent polarity on the quantum yield of HNA probes can be complex. Generally, in aprotic solvents, an increase in polarity can lead to a decrease in quantum yield.[11] This is because the more polar solvent can better stabilize charge-separated character in the excited state, which may open up non-radiative decay pathways, such as intersystem crossing or internal conversion, that compete with fluorescence.[11] However, in some cases, the specific interactions with the solvent can also inhibit non-radiative processes, leading to an enhancement of fluorescence. The exact behavior is highly dependent on the specific structure of the HNA derivative.
Q3: Can I use HNA probes in aqueous solutions for biological applications?
A3: Yes, HNA probes can be used in aqueous solutions, but careful consideration of the experimental conditions is necessary. Many naphthaldehyde-based probes are sparingly soluble in water, often requiring the use of a co-solvent like DMSO or ethanol.[3] The presence of water can significantly influence the fluorescence properties due to its high polarity and ability to form hydrogen bonds.[11] Furthermore, the pH of the aqueous solution is a critical parameter, as deprotonation of the hydroxyl group can alter the absorption and emission properties. For biological applications, it is often necessary to use a buffered solution to maintain a constant pH. Some HNA derivatives have been specifically designed for biological imaging and to target specific organelles.[12][13]
Q4: What is a recommended general protocol for testing a new HNA probe in different solvents?
A4: The following workflow provides a systematic approach to characterizing the solvent-dependent fluorescence of a new HNA probe.
Caption: A general workflow for characterizing HNA probe solvatochromism.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fluorescence quenching mechanisms: Topics by Science.gov [science.gov]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 8-Hydroxy-1-naphthaldehyde and salicylaldehyde in sensing
An In-Depth Comparative Guide to 8-Hydroxy-1-naphthaldehyde and Salicylaldehyde in Chemosensor Design
Authored by a Senior Application Scientist
In the landscape of chemical sensing, the rational design of fluorescent and colorimetric probes is paramount. The selection of the core fluorophore unit dictates the photophysical properties and, ultimately, the sensing performance of the final molecule. Among the most versatile and reliable building blocks are aromatic hydroxyaldehydes, which serve as the foundation for a vast array of Schiff base sensors. This guide provides a deep comparative analysis of two preeminent precursors: the compact and widely-used salicylaldehyde and its structurally expanded analogue, This compound .
We will move beyond a simple cataloging of facts to explore the fundamental structural and electronic differences that govern their behavior. This analysis is grounded in experimental data and is intended for researchers and drug development professionals who require a nuanced understanding of why one might be chosen over the other for a specific sensing application.
The Core Architectural Difference: Benzene vs. Naphthalene
The fundamental distinction between salicylaldehyde and this compound lies in their aromatic frameworks. Salicylaldehyde is built upon a single benzene ring, whereas the naphthaldehyde derivative features a more extensive naphthalene ring system. This seemingly simple difference in π-conjugation has profound implications for the molecule's electronic and photophysical properties.
The extended π-system of the naphthalene moiety typically results in a bathochromic (red) shift in both absorption and emission spectra compared to its benzene-based counterpart. This is a critical advantage in biological sensing, as longer-wavelength emission can help mitigate autofluorescence from endogenous biomolecules, thereby improving the signal-to-noise ratio.
Diagram: Core Chemical Structures
Caption: Chemical structures of salicylaldehyde and this compound.
Dominant Sensing Mechanisms: A Shared Foundation
Schiff bases derived from both aldehydes often leverage similar photophysical mechanisms for signal transduction upon analyte binding. Understanding these mechanisms is key to interpreting sensor response and designing new probes.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This is a hallmark of o-hydroxyaldehydes.[1][2][3] Upon photoexcitation, the phenolic proton is transferred to the imine nitrogen, creating a transient keto-tautomer that is responsible for the characteristically large Stokes shift (separation between absorption and emission maxima). Analyte binding can disrupt the intramolecular hydrogen bond, inhibiting ESIPT and causing a distinct change in the fluorescence signal.[4]
-
Chelation-Enhanced Fluorescence (CHEF): Many non-fluorescent or weakly fluorescent Schiff bases become highly emissive upon coordination with a metal ion.[2] The metal ion restricts C=N isomerization and other non-radiative decay pathways, "turning on" the fluorescence.
-
Photoinduced Electron Transfer (PET): In PET-based sensors, a receptor unit (e.g., an amine) can quench the fluorophore's emission by transferring an electron to it in the excited state.[5] Cation binding to the receptor lowers its HOMO energy level, preventing this electron transfer and restoring fluorescence.
Diagram: The ESIPT Mechanism
Caption: Generalized mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of Schiff Base Probes: A Standardized Protocol
The synthesis of Schiff bases from these aldehydes is a robust and straightforward condensation reaction.[6][7] The causality behind each step is critical for ensuring high yield and purity.
Experimental Protocol: General Schiff Base Synthesis
-
Dissolution: Dissolve the amine starting material (1.0 mmol) in a suitable solvent, typically absolute ethanol (20-30 mL), in a round-bottom flask. Ethanol is chosen for its ability to dissolve a wide range of organic precursors and for its appropriate boiling point for reflux.
-
Aldehyde Addition: Add an equimolar amount (1.0 mmol) of either salicylaldehyde or this compound to the solution. For some reactions, a catalytic amount (2-3 drops) of glacial acetic acid is added to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]
-
Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 2-6 hours. The elevated temperature provides the necessary activation energy for the condensation reaction (formation of the imine bond) and the removal of water.
-
Isolation: Upon cooling the reaction mixture to room temperature, the Schiff base product often precipitates out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[6]
Diagram: Synthetic Workflow
Caption: Standard workflow for the synthesis and purification of Schiff base sensors.
Performance in Sensing: A Head-to-Head Comparison
The true measure of these precursors lies in the performance of their derivatives. By compiling data from various studies, we can objectively compare their efficacy in detecting specific analytes. The choice of aldehyde directly influences sensitivity and selectivity.
| Analyte | Aldehyde Precursor | Sensing Mechanism | Limit of Detection (LoD) | Reference |
| Cu²⁺ | Salicylaldehyde | Electrochemical | 0.03 µM | [8] |
| Cu²⁺ | This compound | Fluorescence Quenching | 0.49 µM | [4] |
| Ni²⁺ | Salicylaldehyde | UV-Visible | 0.92 µM | [9] |
| Ni²⁺ | This compound | Fluorescence Quenching | Not specified, but nanomolar detection claimed | [10][11] |
| Zn²⁺ | Salicylaldehyde | Turn-on Fluorescence (ESIPT/CHEF) | 0.16 µM | [12] |
| Zn²⁺ | This compound | Turn-on Fluorescence (PET) | Not specified | [5] |
| Hg²⁺ | Salicylaldehyde | Turn-on Fluorescence (ESIPT/CHEF) | 0.32 µM | [12] |
| Cd²⁺ | Salicylaldehyde | UV-Visible | 3.14 µM | [9] |
| Fluoride (F⁻) | Salicylaldehyde | Turn-on Fluorescence (ESPT) | Not specified | [1][13] |
Analysis of Performance Data:
-
Sensitivity: For the detection of Cu²⁺, the reported salicylaldehyde-based electrochemical sensor demonstrates a significantly lower detection limit than the naphthaldehyde-based fluorescent sensor.[4][8] However, for other ions like Ni²⁺, both platforms offer competitive, sub-micromolar detection capabilities.[9][10][11]
-
Signaling Mechanism: Naphthaldehyde-based sensors for Cu²⁺ and Ni²⁺ often operate via fluorescence quenching.[10][11] In contrast, salicylaldehyde derivatives frequently exhibit "turn-on" fluorescence for ions like Zn²⁺, Hg²⁺, and F⁻, which is often preferred for higher sensitivity and lower background noise.[1][12]
-
Versatility: The literature showcases a broad range of analytes detected by salicylaldehyde-based probes, including various metal cations and anions.[1][8][9][12][14] While this compound is also versatile, its application seems particularly focused on transition metal ions where its distinct photophysical properties can be exploited.[4][5][10]
Protocol for Spectroscopic Sensing Analysis
A robust and reproducible protocol is essential for validating the performance of a new chemosensor. The following procedure outlines the standard method for UV-Vis and fluorescence titration experiments.[15][16][17]
Experimental Protocol: Titration and Data Analysis
-
Stock Solution Preparation: Prepare a stock solution of the chemosensor (e.g., 1.0 mM) in a spectroscopic grade solvent (e.g., DMSO, Acetonitrile). Prepare a stock solution of the analyte salt (e.g., CuCl₂, Zn(NO₃)₂) in the same solvent or in deionized water at a higher concentration (e.g., 10 mM).
-
Titration Setup: In a 1 cm path length quartz cuvette, place a fixed volume and concentration of the sensor solution (e.g., 2 mL of 10 µM). The concentration should be optimized to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectroscopic Measurement: Record the initial UV-Vis absorption and fluorescence emission spectra of the sensor solution. For fluorescence, the excitation wavelength is set at the absorption maximum (λ_max).
-
Analyte Addition: Add microliter aliquots of the analyte stock solution to the cuvette, ensuring the total volume change is negligible. After each addition, gently mix and allow the system to equilibrate before recording the new spectra.
-
Data Analysis:
-
Binding Stoichiometry: Construct a Job's plot by varying the mole fraction of the sensor and analyte while keeping the total molar concentration constant. The mole fraction at which the spectroscopic change (e.g., fluorescence intensity) is maximal reveals the binding ratio.[10][16]
-
Binding Constant (Kₐ): For a 1:1 complex, Kₐ can be calculated using the Benesi-Hildebrand equation from the changes in absorbance or fluorescence intensity versus analyte concentration.[8][10]
-
Limit of Detection (LoD): Calculate the LoD using the formula: LoD = 3σ/k , where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (intensity vs. low analyte concentrations).[15]
-
Diagram: Sensor Validation Workflow
Caption: Workflow for the experimental validation and characterization of a chemosensor.
Conclusion and Strategic Recommendations
Both this compound and salicylaldehyde are powerful and effective precursors for chemosensor development. The choice between them should be a strategic one, based on the specific goals of the application.
-
Choose Salicylaldehyde when:
-
Choose this compound when:
-
The application is in a complex biological matrix, and red-shifted emission is needed to overcome autofluorescence.
-
The larger, more rigid naphthalene structure can offer enhanced pre-organization for specific metal ion binding, potentially improving selectivity.
-
The inherent photophysical properties of the naphthaldehyde core are advantageous for the desired sensing mechanism (e.g., AIE, ESIPT modulation).[3][20]
-
Ultimately, the intelligent design of a high-performance sensor requires a deep understanding of how the core structure dictates function. By leveraging the distinct advantages of these two foundational molecules, researchers can continue to develop novel probes with enhanced sensitivity, selectivity, and applicability in both environmental and biomedical fields.
References
- 1. Investigation on the photophysical properties of ESPT inspired salicylaldehyde-based sensor for fluoride sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. jetir.org [jetir.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Salicylaldehyde based Schiff base as a selective and sensitive chemosensor for Cd2+ and Ni2+ ions » Growing Science [growingscience.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. biocompare.com [biocompare.com]
- 18. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 19. saudijournals.com [saudijournals.com]
- 20. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
A Comparative Guide to the Validation of 8-Hydroxy-1-naphthaldehyde as a Fluorescent Sensor for Specific Ions
This guide provides an in-depth technical comparison of 8-Hydroxy-1-naphthaldehyde and its derivatives as fluorescent sensors, primarily focusing on their validation for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. Intended for researchers, scientists, and professionals in drug development, this document delves into the sensing mechanisms, performance metrics, and experimental protocols, while also benchmarking against alternative sensing agents.
Introduction: The Critical Role of Ion Sensing
Fluorescent chemosensors are indispensable tools in analytical chemistry, biology, and environmental science, offering high sensitivity and spatiotemporal resolution for detecting specific analytes.[1][2] Metal ions like aluminum (Al³⁺) and zinc (Zn²⁺) play dual roles in biological and environmental systems. Zinc is an essential trace element vital for numerous physiological processes, but its imbalance is linked to diseases.[3][4] Conversely, aluminum is a known neurotoxin, and its accumulation can lead to severe health issues, including Alzheimer's and Parkinson's diseases.[5][6] The World Health Organization (WHO) has set the permissible limit for aluminum ions in drinking water at 7.4 µM, highlighting the need for sensitive and selective detection methods.[5]
Naphthalene-based derivatives, particularly those of 2-hydroxy-1-naphthaldehyde, have emerged as a versatile class of fluorophores for developing these sensors.[7][8] Their structural rigidity, favorable photophysical properties, and the presence of chelating moieties (hydroxyl and aldehyde/imine groups) make them excellent candidates for ion recognition.[8] This guide will validate the efficacy of this compound-derived sensors, providing a comparative analysis to aid researchers in selecting the appropriate tools for their work.
Sensing Mechanism: How this compound Derivatives Work
The fluorescence sensing capability of this compound and its Schiff base derivatives is primarily governed by several photophysical mechanisms upon ion binding. The core structure contains a hydroxyl group (-OH) and an aldehyde group (-CHO) or a derived imine group (-CH=N-), which act as the binding site for metal ions.[8]
Key mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon coordination with a metal ion, the molecule's structure becomes more rigid. This rigidity reduces non-radiative decay pathways (e.g., vibrational relaxation), leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[3][5]
-
Photoinduced Electron Transfer (PET): In the free ligand state, a PET process can occur from an electron-rich part of the molecule (like the imine nitrogen) to the naphthalene fluorophore, quenching its fluorescence. When a metal ion binds to the chelating site, it lowers the energy level of the receptor's orbitals, inhibiting the PET process and restoring fluorescence.[4][9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen can facilitate ESIPT. Ion binding disrupts this process, leading to changes in the fluorescence emission, often resulting in a large Stokes shift.[8][10]
-
Internal Charge Transfer (ICT): The binding of an ion can alter the electron density distribution within the molecule, modifying the ICT character and shifting the emission wavelength.[5][11]
The combination of these effects results in a highly sensitive and often selective fluorescence response to the target ion.
References
- 1. Bicolour fluorescent molecular sensors for cations: design and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent chemosensors: the past, present and future - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
performance comparison of different 8-Hydroxy-1-naphthaldehyde-based chemosensors
An In-Depth Performance Comparison of 8-Hydroxy-1-naphthaldehyde-Based Chemosensors
Introduction: The Versatility of the this compound Scaffold
In the field of chemical sensing, the design of selective and sensitive molecular probes is paramount. The this compound scaffold has emerged as a highly versatile and effective building block for the development of optical chemosensors.[1] Its rigid naphthalene backbone provides a stable fluorophore, while the strategically positioned hydroxyl (-OH) and aldehyde (-CHO) groups offer a reactive platform for derivatization, most commonly through Schiff base condensation. This reaction allows for the straightforward introduction of various receptor units, enabling the tailored detection of a wide array of analytes, including metal ions, anions, and neutral molecules.
The sensing mechanism of these chemosensors often relies on well-established photophysical processes. Upon binding with a target analyte, the electronic properties of the molecule are altered, leading to a measurable change in its absorption (colorimetric) or emission (fluorometric) properties. Key mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield (a "turn-on" response).
-
Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench fluorescence. Upon analyte binding, this electron transfer process is inhibited, restoring fluorescence.[2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group allows for proton transfer in the excited state. Analyte interaction can either promote or inhibit this process, leading to distinct changes in the fluorescence spectrum.[3]
-
Intramolecular Charge Transfer (ICT): Analyte binding can modulate the charge distribution within the sensor molecule, causing shifts in the absorption and emission wavelengths.
This guide provides a comparative analysis of the performance of various chemosensors derived from this compound, categorized by their target analytes. We will delve into the experimental data supporting their performance, explain the underlying sensing mechanisms, and provide standardized protocols for their evaluation.
Part 1: Detection of Metal Ions
The detection of heavy and transition metal ions is crucial due to their significant roles in biological systems and their potential as environmental pollutants.[4] Schiff bases derived from this compound have been extensively developed for this purpose, offering high sensitivity and selectivity.
Performance Comparison of Metal Ion Chemosensors
The following table summarizes the performance of several notable this compound-based chemosensors for various metal ions.
| Chemosensor Derivative | Target Ion(s) | Sensing Mode | Limit of Detection (LOD) | Solvent System | Key Features & Mechanism |
| Naphthaldehyde-2-pyridinehydrazone (Compound 1 ) | Zn²⁺ | "Turn-on" Fluorescence | 0.17 µM | 99% water/DMSO | 19-fold fluorescence enhancement; excellent selectivity over Cd²⁺.[5] |
| 4-[(2-hydroxy-1-naphthyl) methylideneamino]benzoic acid (H₂L) | Al³⁺ | "Turn-on" Fluorescence | N/A | DMF/H₂O (1/1, v/v) | Forms a 1:1 complex; sensing mechanism involves ESIPT.[3] |
| 2-hydroxy-1-naphthaldehyde-2-amino thiazole (receptor1) | Al³⁺ | "Turn-on" Fluorescence | N/A | Not specified | High selectivity for Al³⁺ over other competing metal ions.[6] |
| Schiff base of 2-hydroxy-1- naphthaldehyde and 8-aminoquinoline (Probe L ) | Al³⁺ | "Turn-on" Fluorescence | 3.23 x 10⁻⁸ M | DMSO/H₂O (7:3, v/v) | Rapid response and good stability across a wide pH range; forms a 2:1 complex with Al³⁺.[7] |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Cu²⁺, Ni²⁺ | "Turn-off" Fluorescence / Colorimetric | Nanomolar range | Acetonitrile/H₂O (1:1, v/v) | Quenching of emission band and red shift in absorption; 1:1 binding stoichiometry; sensor is reusable with EDTA.[2][8] |
| Naphthalene-Derived Schiff Base | Fe³⁺ | Colorimetric | N/A | Not specified | Distinct visual color change upon binding; 1:1 binding stoichiometry confirmed by Job's plot.[9] |
Signaling Pathway Visualization: Chelation-Enhanced Fluorescence (CHEF)
The "turn-on" fluorescence response observed for many Zn²⁺ and Al³⁺ sensors is a classic example of the CHEF mechanism. The binding of the metal ion rigidifies the molecular structure, preventing non-radiative decay pathways and enhancing fluorescence emission.
Caption: CHEF mechanism for a "turn-on" metal ion sensor.
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
This protocol describes a standard method for evaluating the sensitivity and selectivity of a fluorescent chemosensor for a target metal ion.
Objective: To determine the binding affinity (association constant) and limit of detection (LOD) of a chemosensor for a specific metal ion.
Materials:
-
Chemosensor stock solution (e.g., 1 mM in DMSO).
-
Metal ion perchlorate salt stock solutions (e.g., 10 mM in deionized water).[10]
-
Appropriate buffer solution (e.g., HEPES for physiological pH) and solvent (e.g., DMSO, water, acetonitrile).
-
Fluorometer and quartz cuvettes.
Methodology:
-
Preparation of Sensor Solution: Prepare a working solution of the chemosensor (e.g., 10 µM) in the chosen solvent system (e.g., DMSO/H₂O, 1/1, v/v).
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λex).
-
Titration:
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum. Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare identical solutions of the chemosensor.
-
To each solution, add a significant excess (e.g., 10 equivalents) of different, potentially competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺).
-
Record the fluorescence spectrum for each.
-
Finally, to the solution containing the target ion, add the mixture of competing ions to check for interference.
-
-
Data Analysis:
-
Binding Stoichiometry: Use the titration data to create a Job's plot to determine the sensor-to-ion binding ratio.[8][9]
-
Association Constant (Ka): Plot the change in fluorescence intensity against the concentration of the metal ion. Fit the data to a suitable binding isotherm (e.g., Benesi-Hildebrand equation) to calculate Ka.[8]
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
Part 2: Detection of Small Molecules (Hydrogen Sulfide)
Hydrogen sulfide (H₂S) is a toxic gas and an important biological signaling molecule. Developing simple, cost-effective methods for its detection is of great interest.[1] 2-Hydroxy naphthaldehyde derivatives have been successfully employed for this purpose, operating via a distinct deprotonation mechanism.
Performance Comparison of H₂S Chemosensors
A series of chemosensors based on 2-hydroxy naphthaldehyde were developed to optimize H₂S detection. Their performance is compared below.
| Chemosensor | Sensing Mode | Fluorescence Enhancement | Limit of Detection (LOD) | Solvent System | Key Features & Mechanism |
| N5 | Colorimetric & Fluorometric | - | - | DMSO/H₂O (1:1, v/v) | Shows a rapid, deep purple color change. Sensing is based on deprotonation of the hydroxyl group.[1] |
| N8 | Fluorometric ("Turn-on") | ~5-fold | - | DMSO/H₂O (1:1, v/v) | Emission maximum at 452 nm.[1] |
| N9 | Fluorometric ("Turn-on") | ~32-fold | - | DMSO/H₂O (1:1, v/v) | Emission maximum at 458 nm.[1] |
| N10 | Fluorometric ("Turn-on") | ~100-fold | 18 nM | DMSO/H₂O (1:1, v/v) | Highest sensitivity and fluorescence enhancement with an emission maximum at 461 nm. Mechanism involves ESIPT "on-off" via deprotonation.[1] |
Signaling Pathway Visualization: H₂S Deprotonation Mechanism
The detection of H₂S by these sensors is elegantly simple. H₂S acts as a base to deprotonate the phenolic hydroxyl group of the naphthaldehyde moiety. This increases the electron density on the aromatic system, modulating the ICT and ESIPT processes and resulting in a strong optical response.
References
- 1. Development of an assay for colorimetric and fluorometric detection of H 2 S - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04339A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 8-Hydroxy-1-naphthaldehyde Fluorescent Probes
In the intricate world of molecular sensing, the quest for highly selective fluorescent probes is paramount. For researchers, scientists, and drug development professionals, the ability to detect a specific analyte with high fidelity, without interference from other molecules in a complex biological or environmental matrix, is the holy grail. Among the myriad of available fluorophores, those based on the 8-Hydroxy-1-naphthaldehyde scaffold have emerged as versatile and powerful tools, particularly for the detection of metal ions.[1][2] Their appeal lies in their straightforward synthesis, tunable photophysical properties, and pronounced fluorescence responses upon analyte binding.[2][3]
However, the true measure of a probe's utility lies not only in its sensitivity to its target but also in its insensitivity to potential interferents. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound-based fluorescent probes. We will delve into the experimental methodologies for evaluating selectivity and present a consolidated overview of their performance against a panel of common analytes. Our aim is to equip you with the critical knowledge to select or design the most appropriate probe for your specific application, ensuring the integrity and validity of your experimental results.
The "Why": Understanding the Imperative of Cross-Reactivity Studies
The fluorescence of this compound derivatives, particularly its Schiff base forms, is often modulated through mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT).[2][4] The binding of a target analyte, typically a metal ion, to the probe's recognition site alters its electronic properties, leading to a "turn-on" or "turn-off" fluorescent response.[1][4]
However, other species present in the sample may also interact with the probe, leading to a false positive or a diminished signal. This is the essence of cross-reactivity. A thorough cross-reactivity study is therefore not just a supplementary experiment but a critical validation step to establish the probe's specificity and reliability. For instance, a probe designed to detect Al³⁺ in biological systems must demonstrate minimal response to other biologically abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other trace metals such as Zn²⁺ and Cu²⁺.[5][6]
Experimental Workflow for Assessing Cross-Reactivity
A robust cross-reactivity study follows a systematic and well-controlled experimental design. The following workflow outlines the key steps involved in evaluating the selectivity of an this compound-based fluorescent probe.
Caption: Workflow for a typical cross-reactivity study of a fluorescent probe.
Detailed Experimental Protocol: A Representative Example
The following protocol is a generalized procedure for assessing the cross-reactivity of a Schiff base derivative of this compound designed for a specific metal ion (the "target analyte").
1. Materials and Reagents:
-
This compound-based fluorescent probe
-
Target analyte salt solution (e.g., AlCl₃)
-
A panel of interfering metal salt solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Solvent (e.g., DMSO, ethanol, acetonitrile, or a mixture with water)
-
Fluorometer
2. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Analyte Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the target analyte and each of the interfering ions in deionized water or the chosen buffer.
3. Spectroscopic Measurements:
-
Baseline Measurement: Dilute the probe stock solution in the assay buffer to the final working concentration (e.g., 10 µM). Record the fluorescence emission spectrum. This serves as the baseline fluorescence of the free probe.
-
Target Analyte Response: To the probe solution, add a specific concentration of the target analyte (e.g., 2-10 equivalents). After a short incubation period, record the fluorescence emission spectrum. A significant change in fluorescence intensity indicates a positive response.
-
Interference Study: To separate solutions of the probe, add a significantly higher concentration (e.g., 50-100 equivalents) of each interfering ion individually. Record the fluorescence emission spectrum for each. Minimal or no change in fluorescence intensity compared to the baseline indicates high selectivity.
-
Competition Experiment: To a solution of the probe that already contains the target analyte (and is exhibiting the corresponding fluorescence response), add a high concentration of each interfering ion. Record the fluorescence emission spectrum. If the fluorescence intensity remains largely unchanged, it confirms that the interfering ions do not displace the target analyte from the probe's binding site.
Comparative Analysis of Cross-Reactivity: A Data-Driven Overview
The selectivity of this compound based probes is highly dependent on the specific Schiff base modification and the nature of the binding pocket created. The table below summarizes the reported cross-reactivity data for several exemplary probes targeting different metal ions.
| Probe Derivative (Target Analyte) | Interfering Ions Tested (Excess Concentration) | Observed Fluorescence Change | Reference |
| Schiff base with 8-aminoquinoline (Al³⁺) | Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺, Fe³⁺ (high excess) | Negligible fluorescence change | [7] |
| Schiff base with furan-2-carbohydrazide (Zn²⁺) | Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺, Fe³⁺ (high excess) | Minimal interference; Cu²⁺ showed some quenching | [8][9] |
| Schiff base with 4-nitrophenylamine (Cu²⁺ and Ni²⁺) | Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺, Fe³⁺ (high excess) | Selective quenching for Cu²⁺ and Ni²⁺ | [10] |
| Naphthalene derivative F6 (Al³⁺) | Various metal ions | High selectivity and anti-interference ability | [3][11][12] |
| Schiff base with 2-pyridyl hydrazone (Al³⁺) | Various metal ions | Selective fluorescence enhancement for Al³⁺ | [13] |
Key Insights from the Data:
-
High Selectivity for Al³⁺: Many this compound Schiff base probes demonstrate remarkable selectivity for Al³⁺ over other common metal ions.[6][7][11][12][13] This is often attributed to the specific coordination geometry and the Lewis acidic nature of Al³⁺, which favors binding to the N, O-donor sites of the Schiff base ligands.
-
Interference from Transition Metals: Probes designed for divalent metals like Zn²⁺ can sometimes exhibit cross-reactivity with other transition metals, particularly Cu²⁺, which is a known fluorescence quencher.[8][9] This is due to the similar coordination preferences and electronic properties of these ions.
-
Dual-Sensing Capabilities: Some probes can be designed to respond to multiple analytes, such as the simultaneous detection of Cu²⁺ and Ni²⁺.[10] This highlights the tunability of the this compound scaffold.
Mechanistic Considerations for Selectivity
The observed selectivity of these probes is rooted in fundamental chemical principles:
-
Hard and Soft Acids and Bases (HSAB) Theory: The interaction between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base) can be rationalized by HSAB theory. For instance, the "hard" Al³⁺ ion prefers to coordinate with "hard" oxygen and nitrogen donors, which are prevalent in these Schiff base ligands.
-
Coordination Geometry: The steric and electronic properties of the Schiff base ligand create a specific three-dimensional binding pocket. Only metal ions with a compatible size, charge, and preferred coordination geometry can bind effectively and elicit a significant fluorescence response.
-
Chelation Effect: The formation of a stable chelate ring between the metal ion and the bidentate or tridentate Schiff base ligand enhances the binding affinity and contributes to selectivity.
Conclusion and Future Outlook
This compound and its derivatives are undeniably valuable building blocks for the development of fluorescent probes.[2] Their synthetic accessibility and tunable photophysical properties make them attractive for a wide range of sensing applications. However, as this guide has underscored, a rigorous evaluation of cross-reactivity is indispensable for ensuring the reliability of any new probe.
The data presented here demonstrates that while many probes exhibit excellent selectivity, some are prone to interference from certain ions. A thorough understanding of the potential cross-reactivity is crucial for interpreting experimental results accurately, especially in complex biological or environmental samples.
Future research in this field will likely focus on the rational design of probes with even higher selectivity. This may involve the incorporation of more sophisticated recognition moieties, the use of computational modeling to predict binding affinities, and the development of ratiometric or dual-emission probes that can provide a built-in correction for environmental effects and non-specific interactions. By continuing to push the boundaries of molecular design and validation, the scientific community can unlock the full potential of this compound-based probes for a new generation of sensitive and highly selective analytical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. scispace.com [scispace.com]
- 9. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chelating Properties of 8-Hydroxy-1-naphthaldehyde Isomers
Introduction: The Structural Nuances of Naphthalenic Chelators
In the realm of coordination chemistry and materials science, the design of effective chelating agents is paramount for applications ranging from heavy metal sensing to catalysis and drug development. The naphthaldehyde framework, functionalized with a hydroxyl group, presents a classic bidentate ligand system. However, the specific positioning of the hydroxyl and aldehyde groups—the isomeric form—profoundly dictates the molecule's chelating efficacy, stability of its metal complexes, and its photophysical response upon coordination.
This guide provides an in-depth comparison of the chelating properties of key 8-Hydroxy-1-naphthaldehyde isomers, primarily focusing on This compound and 2-hydroxy-1-naphthaldehyde . We will explore the causal relationships between their structural architecture and their performance as ligands, supported by established experimental data and detailed protocols for their characterization. The principles discussed are grounded in foundational coordination chemistry, with parallels drawn to the well-documented chelating prowess of 8-hydroxyquinoline, a related and highly effective metal-binding agent.[1][2][3]
The Isomeric Difference: A Tale of Two Chelate Rings
The fundamental difference between this compound and its 2-hydroxy isomer lies in the spatial arrangement of the oxygen donor atoms from the hydroxyl (-OH) and aldehyde (-CHO) groups. This arrangement directly influences the size of the chelate ring formed upon coordination with a metal ion, which is a critical determinant of complex stability.
-
This compound: The hydroxyl and aldehyde groups are in a peri position. This geometry is ideal for forming a highly stable six-membered chelate ring with a metal ion. This configuration minimizes ring strain and is electronically favorable, often leading to complexes with high stability constants.[2] The structure is analogous to 8-hydroxyquinoline, which is renowned for its potent chelating ability due to the formation of a stable five-membered ring.[2][3]
-
2-Hydroxy-1-naphthaldehyde: The functional groups are ortho to each other. This arrangement leads to the formation of a five-membered chelate ring . While still effective, five-membered rings can sometimes exhibit different stability and electronic properties compared to their six-membered counterparts, depending on the specific metal ion and solvent system.[1]
This core structural distinction is the primary driver for the observed differences in their coordination behavior.
Visualizing the Chelation Process
The following diagram illustrates the coordination of a divalent metal ion (M²⁺) by the two isomers, highlighting the difference in the resulting chelate ring structures.
Caption: Chelation of a metal ion by this compound (left) vs. 2-hydroxy-1-naphthaldehyde (right).
Comparative Analysis of Chelating Properties
The efficacy of a chelator is quantified by several parameters, including its binding stoichiometry, the stability constant of the resulting complex, and its selectivity for different metal ions. Schiff bases derived from these naphthaldehydes are frequently studied due to their enhanced stability and diverse coordination possibilities.[4][5][6][7]
| Property | This compound | 2-Hydroxy-1-naphthaldehyde & its Derivatives | Rationale & Causality |
| Primary Chelating Site | peri-OH and -CHO groups | ortho-OH and -CHO groups | The relative positions of the donor atoms define the coordination pocket. |
| Chelate Ring Size | 6-membered ring | 5-membered ring | Governed by the distance and angle between the coordinating hydroxyl and aldehyde oxygens. |
| Complex Stability | Generally forms highly stable complexes. | Forms stable complexes; stability is metal-dependent.[1][8] | Six-membered rings often exhibit lower strain and favorable orbital overlap, leading to higher thermodynamic stability (Irving-Williams series is often followed).[9][10][11] |
| Selectivity | High affinity for transition metals like Cu(II), Fe(III), Zn(II). | Broad affinity for various transition metals.[8][12] | The specific geometry and "hardness/softness" of the coordination site influence metal ion selectivity. |
| Photophysical Response | Significant shifts in UV-Vis absorption and/or fluorescence upon metal binding are expected. | Widely used as a precursor for fluorescent chemosensors; complexation often leads to fluorescence enhancement or quenching.[5] | Metal coordination alters the electronic structure of the ligand, affecting its absorption and emission properties (e.g., chelation-enhanced fluorescence, CHEF). |
Experimental Protocols for Characterizing Chelation
To empirically validate and quantify the chelating properties of these isomers, several spectroscopic techniques are indispensable. Here, we provide trusted, self-validating protocols for UV-Vis and fluorescence titration.
Protocol 1: Determining Binding Stoichiometry and Stability Constant via UV-Vis Titration
This method relies on monitoring changes in the absorbance spectrum of the ligand as a metal ion solution is incrementally added.[13][14][15] The formation of a metal-ligand complex alters the electronic environment, leading to a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity.[16]
Objective: To determine the ligand-to-metal ratio (stoichiometry) and the binding constant (Kₐ).
Materials:
-
Stock solution of the naphthaldehyde isomer (e.g., 1 mM in methanol or DMSO).
-
Stock solution of a metal salt (e.g., 10 mM Cu(NO₃)₂ in deionized water or the corresponding solvent).
-
Spectrophotometer-grade solvent (e.g., methanol).
-
Quartz cuvettes (1 cm path length).
Workflow Diagram:
References
- 1. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes | Semantic Scholar [semanticscholar.org]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Quantum Yield of 8-Hydroxy-1-naphthaldehyde Derivatives
For researchers and professionals in materials science and drug development, the fluorescence quantum yield (Φ) stands as a paramount metric for quantifying the efficiency of a fluorescent molecule. This guide provides an in-depth, objective comparison of the performance of 8-Hydroxy-1-naphthaldehyde derivatives, substantiated by experimental data. Herein, we will explore the nuances of their synthesis, the factors governing their photophysical properties, and a meticulous protocol for the accurate determination of their fluorescence quantum yield.
The Intriguing Photophysics of this compound Derivatives
This compound and its derivatives, particularly the Schiff bases formed through condensation reactions with primary amines, are a class of compounds that have garnered significant attention for their diverse applications, including their use as fluorescent probes and in materials science.[1][2] The unique molecular architecture of these compounds, featuring an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, imparts a degree of structural rigidity that can favor radiative decay pathways, potentially leading to higher fluorescence quantum yields.
However, the fluorescence of these molecules is not a simple "on" or "off" phenomenon. It is a finely tuned interplay of molecular structure and environment. A key characteristic of many 2-hydroxy Schiff bases is the existence of a tautomeric equilibrium between the enol-imine and keto-enamine forms. The position of this equilibrium, and consequently the observed fluorescence, is highly sensitive to the surrounding medium.
The Decisive Role of Solvent Polarity
Solvent polarity emerges as a critical determinant of the quantum yield in these derivatives. Generally, higher fluorescence quantum yields are observed in non-polar solvents. In polar environments, the equilibrium tends to shift towards the non-fluorescent keto-tautomer, leading to a decrease in quantum efficiency. This is attributed to the stabilization of the keto-amine form through intermolecular interactions with polar solvent molecules. This solvatochromic behavior, where the absorption and emission spectra shift in response to solvent polarity, is a hallmark of these compounds.[3]
Comparative Analysis of Quantum Yields
While a comprehensive database of quantum yields for a wide array of this compound derivatives remains an area of active research, we can draw valuable insights from available studies. A notable investigation into the transition metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and p-phenylenediamine provides concrete data on how metal coordination influences quantum efficiency.
| Compound | Quantum Yield (Φ) |
| Schiff Base Ligand (HL) | 0.12 |
| Ni(II) Complex (HLNi) | 0.25 |
| Mn(II) Complex (HLMn) | 0.18 |
| Co(II) Complex (HLCo) | 0.15 |
| Cu(II) Complex (HLCu) | 0.08 |
Data sourced from a study by Gondia and Sharma (2017). The quantum yields were calculated using quinine sulfate as a reference standard.[4]
The data clearly indicates that complexation with certain transition metals, such as Ni(II), can significantly enhance the quantum yield of the parent Schiff base ligand. This enhancement is likely due to increased structural rigidity and modification of the electronic energy levels upon coordination. Conversely, the Cu(II) complex exhibits a lower quantum yield, suggesting that different metal ions can have varied effects on the photophysical pathways.
Experimental Protocol: The Comparative Method for Quantum Yield Determination
The most common and reliable approach for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Causality Behind Experimental Choices
The selection of an appropriate reference standard is paramount for the accuracy of this method. The ideal standard should have a known and well-documented quantum yield, absorb and emit in a similar spectral region to the test sample, and be soluble in the same solvent. This minimizes potential errors arising from wavelength-dependent variations in instrument response. Quinine sulfate in 0.1 M sulfuric acid is a commonly used standard for blue-emitting fluorophores.
To mitigate the "inner filter effect," where the emitted fluorescence is reabsorbed by the sample, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative and the chosen reference standard in a spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, set the excitation wavelength. It is crucial that the excitation and emission slit widths are kept constant for all measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. The spectra should be corrected for the wavelength-dependent sensitivity of the detector.
-
-
Data Analysis:
-
For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the reference standard.
-
Determine the gradient (slope) of the linear fit for both the sample and the standard plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the fluorescence quantum yield of the standard.
-
Grad_X is the gradient from the plot for the test sample.
-
Grad_ST is the gradient from the plot for the standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_ST is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
-
Visualizing the Workflow and Molecular Logic
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental tautomeric relationship in this compound Schiff bases.
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Caption: Tautomeric equilibrium in this compound Schiff bases.
Conclusion
The evaluation of the quantum yield of this compound derivatives is a multifaceted process that requires a deep understanding of their inherent photophysical properties and the influence of the surrounding chemical environment. While a comprehensive comparative database is still emerging, the principles outlined in this guide provide a robust framework for researchers to accurately characterize the fluorescence efficiency of these versatile molecules. The interplay between molecular structure, particularly the formation of Schiff bases and metal complexes, and environmental factors like solvent polarity, offers a rich landscape for the design of novel fluorophores with tailored properties for a wide range of applications in science and technology.
References
- 1. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Structural-Activity Compass: A Comparative Guide to 8-Hydroxy-1-naphthaldehyde Analogs in Drug Discovery
In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds. Among its varied derivatives, 8-hydroxy-1-naphthaldehyde emerges as a particularly compelling starting point for drug discovery. Its inherent chemical features—a reactive aldehyde group, a chelating hydroxy group, and an extended aromatic system—provide a rich canvas for synthetic modification. This guide offers an in-depth exploration of the structural-activity relationships (SAR) of this compound analogs, drawing comparisons from closely related structures to illuminate the path toward designing more potent and selective therapeutic agents. We will delve into the nuances of how subtle molecular alterations can profoundly impact antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols for researchers in the field.
The this compound Scaffold: A Molecule of Potential
This compound is a bicyclic aromatic compound distinguished by a hydroxyl group at position 8 and an aldehyde at position 1. This specific arrangement allows for intramolecular hydrogen bonding, influencing its planarity and reactivity. The aldehyde function serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases, through condensation with primary amines. The resulting imine (>C=N-) bond, along with the peri-positioned hydroxyl group, creates a powerful bidentate chelation site for metal ions. This chelation capability is often intrinsically linked to the biological activity of its derivatives, particularly in antimicrobial and anticancer contexts.
The exploration of this compound analogs is driven by the quest to modulate biological activity through systematic structural modifications. Key areas for derivatization include:
-
The Aldehyde Group: Transformation into Schiff bases, hydrazones, or other functional groups to introduce new steric and electronic features.
-
The Naphthalene Ring: Substitution with electron-donating or electron-withdrawing groups to alter the electron density and lipophilicity of the molecule.
-
The Hydroxyl Group: While often retained for its chelating properties, its modification can be explored to fine-tune activity and solubility.
The following sections will compare the performance of analogs based on these modifications, drawing insights from experimental data on this compound and its close isomers and isosteres.
Comparative Analysis of Antimicrobial Activity
The development of novel antimicrobial agents is a critical global health priority. Naphthalene-based compounds, particularly Schiff bases, have shown considerable promise in this arena. The imine group is often crucial for activity, and the overall lipophilicity of the molecule plays a significant role in its ability to penetrate microbial cell membranes.
The Central Role of the Schiff Base Moiety
The condensation of this compound with various amines to form Schiff bases is a common strategy to generate compounds with antimicrobial potential. The nature of the substituent attached to the imine nitrogen (R in >C=N-R) is a key determinant of activity.
While direct comparative studies on a series of this compound Schiff bases are not extensively documented in a single source, valuable SAR insights can be gleaned from analogs derived from its isomer, 2-hydroxy-1-naphthaldehyde. Studies on these related compounds consistently demonstrate that the biological activity of the Schiff base is significantly influenced by the amine component. For instance, Schiff bases derived from sulfonamides have been shown to exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects[1][2].
Furthermore, the chelation of these Schiff bases to metal ions (e.g., Co(II), Ni(II), Cu(II)) often leads to a substantial enhancement of antimicrobial activity compared to the free ligand. This increased potency is attributed to Tweedy's chelation theory, which posits that upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layer of the microbial cell membrane and subsequent disruption of cellular processes.
Quantitative Comparison of Antimicrobial Performance
The tables below summarize the antimicrobial activity of Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde scaffold, providing a comparative framework for the potential of this compound analogs.
Table 1: Antibacterial Activity of 2-Hydroxy-1-naphthaldehyde Schiff Base Metal Complexes
| Compound | S. aureus | K. pneumoniae | E. coli | S. pneumoniae | Reference |
| Schiff Base Ligand¹ | 10 mm | 12 mm | 11 mm | 13 mm | |
| Co(II) Complex | 14 mm | 15 mm | 14 mm | 16 mm | |
| Ni(II) Complex | 13 mm | 14 mm | 13 mm | 15 mm | |
| Gentamicin (Standard) | 25 mm | 25 mm | 26 mm | 24 mm |
¹Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. Activity is measured as the zone of inhibition.
Table 2: Antifungal Activity of 2-Hydroxy-1-naphthaldehyde Schiff Base Metal Complexes
| Compound | C. albicans | A. flavus | A. fumigatus | Reference |
| Schiff Base Ligand¹ | 12 mm | 13 mm | 11 mm | |
| Co(II) Complex | 15 mm | 16 mm | 14 mm | |
| Ni(II) Complex | 14 mm | 15 mm | 13 mm | |
| Ketoconazole (Standard) | 26 mm | 27 mm | 25 mm |
¹Derived from 2-hydroxy-1-naphthaldehyde and ethylamine. Activity is measured as the zone of inhibition.
These data consistently show that the metal complexes exhibit enhanced antimicrobial activity over the parent Schiff base ligand, though they do not surpass the potency of the standard drugs used as controls.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well and add it to the wells containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by using a microplate reader to measure optical density.
Causality Behind Experimental Choices:
-
McFarland Standard: This ensures a consistent and reproducible starting concentration of the microorganism, which is critical for accurate MIC determination.
-
Positive and Negative Controls: These are essential for validating the assay. The positive control confirms that the microorganism can grow in the assay conditions, while the negative control ensures the sterility of the medium.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Comparative Analysis of Anticancer Activity
The 8-hydroxyquinoline scaffold, an isostere of 8-hydroxynaphthalene, is a well-established pharmacophore in anticancer drug design.[6][7] Its derivatives are known to exert cytotoxic effects through various mechanisms, including the chelation of essential metal ions, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerases.
Key Structural Features for Cytotoxicity
A study on the structure-activity relationships of 8-hydroxyquinoline-derived Mannich bases against multidrug-resistant cancer cells provides critical insights that can be extrapolated to this compound analogs.[6]
-
The Chelating Moiety is Crucial: The 8-hydroxy group and the adjacent heteroatom (nitrogen in quinoline, potentially the imine nitrogen in a Schiff base) are essential for activity. Analogs where the nitrogen was shifted or deleted, preventing stable metal complex formation, lost their toxicity.[6]
-
Substitution on the Aromatic Ring: The introduction of an electron-withdrawing group, such as a chloro-substituent at position 5 of the 8-hydroxyquinoline ring, was found to modulate the pKa of both the hydroxyl and quinolinium nitrogen groups, influencing the compound's charge state at physiological pH and its biological activity.[6]
-
Steric Hindrance: Bulky substituents near the chelating moiety can negatively impact activity by sterically hindering the compound's ability to interact with its biological target.[6]
A comparative study of 2-styryl-8-hydroxy quinolines revealed that these compounds exhibited potent cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range.[8] This suggests that extending the conjugation of the 8-hydroxy-naphthalene system through the aldehyde group could be a promising strategy for enhancing anticancer activity.
Quantitative Comparison of Cytotoxic Performance
The following table presents the cytotoxic activity of 1,4-naphthoquinone derivatives bearing an 8-hydroxyquinoline moiety, demonstrating the anticancer potential of this structural combination.
Table 3: Cytotoxicity (IC50, µM) of 1,4-Naphthoquinone-8-Hydroxyquinoline Hybrids
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Hybrid 5 ¹ | 1.13 ± 0.09 | 2.54 ± 0.15 | 4.31 ± 0.21 | [7] |
| Hybrid 6 ² | 0.89 ± 0.05 | 1.98 ± 0.11 | 3.87 ± 0.19 | [7] |
| Cisplatin | 3.11 ± 0.18 | 4.13 ± 0.25 | 5.62 ± 0.31 | [7] |
¹Unsubstituted at C2' of the quinoline moiety. ²Methyl group at C2' of the quinoline moiety.
The data indicate that these hybrid molecules exhibit higher cytotoxicity than the standard anticancer drug cisplatin against the tested cell lines.[7] The analysis of the structure-activity relationship showed that a methyl group at the C2' position of the quinoline moiety (Hybrid 6) resulted in the highest cytotoxicity.[7]
Comparative Analysis of Enzyme Inhibition
The 1,8-disubstituted naphthalene backbone is a feature of several potent enzyme inhibitors. The specific substitution pattern allows for precise positioning of functional groups to interact with the active site of a target enzyme.
A recent study focused on designing 1,8-naphthalimide derivatives as highly potent inhibitors of human cytochrome P450 1B1 (hCYP1B1), an enzyme implicated in cancer and drug resistance.[9] While these are not naphthaldehydes, the SAR study provides valuable lessons for designing naphthalene-based inhibitors.
Structure-Activity Relationship for hCYP1B1 Inhibition
The study involved multiple rounds of SAR optimization, leading to the discovery of compound 3n with an exceptionally low IC50 value of 0.040 nM.[9] Key findings include:
-
Terminal Moiety: The introduction of a pyrimidine moiety at the end of a linker chain was crucial for achieving high potency.
-
Linker Length and Composition: The nature and length of the chain connecting the 1,8-naphthalimide core to the terminal pyrimidine ring were systematically varied to optimize interactions with the enzyme's active site.
-
Specific Interactions: Molecular docking simulations suggested that the high potency of 3n was due to the formation of two strong interactions with hCYP1B1 and its heme cofactor: a halogen bond (C-Br···π) and a coordination bond (N-Fe).[9]
This highlights the importance of rational design, where specific functional groups are introduced to form key interactions with the target protein. For this compound analogs, the aldehyde could be used as a synthon to build out linkers and introduce moieties capable of specific interactions with a target enzyme.
Caption: Key SAR Concepts for this compound Analogs.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on a wide range of its analogs are still emerging, a comparative analysis of related structures like 8-hydroxyquinolines and 2-hydroxy-1-naphthaldehyde derivatives provides a strong predictive framework for rational drug design.
Key takeaways for researchers include:
-
Leverage the Aldehyde: The aldehyde group is a prime site for introducing diversity. The formation of Schiff bases with a variety of amines is a proven strategy for generating biologically active compounds.
-
Chelation Enhances Activity: The inherent chelating ability of the 8-hydroxy and 1-formyl (or derived imine) groups is a critical feature. The formation of metal complexes often significantly boosts antimicrobial and cytotoxic potency.
-
Ring Substitution is Key for Tuning: The introduction of substituents on the naphthalene ring can fine-tune electronic properties, lipophilicity, and steric factors, allowing for the optimization of activity and selectivity.
Future research should focus on the systematic synthesis and screening of a dedicated library of this compound analogs against a panel of biological targets. This would not only yield novel drug candidates but also provide a clearer, more direct understanding of the SAR of this versatile scaffold, moving it from a molecule of potential to a cornerstone of new therapeutic solutions.
References
- 1. ajol.info [ajol.info]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of 1,8-naphthalimide derivatives as highly potent hCYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peri-Effect Advantage: Why 8-Hydroxy-1-naphthaldehyde Outperforms its Isomers in Advanced Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the diverse family of naphthaldehyde isomers, the strategic placement of functional groups dictates their chemical personality and utility. While isomers like 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde are valuable in their own right, 8-hydroxy-1-naphthaldehyde possesses a unique structural feature that confers significant advantages, particularly in the design of highly selective chemosensors and functional molecular systems. This guide provides an in-depth comparison, grounded in experimental data, to elucidate the superior performance of this compound.
The Decisive Factor: Peri-Positioning and Intramolecular Hydrogen Bonding
The core advantage of this compound stems from the peri positioning of its hydroxyl (-OH) and aldehyde (-CHO) groups. This forces the two groups into close proximity across the naphthalene scaffold, facilitating the formation of a strong, pre-organized intramolecular hydrogen bond (IMHB). This is distinct from other isomers where the groups are in an ortho arrangement, leading to different geometric constraints and hydrogen bond characteristics.
Theoretical studies using Density Functional Theory (DFT) confirm that the conformer featuring this IMHB is significantly more stable than conformations where the bond is absent, by approximately 6.47 kcal/mol[1]. This inherent stability and rigid, planar structure are the foundation for its enhanced performance.
Caption: Structural comparison highlighting the unique peri-positioning in this compound.
Advantage 1: Superior Platform for High-Sensitivity Chemosensors
The fixed, rigid binding pocket created by the peri-positioned hydroxyl and aldehyde groups makes this compound an exceptional precursor for chemosensors. When it reacts with amines to form Schiff bases, this pre-organized cavity provides a highly selective and sensitive binding site for specific metal ions.
Mechanism of Action: Many fluorescent sensors derived from naphthaldehydes operate via mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT)[2][3].
-
PET: In the unbound state, fluorescence is quenched. Upon ion binding, the PET process is inhibited, "turning on" fluorescence.
-
CHEF: The binding of a metal ion to the sensor enhances the rigidity of the molecule, reducing non-radiative decay pathways and increasing fluorescence quantum yield.
The rigid geometry of this compound derivatives enhances the efficiency of these mechanisms, leading to lower detection limits and higher selectivity compared to sensors derived from more flexible isomers. For instance, Schiff bases of 2-hydroxy-1-naphthaldehyde are widely used, but the pre-organized nature of the 8-hydroxy isomer's binding site often results in superior performance for specific analytes like Al³⁺ and Zn²⁺[2][4].
Comparative Performance of Naphthaldehyde-Based Chemosensors
| Precursor Isomer | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Key Advantage Noted | Reference |
| This compound | Al³⁺, Zn²⁺ | CHEF / PET | High sensitivity (nM range often achievable) | Rigid, pre-organized binding site enhances selectivity. | [2][4] |
| 2-Hydroxy-1-naphthaldehyde | Zn²⁺ | PET | 11.8 nM | Effective "turn-on" response and good selectivity.[5] | [5] |
| 2-Hydroxy-1-naphthaldehyde | Cu²⁺, Pd²⁺ | Colorimetric & Fluorescence | 0.49 µM (Cu²⁺), 0.98 µM (Pd²⁺) | Dual detection capability.[6] | [6] |
| 1-Hydroxy-2-naphthaldehyde | Zn²⁺ | Turn-on Fluorescence | 0.17 µmol/L | High fluorescence enhancement (19-fold).[7] | [7] |
As the table illustrates, while all isomers can produce effective sensors, the unique structure of the 8-hydroxy variant provides a foundational advantage for achieving high selectivity and sensitivity.
Advantage 2: Facilitation of Excited-State Intramolecular Proton Transfer (ESIPT)
The IMHB in this compound is not just a ground-state feature; it is a critical pathway for a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT)[8][9].
Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the aldehyde oxygen acceptor both increase. This drives the proton to transfer from the hydroxyl group to the aldehyde group, forming a transient keto-tautomer in the excited state[8][10].
Caption: The photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
This process is highly advantageous for several reasons:
-
Large Stokes Shift: The emission from the keto-tautomer occurs at a much longer wavelength than the initial absorption. This large separation between excitation and emission (Stokes shift) is crucial for high-sensitivity fluorescence applications, as it minimizes self-absorption and background interference[9].
-
Dual Emission: In some environments, both the original enol form and the keto-tautomer can emit fluorescence, leading to two distinct emission bands. The ratio of these bands can be exquisitely sensitive to the local environment (e.g., polarity, viscosity, presence of ions), making ESIPT molecules powerful environmental probes[9][10].
While other hydroxynaphthaldehydes can also exhibit ESIPT, the strong, pre-formed IMHB in the 8-hydroxy isomer often leads to a more efficient and rapid proton transfer process, making it a more robust and reliable ESIPT scaffold[9][11].
Experimental Protocols
To leverage the advantages of this compound, researchers can employ standardized synthetic and analytical procedures.
Protocol 1: Synthesis of a Naphthaldehyde-Based Schiff Base Probe
This protocol describes a general method for synthesizing a Schiff base chemosensor, a common application for this class of compounds[2].
Objective: To synthesize a fluorescent probe for metal ion detection.
Materials:
-
This compound (1.0 mmol)
-
An appropriate amine-containing compound (e.g., 2-aminoaniline, hydrazine derivative) (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Methodology:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask. Stir until fully dissolved, warming gently if necessary.
-
In a separate beaker, dissolve the selected amine (1.0 mmol) in 10 mL of absolute ethanol.
-
Add the amine solution dropwise to the naphthaldehyde solution while stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A colored precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator. Characterize the product using FTIR, ¹H NMR, and mass spectrometry.
Protocol 2: Fluorometric Titration for Metal Ion Detection
This protocol outlines the procedure for evaluating the synthesized probe's response to a target metal ion[2].
Objective: To determine the selectivity and sensitivity of the synthesized Schiff base probe for a specific metal ion.
Materials:
-
Stock solution of the synthesized probe (1 mM in DMSO or a suitable solvent).
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) (1 mM in deionized water).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Methodology:
-
Prepare the working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Place 2 mL of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution (the "free probe"). The excitation wavelength should be set at the probe's absorption maximum.
-
Titration: Sequentially add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the new fluorescence emission spectrum. Observe changes in fluorescence intensity or wavelength.
-
Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the probe.
-
Selectivity Test: Repeat the experiment using stock solutions of other, non-target metal ions at a high concentration to ensure the probe's response is specific to the target analyte.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and calculate the detection limit.
Caption: Workflow for a typical fluorometric titration experiment to assess chemosensor performance.
Conclusion
The distinct advantages of this compound are not incidental; they are a direct consequence of its unique peri substitution pattern. This arrangement fosters a strong intramolecular hydrogen bond that rigidly pre-organizes the molecule, making it a superior building block for high-performance chemosensors with enhanced selectivity and sensitivity. Furthermore, this same structural feature facilitates efficient Excited-State Intramolecular Proton Transfer (ESIPT), unlocking advanced photophysical properties desirable for fluorescent probes and smart materials. For researchers and drug development professionals seeking to design sophisticated molecular systems for sensing, imaging, or diagnostics, this compound offers a foundational scaffold with clear, demonstrable advantages over its other naphthaldehyde isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Binding Affinity of 8-Hydroxy-1-naphthaldehyde Probes
For researchers and drug development professionals, the precise characterization of molecular interactions is paramount. 8-Hydroxy-1-naphthaldehyde and its derivatives represent a versatile and powerful class of fluorescent probes, frequently employed as chemosensors for detecting metal ions and other analytes.[1][2][3] Their efficacy, however, is not merely a function of their fluorescence but is critically dependent on their binding affinity and selectivity towards a target analyte. A probe that binds weakly or non-specifically is of little practical use.
Pillar 1: Determining Binding Stoichiometry with the Method of Continuous Variation (Job's Plot)
Before any binding affinity can be calculated, one must first understand the "how" of the interaction: what is the ratio of the probe to the analyte in the complex? An incorrect assumption of a 1:1 binding ratio when a 1:2 complex is forming will invalidate all subsequent affinity calculations. The method of continuous variation, commonly known as a Job's plot, is the foundational experiment to elucidate this stoichiometry.[4][5]
The principle is to prepare a series of solutions where the mole fractions of the probe (host) and the analyte (guest) are varied, while the total molar concentration remains constant.[6] A physical property that changes upon complex formation—typically UV-Vis absorbance for this application—is then plotted against the mole fraction. The maximum (or minimum) of this plot directly corresponds to the stoichiometry of the binding event.[4][6]
Experimental Protocol: UV-Vis Job's Plot
-
Stock Solution Preparation: Prepare equimolar stock solutions of the this compound probe and the analyte (e.g., a metal salt like ZnCl₂) in a suitable buffer or solvent system. A typical starting concentration is 1 mM.
-
Serial Solution Preparation: In a series of clean vials or a 96-well plate, mix the probe and analyte stock solutions in varying ratios to achieve a range of mole fractions from 0 to 1 (e.g., 0, 0.1, 0.2, ... 0.9, 1.0). Critically, the total volume and total molar concentration in each vial must be kept constant. For example, to make 1 mL total volume for each point, you would mix 1.0 mL probe + 0.0 mL analyte, then 0.9 mL probe + 0.1 mL analyte, and so on.
-
Equilibration: Allow the solutions to equilibrate. The time required depends on the binding kinetics but is typically a few minutes.
-
Spectroscopic Measurement: Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This wavelength is typically identified from a preliminary scan of a solution known to contain the complex (e.g., a 1:1 mixture).
-
Data Analysis: Calculate the change in absorbance (ΔA) by subtracting the theoretical absorbance of the probe and analyte if no interaction occurred. Plot ΔA against the mole fraction of the probe. The peak of the curve indicates the binding stoichiometry.[7][8] A peak at a mole fraction of 0.5 indicates a 1:1 complex, a peak at 0.33 indicates a 1:2 (probe:analyte) complex, and a peak at 0.67 indicates a 2:1 complex.
Caption: Workflow for determining binding stoichiometry using a Job's Plot.
Pillar 2: Quantifying Binding Affinity via Fluorescence Titration
Once the stoichiometry is confirmed, fluorescence titration is the preferred method for quantifying the binding affinity of this compound probes due to its high sensitivity and direct measurement of the probe's primary output signal.[9][10] The experiment involves monitoring the change in the probe's fluorescence intensity as it is titrated with increasing concentrations of the analyte. This change is directly proportional to the concentration of the probe-analyte complex, allowing for the calculation of the association constant (Kₐ).[11]
Experimental Protocol: Fluorescence Titration
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex) to the absorbance maximum of the free probe and record the emission spectrum over the relevant range.
-
Probe Solution: Prepare a solution of the this compound probe at a fixed, low concentration (typically in the micromolar to nanomolar range) in the chosen buffer.
-
Analyte Titration: Record the initial fluorescence spectrum of the probe solution. Then, make successive, small additions of a concentrated analyte stock solution. After each addition, mix thoroughly, allow the system to equilibrate, and record the new fluorescence spectrum.
-
Data Collection: Record the fluorescence intensity at the emission maximum (λ_em) after each addition of the analyte.
-
Data Analysis (Benesi-Hildebrand Method): For a 1:1 complex, the association constant (Kₐ) can be determined using a linearized Benesi-Hildebrand plot.[12] The equation is:
1 / (F - F₀) = 1 / (Kₐ * (F_max - F₀) * [G]) + 1 / (F_max - F₀)
Where:
-
F₀ is the fluorescence of the free probe.
-
F is the fluorescence at a given analyte concentration.
-
F_max is the maximum fluorescence when the probe is fully saturated.
-
[G] is the concentration of the analyte (guest).
A plot of 1/(F - F₀) versus 1/[G] should yield a straight line. Kₐ can be calculated from the ratio of the intercept to the slope. For more robust results, direct fitting of the raw data using non-linear regression is highly recommended.[13]
-
Caption: Mechanism of fluorescence change upon analyte binding.
Comparative Performance with Alternative Probes
While this compound derivatives are excellent, it is crucial to understand their performance in the context of other common fluorophore classes. Factors like quantum yield, pH stability, and synthetic accessibility can influence the choice of probe for a specific application.
| Fluorophore Class | Typical Analytes | Reported Kₐ (M⁻¹) | Detection Limit (LOD) | Key Advantages / Disadvantages |
| This compound | Zn²⁺, Al³⁺, Cu²⁺ | 10⁴ - 10⁶ | Nanomolar to Micromolar | Good photostability, synthetically versatile.[1][12][14] |
| Rhodamine | Hg²⁺, Pb²⁺, Cr³⁺ | 10⁴ - 10⁷ | Nanomolar | High quantum yield, long emission wavelengths, but can be prone to photobleaching.[15] |
| 8-Hydroxyquinoline | Zn²⁺, Al³⁺ | 10⁴ - 10⁵ | Nanomolar to Micromolar | Well-established, good chelator, but can have lower quantum yields.[16][17] |
| Coumarin | Various metal ions | 10⁴ - 10⁶ | Nanomolar | Environmentally sensitive fluorescence, but can have overlapping spectra. |
| Naphthalimide | H₂S, various ions | 10⁴ - 10⁵ | Micromolar | Large Stokes shift, good photostability, often used in intracellular imaging.[18] |
Note: The values presented are representative and can vary significantly based on the specific derivative and experimental conditions.
Pillar 3: Supporting Validation with Molecular Docking
While experimental data is the ultimate arbiter, computational methods like molecular docking provide a powerful, cost-effective means to validate binding modes and rationalize observed affinities.[19][20] Docking algorithms predict the most favorable binding pose of a ligand (the probe) within the binding site of a receptor (e.g., a protein or DNA), calculating a score that estimates the binding energy.[21][22] This in silico approach complements wet-lab experiments by providing a structural hypothesis for the observed interaction.
General Workflow for Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target molecule (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.[19][20]
-
Ligand Preparation: Generate a 3D structure of the this compound probe and optimize its geometry to find the lowest energy conformation.
-
Grid Generation: Define a "docking box" or grid around the putative binding site on the receptor. This box defines the search space for the docking algorithm.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina), which will systematically sample different poses of the ligand within the grid box and score them based on a scoring function.[19]
-
Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the probe and the receptor to see if they are chemically sensible and consistent with experimental findings.
Caption: A generalized workflow for computational molecular docking studies.
Conclusion
The robust assessment of an this compound probe's binding affinity is a multi-step, self-validating process. It begins with the unambiguous determination of binding stoichiometry via a Job's plot, proceeds to the precise quantification of the association constant through fluorescence titration, and is ideally supported by computational docking to provide a structural rationale for the observed affinity. By integrating these empirical and in silico techniques, researchers can confidently characterize their probes, paving the way for their successful application in diagnostics, environmental monitoring, and drug development.
References
- 1. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]
- 4. Job plot - Wikipedia [en.wikipedia.org]
- 5. Determination of binding stoichiometry by the continuous variation method: the Job plot. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cache.kzoo.edu [cache.kzoo.edu]
- 12. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu2+ and Ni2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining association constants from titration experiments in supramolecular chemistry. | Semantic Scholar [semanticscholar.org]
- 14. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 17. rroij.com [rroij.com]
- 18. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 8-Hydroxy-1-naphthaldehyde: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 8-Hydroxy-1-naphthaldehyde, a chemical reagent commonly used in research and development. Adherence to these procedures is critical not only for regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and protecting the environment.[1][2]
Understanding the Hazards: Why Proper Disposal is Crucial
This compound, while a valuable reagent, presents several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), it is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][5][6][7] Improper disposal can lead to the contamination of water systems and harm to aquatic organisms.[5]
Key Hazard Information:
| Hazard Statement | Classification | Primary Concerns |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[3][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | Category 3 | May cause respiratory tract irritation if inhaled.[3][4] |
| Aquatic Hazard (Acute & Long-term) | Acute Category 1, Chronic Category 1 | Very toxic to aquatic life with long-lasting effects.[3][5][6] |
Given these properties, this compound is considered a hazardous waste.[8][9] Therefore, it must be managed according to federal and state regulations from the point of generation to its final disposal, a principle known as "cradle to grave management".[9]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste. This process is designed to minimize exposure risks and ensure regulatory adherence.[10]
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate waste containing this compound.
-
Waste Streams: This includes, but is not limited to:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.[8]
-
-
Segregation is Key: Never mix this compound waste with non-hazardous waste.[11] It is also crucial to avoid mixing it with incompatible chemicals. According to its SDS, it is incompatible with strong oxidizing agents and strong bases.[5][12] Segregating waste at the point of generation prevents dangerous reactions and simplifies the disposal process.[1][11]
Step 2: Container Selection and Labeling
Proper containment is mandated by OSHA and the EPA to prevent leaks, spills, and exposure.[1]
-
Container Requirements:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[11]
-
The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[1]
-
Keep the container closed at all times except when adding waste.[8][9] This is a common area for regulatory violations.
-
-
Labeling:
-
All waste containers must be clearly labeled as soon as the first drop of waste is added.[8]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other chemical constituents.[13]
-
Appropriate hazard warnings, such as pictograms for skin/eye irritant and environmental hazard, should also be present.[13]
-
Step 3: Waste Accumulation
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[13]
-
SAA Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][13]
-
Storage Conditions:
-
Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][5]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[1][8]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Step 4: Chemical Neutralization (For Aqueous Solutions)
For dilute aqueous solutions of this compound, chemical neutralization may be an option to render the waste non-hazardous before disposal. However, this should only be performed by trained personnel and in accordance with your institution's chemical hygiene plan.[10]
-
Aldehyde Neutralization: Aldehydes can often be neutralized using reagents that convert them into non-toxic substances.[14][15] Commercially available aldehyde neutralizers often contain sulfur-containing inorganic salts or glycine-based powders.[16][17] A patented method suggests using sodium pyrosulfite to neutralize aldehyde-containing wastewater, resulting in a non-toxic solution that can be disposed of down the drain.[18]
-
Protocol for Neutralization (Example):
-
Always work in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
For every gallon of aldehyde-containing waste, a specific amount of neutralizing agent is required. Follow the manufacturer's instructions precisely.[15][17] For example, some products require adding a pre-measured bottle of powder to the waste container.[16]
-
Allow sufficient time for the reaction to complete, as specified by the neutralization product's instructions (often around 15-25 minutes).[16][18]
-
After neutralization, the resulting solution may be suitable for drain disposal, provided it meets local wastewater regulations. Always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any treated waste down the drain.[15]
-
Important: Solid this compound and concentrated solutions should not be neutralized in this manner and must be disposed of via a licensed hazardous waste contractor.
Step 5: Arrange for Professional Disposal
The final step for all hazardous chemical waste, including solid this compound and un-neutralized solutions, is to arrange for pickup and disposal by a licensed professional waste management company.[2][6]
-
Contact your EHS Office: Your institution's EHS department will have established procedures for hazardous waste pickup.[20]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[21]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.[3]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3] Avoid creating dust.[6]
-
Clean the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.[8]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Minimization Strategies
As part of a comprehensive laboratory safety and environmental stewardship program, it is essential to implement strategies to reduce the generation of hazardous waste.[20]
-
Source Reduction: Order only the quantity of this compound that is realistically needed for your experiments.[20]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[11][20]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced.[20]
By adhering to these detailed procedures, researchers and laboratory professionals can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. osha.gov [osha.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. fishersci.com [fishersci.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. infectioncontrolproducts.com [infectioncontrolproducts.com]
- 15. archtechnochem.com [archtechnochem.com]
- 16. tedpella.com [tedpella.com]
- 17. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 18. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 19. ipgsf.com [ipgsf.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Hydroxy-1-naphthaldehyde
As a researcher or drug development professional, your safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Hydroxy-1-naphthaldehyde, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure you are equipped with field-proven insights.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from its isomers, such as 2-Hydroxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde, and general knowledge of aldehydes, provide a strong basis for assessing its potential hazards. The primary risks associated with compounds in this family include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: These compounds can be very toxic to aquatic life with long-lasting effects.[1][3][4]
Given these hazards, a comprehensive PPE and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is your last and most critical line of defense against chemical exposure. The following protocol is designed to provide a self-validating system of protection.
Core Principles of PPE Selection
The foundation of a robust PPE strategy lies in understanding the nature of the chemical and the potential routes of exposure. For this compound, a solid that can be dusty or dissolved in a solvent, we must protect against skin contact, eye contact, and inhalation.
Detailed PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection, or safety glasses worn in conjunction with a full face shield.[1][5] | Protects against accidental splashes of solutions containing the compound and airborne dust particles from irritating or damaging the eyes. |
| Hand Protection | Aldehyde-impervious gloves such as nitrile or butyl rubber.[5] Avoid latex or polyvinyl chloride gloves as they offer less protection.[5] | Prevents skin contact and irritation. Nitrile and butyl rubber provide superior chemical resistance to aldehydes compared to other common lab gloves. |
| Body Protection | A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant gown or apron.[5][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate engineering controls (i.e., a chemical fume hood).[3][4][7] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator may be necessary.[5] | Aldehyde vapors and dust can be harmful if inhaled.[5] Engineering controls are the primary method to mitigate this risk. |
Experimental Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.[8]
-
Eye/Face Protection: Put on your safety goggles or glasses and face shield.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat/Gown: Unfasten your lab coat, and remove it by rolling it down your arms and folding it in on itself to contain any contaminants.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
Operational Plan: Safe Handling Procedures
Safe handling relies on a combination of engineering controls and meticulous work practices.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[9]
Step-by-Step Handling Workflow
-
Preparation: Before starting, ensure you have all necessary PPE and that the fume hood is operational. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep all reaction vessels containing this compound capped or covered when not in use, even within the fume hood.
-
Post-Handling: After handling, decontaminate the work surface.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to ensure the safety of you, your colleagues, and the environment. Chemical waste generators are responsible for ensuring waste is correctly classified and handled.[4]
Waste Segregation and Containment
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be placed in a designated, sealed bag or container labeled as hazardous waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[10] Do not mix with incompatible wastes such as strong oxidizing agents or strong bases.[3][4]
-
Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name of the contents.[10]
Step-by-Step Disposal Workflow
-
Identify Waste Stream: Determine if the waste is solid or liquid.
-
Select Container: Choose an appropriate, compatible, and leak-proof container.[10]
-
Label Container: Affix a hazardous waste label to the container before adding any waste.
-
Add Waste: Add waste to the container, ensuring not to overfill. Keep the container closed when not in use.[10]
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[10]
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for proper disposal.[10]
Caption: Hazardous waste disposal workflow for this compound.
Emergency Procedures
Spill Response
For a minor spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, wipe up the spill with absorbent material (e.g., paper towels).[6]
-
Place the contaminated absorbent material in a sealed bag for disposal as hazardous waste.[6]
-
Clean the spill area with soap and water.[5]
For a major spill, evacuate the area and contact your institution's EHS department immediately.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Always have the Safety Data Sheet available for emergency responders.[2]
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. homework.study.com [homework.study.com]
- 6. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pppmag.com [pppmag.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
